molecular formula C8H9N3 B161305 5,7-Dimethylimidazo[1,2-a]pyrimidine CAS No. 1990-93-8

5,7-Dimethylimidazo[1,2-a]pyrimidine

Cat. No.: B161305
CAS No.: 1990-93-8
M. Wt: 147.18 g/mol
InChI Key: VMWWUVCUTYZCAI-UHFFFAOYSA-N
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Description

5,7-Dimethylimidazo[1,2-a]pyrimidine ( 1990-93-8) is a high-value, fused bicyclic heterocyclic compound that serves as a privileged scaffold in modern organic and medicinal chemistry research. This compound features a versatile imidazo[1,2-a]pyrimidine core, which is recognized for its significant potential in the development of novel bioactive molecules . Its broad-spectrum pharmacological relevance is evidenced by its structural similarity to derivatives exhibiting antiviral, anticancer, and antimicrobial activities . Recent investigative studies have highlighted the exceptional promise of imidazo[1,2-a]pyrimidine derivatives as inhibitors targeting key proteins of the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) . Molecular docking studies demonstrate that specific derivatives show remarkable binding affinity to the human angiotensin-converting enzyme 2 (ACE2) receptor and the viral spike protein, potentially preventing viral cell entry. These findings suggest the this compound scaffold is a compelling candidate for the development of novel entrance inhibitors against SARS-CoV-2 and other viral pathogens . As a key synthetic intermediate, this compound is an essential building block for further functionalization, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery campaigns . It is supplied as a high-purity material to ensure consistent and reliable performance in your experimental workflows. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-7(2)11-4-3-9-8(11)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWWUVCUTYZCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=CN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437109
Record name 5,7-Dimethylimidazo[1,2-a]pyrimidine
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Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1990-93-8
Record name 5,7-Dimethylimidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethylimidazo[1,2-a]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for 5,7-dimethylimidazo[1,2-a]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, reaction mechanism, and relevant quantitative data.

Introduction

The imidazo[1,2-a]pyrimidine nucleus is a significant pharmacophore due to its presence in numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The 5,7-dimethyl substituted variant serves as a crucial building block for the development of novel therapeutic agents. The primary and most established method for the synthesis of imidazo[1,2-a]pyrimidines is the Tschitschibabin (also spelled Chichibabin) condensation reaction.[2] This method involves the cyclocondensation of a 2-aminopyrimidine derivative with an α-haloketone.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through the reaction of 2-amino-4,6-dimethylpyrimidine with an α-haloketone, such as chloroacetone or bromoacetone. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the pyrimidine ring, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.

Below is a general workflow for the synthesis:

Synthesis_Workflow Reactants Reactant Mixing (2-amino-4,6-dimethylpyrimidine + α-haloketone) Reaction Reaction (Heating/Reflux) Reactants->Reaction Solvent (e.g., Ethanol) Workup Work-up (Cooling, Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on common practices for the Tschitschibabin synthesis of imidazo[1,2-a]pyrimidines.

Materials:

  • 2-Amino-4,6-dimethylpyrimidine

  • Chloroacetone (or bromoacetone)

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq.) in anhydrous ethanol.

  • Reagent Addition: To this solution, add chloroacetone (1.1 eq.) and sodium bicarbonate (1.5 eq.). The sodium bicarbonate acts as a base to neutralize the hydrohalic acid formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and purity of reagents.

ParameterValueNotes
Reactants
2-Amino-4,6-dimethylpyrimidine1.0 molar equivalentStarting material.
Chloroacetone1.0 - 1.2 molar equivalentsBromoacetone can also be used and may be more reactive.
Sodium Bicarbonate1.5 - 2.0 molar equivalentsOther bases like potassium carbonate can also be used.
Reaction Conditions
SolventEthanolOther polar protic solvents like isopropanol can be used. Acetone can also be a suitable solvent.
TemperatureReflux (approx. 78 °C)The reaction is typically carried out at the boiling point of the solvent.
Reaction Time6 - 24 hoursReaction progress should be monitored by TLC.
Product
Yield60 - 85%Yields are dependent on the purity of starting materials and purification method.
AppearanceCrystalline solidTypically a white to off-white or pale yellow solid.

Reaction Mechanism

The synthesis of this compound via the Tschitschibabin reaction proceeds through a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Amino-4,6-dimethylpyrimidine I1 N-Alkylated Intermediate (Salt) R1->I1 Nucleophilic Attack R2 Chloroacetone R2->I1 I2 Cyclized Intermediate (Alcohol) I1->I2 Intramolecular Cyclization P This compound I2->P Dehydration (-H2O)

Caption: Mechanism of the Tschitschibabin synthesis of this compound.

Mechanism Description:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-4,6-dimethylpyrimidine on the electrophilic carbon of chloroacetone. This results in the formation of a quaternary ammonium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This intramolecular condensation leads to the formation of a five-membered ring, creating a bicyclic alcohol intermediate.

  • Dehydration: The final step involves the elimination of a water molecule (dehydration) from the alcohol intermediate, leading to the formation of the stable, aromatic this compound ring system.

This in-depth guide provides a solid foundation for the synthesis of this compound, offering both theoretical understanding and practical experimental details for researchers in the field of medicinal and synthetic chemistry.

References

An In-depth Technical Guide to the Formation of 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 5,7-Dimethylimidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document details the core reaction mechanism, experimental protocols for the synthesis of its precursor and the final product, and relevant quantitative data.

Core Synthesis Mechanism: The Chichibabin Reaction

The formation of the this compound core primarily proceeds via a cyclocondensation reaction, a variant of the well-established Chichibabin reaction. This reaction involves the condensation of a 2-aminopyrimidine derivative with an α-haloketone. In the case of this compound, the key reactants are 2-amino-4,6-dimethylpyrimidine and an α-haloacetone such as chloroacetone or bromoacetone.

The reaction mechanism can be delineated into three principal steps:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom (N1) of the 2-amino-4,6-dimethylpyrimidine ring on the electrophilic carbon of the α-haloacetone. This step results in the formation of a quaternary ammonium salt intermediate. The exocyclic amino group is generally less reactive for the initial alkylation due to resonance delocalization.

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. The exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety. This leads to the formation of a five-membered imidazole ring fused to the pyrimidine ring, generating a bicyclic hydroxylated intermediate.

  • Dehydration: The final step involves the dehydration of the hydroxylated intermediate, typically under acidic or heated conditions. The elimination of a water molecule results in the formation of the aromatic this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-4,6-dimethylpyrimidine 2-amino-4,6-dimethylpyrimidine Quaternary_Ammonium_Salt Quaternary Ammonium Salt Intermediate 2-amino-4,6-dimethylpyrimidine->Quaternary_Ammonium_Salt N-Alkylation (Attack of N1 on α-carbon) alpha-Haloacetone alpha-Haloacetone alpha-Haloacetone->Quaternary_Ammonium_Salt Hydroxylated_Intermediate Hydroxylated Bicyclic Intermediate Quaternary_Ammonium_Salt->Hydroxylated_Intermediate Intramolecular Cyclization (Attack of NH2 on C=O) Product This compound Hydroxylated_Intermediate->Product Dehydration (-H2O)

Figure 1: General reaction mechanism for the formation of this compound.

Experimental Protocols

Synthesis of the Precursor: 2-Amino-4,6-dimethylpyrimidine

The synthesis of the starting material, 2-amino-4,6-dimethylpyrimidine, is a critical first step. A common and effective method involves the condensation of guanidine with acetylacetone in an aqueous alkaline medium.[1]

Materials:

  • Guanidine nitrate

  • Acetylacetone (2,4-pentanedione)

  • Sodium carbonate

  • Water

Procedure:

  • To a suitable reaction vessel, add 250 parts of water, 135.5 parts of guanidine nitrate, 33.5 parts of sodium carbonate, and 100 parts of acetylacetone.[1]

  • Heat the resulting slurry to 95-100°C with stirring for approximately two hours.[1]

  • Cool the mixture to room temperature and dilute with 488 parts of water.[1]

  • Further cool the mixture to 10°C and hold for one hour to allow for crystallization.[1]

  • Filter the precipitate and wash the filter cake with a 2.5% brine solution at 5-10°C.[1]

  • For purification, the wet cake can be recrystallized from hot water. Add the wet cake to 330 parts of water and heat to 85-90°C.[1]

  • Cool the solution to 15°C, stir for 15 minutes, and filter the purified product.[1]

  • Wash the cake with cold water (5-10°C) and dry at 50°C.[1]

Synthesis of this compound

The final cyclocondensation step to yield the target compound is detailed below. This procedure is based on the general principle of the Chichibabin reaction.

Materials:

  • 2-Amino-4,6-dimethylpyrimidine

  • Chloroacetone (or bromoacetone)

  • A suitable solvent (e.g., ethanol, isopropanol, or DMF)

  • A base (optional, e.g., sodium bicarbonate, to neutralize liberated acid)

Procedure:

  • Dissolve 2-amino-4,6-dimethylpyrimidine in a suitable solvent in a round-bottom flask equipped with a reflux condenser.

  • Add an equimolar amount of chloroacetone (or bromoacetone) to the solution. If a base is used, it can be added at this stage.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of 2-amino-4,6-dimethylpyrimidine and general yields for imidazo[1,2-a]pyrimidine synthesis. Specific yield and spectroscopic data for this compound are less commonly reported in readily available literature, and the provided NMR data is based on closely related structures and predicted values.

Table 1: Reaction Conditions and Yield for the Synthesis of 2-Amino-4,6-dimethylpyrimidine

ParameterValueReference
ReactantsGuanidine nitrate, Acetylacetone, Sodium Carbonate[1]
SolventWater[1]
Temperature95-100 °C[1]
Reaction Time2 hours[1]
Reported YieldHigh[1]

Table 2: Spectroscopic Data for Imidazo[1,2-a]pyrimidine Derivatives (for reference)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-phenylimidazo[1,2-a]pyrimidine-3-amine derivativesAromatic protons: 6.94-9.32Aromatic carbons: 109.11-153.84[2]
Imidazo[1,2-a]pyrimidine-imine derivativesAromatic protons: 6.98-10.07Aromatic carbons: 111.33-158.43

Note: Specific experimental yields and detailed NMR data for this compound are not consistently available in the surveyed literature. The provided data for related compounds serves as a general reference.

Logical Workflow for Synthesis

The overall synthetic workflow from starting materials to the final product can be visualized as a two-step process.

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclocondensation Guanidine Guanidine Salt 2-amino-4,6-dimethylpyrimidine 2-amino-4,6-dimethylpyrimidine Guanidine->2-amino-4,6-dimethylpyrimidine Condensation Acetylacetone Acetylacetone Acetylacetone->2-amino-4,6-dimethylpyrimidine This compound This compound 2-amino-4,6-dimethylpyrimidine->this compound Chichibabin Reaction alpha-Haloacetone α-Haloacetone alpha-Haloacetone->this compound

Figure 2: Synthetic workflow for this compound.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity. Researchers are encouraged to consult the primary literature for more detailed experimental variations and characterization data.

References

Spectroscopic Characterization of 5,7-Dimethylimidazo[1,2-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5,7-Dimethylimidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyrimidine scaffold is a key structural element in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. A thorough understanding of the spectroscopic properties of this core structure is essential for the synthesis, identification, and development of new therapeutic agents.

This document details the expected spectroscopic data for this compound based on the analysis of closely related analogues and provides standardized experimental protocols for acquiring such data.

Molecular Structure

This compound

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from literature values for closely related derivatives and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.5 - 7.8s-
H-37.1 - 7.4s-
H-66.5 - 6.8s-
5-CH₃2.4 - 2.6s-
7-CH₃2.5 - 2.7s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2135 - 140
C-3110 - 115
C-5150 - 155
C-6105 - 110
C-7155 - 160
C-8a145 - 150
5-CH₃20 - 25
7-CH₃15 - 20
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol
Exact Mass147.0800
Predicted [M+H]⁺148.0873
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the imidazo[1,2-a]pyrimidine core typically exhibits absorption bands corresponding to π → π* transitions.

Table 4: Predicted UV-Vis Absorption Data for this compound in Methanol

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~230 - 250Not Availableπ → π
~280 - 300Not Availableπ → π
~330 - 350Not Availablen → π*
Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
2980 - 2850MediumC-H stretching (methyl)
1640 - 1580StrongC=N and C=C stretching (ring)
1550 - 1450StrongC=C stretching (ring)
1450 - 1350MediumC-H bending (methyl)
850 - 750StrongC-H out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

General Workflow for Spectroscopic Analysis

G compound This compound Sample nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms uv_vis UV-Vis Spectroscopy compound->uv_vis ir IR Spectroscopy compound->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis uv_vis->data_analysis ir->data_analysis

Caption: General workflow for the spectroscopic characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to the appropriate solvent.

    • Set the temperature to 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: ~16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more, depending on sample concentration

      • Relaxation delay (d1): 2 seconds

      • Spectral width: ~240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the proton signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use a high-resolution mass spectrometer, for instance, an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument.

  • Data Acquisition (ESI):

    • Set the ionization mode to positive (ESI+).

    • Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Determine the accurate mass and compare it with the calculated exact mass of the molecular formula C₈H₉N₃ to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (1 cm path length).

  • Data Acquisition:

    • Fill one cuvette with the pure solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

    • Record the baseline with the blank cuvette in the sample and reference beams.

    • Scan the sample over a wavelength range of 200-800 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Logical Relationships in Spectroscopic Characterization

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information molecular_formula Molecular Formula (C8H9N3) connectivity Atom Connectivity molecular_formula->connectivity functional_groups Functional Groups (Aromatic Rings, Methyl Groups) functional_groups->connectivity ms Mass Spectrometry molecular_weight Molecular Weight and Elemental Composition ms->molecular_weight ir IR Spectroscopy functional_group_info Presence of Functional Groups ir->functional_group_info nmr NMR Spectroscopy structural_framework Proton and Carbon Environment (Connectivity) nmr->structural_framework uv_vis UV-Vis Spectroscopy electronic_transitions Conjugated System (Electronic Transitions) uv_vis->electronic_transitions molecular_weight->molecular_formula functional_group_info->functional_groups structural_framework->connectivity

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and analysis, it is recommended to acquire experimental data on a purified sample of the compound. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related molecules.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 5,7-Dimethylimidazo[1,2-a]pyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the expected spectral data, detailed experimental protocols, and the logical framework for spectral interpretation.

Molecular Structure and NMR Active Nuclei

This compound possesses a fused bicyclic system containing both proton (¹H) and carbon-13 (¹³C) nuclei, both of which are NMR active and provide detailed structural information. The numbering of the atoms for NMR assignment is crucial for a systematic analysis.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.5 - 7.8s-
H-37.0 - 7.3s-
H-66.8 - 7.1s-
5-CH₃2.4 - 2.6s-
7-CH₃2.3 - 2.5s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2125 - 130
C-3110 - 115
C-5150 - 155
C-6115 - 120
C-7145 - 150
C-8a140 - 145
5-CH₃20 - 25
7-CH₃15 - 20

Experimental Protocols

A standardized protocol for the NMR analysis of this compound is outlined below. This protocol is based on general procedures for pyrimidine derivatives and can be adapted based on the available instrumentation and specific research requirements.[1][2]

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.[1]

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can cause peak broadening, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve in Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer shimming Shim Spectrometer transfer->shimming lock Lock on Solvent Signal shimming->lock acquire_1h Acquire ¹H Spectrum lock->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_13c->acquire_2d phasing Phasing and Baseline Correction acquire_2d->phasing integration Integration of ¹H Signals phasing->integration peak_picking Peak Picking integration->peak_picking assignment Structural Assignment peak_picking->assignment

Caption: General workflow for NMR analysis.

Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.[2] For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon atom. Further structural confirmation can be obtained using 2D NMR techniques such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations (2-3 bonds).[1]

Structural Elucidation from NMR Data

The interpretation of the NMR spectra allows for the unambiguous assignment of the molecular structure.

  • ¹H NMR: The two methyl groups at positions 5 and 7 are expected to appear as sharp singlets in the upfield region (around 2.3-2.6 ppm). The aromatic protons (H-2, H-3, and H-6) will resonate at lower field due to the deshielding effect of the aromatic rings and the nitrogen atoms. The absence of splitting for these aromatic protons would suggest minimal coupling between them.

  • ¹³C NMR: The carbon signals will be spread over a wider range. The carbons of the methyl groups will be found at high field (15-25 ppm). The aromatic carbons will be in the range of 110-155 ppm, with those adjacent to nitrogen atoms (C-5, C-7, C-8a) being the most deshielded (further downfield).

  • 2D NMR:

    • HSQC: This experiment will show correlations between each proton and the carbon to which it is directly bonded (e.g., H-2 with C-2, H-6 with C-6, and the methyl protons with their respective methyl carbons).

    • HMBC: This is particularly useful for assigning quaternary carbons. For instance, the protons of the 5-CH₃ group should show correlations to C-5 and C-6, while the 7-CH₃ protons would correlate with C-7 and C-8a. The aromatic protons will also show correlations to neighboring carbons, helping to confirm the overall connectivity of the ring system.

By combining the information from all these NMR experiments, a complete and confident structural assignment of this compound can be achieved.

References

Mass Spectrometry of 5,7-Dimethylimidazo[1,2-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 5,7-Dimethylimidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a public mass spectrum for this specific molecule, this guide presents a plausible fragmentation pathway based on the known mass spectrometric behavior of related imidazo[1,2-a]pyrimidine derivatives. This document also outlines detailed experimental protocols for its analysis and presents data in a structured format for clarity and comparative purposes.

Core Concepts in the Mass Spectrometry of Imidazo[1,2-a]pyrimidines

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). When a molecule, such as this compound, is introduced into a mass spectrometer, it is first ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). The resulting molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and elucidate its structure.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₈H₉N₃, with a calculated molecular weight of approximately 147.18 g/mol . The following table summarizes the predicted key ions and their proposed structures that would be observed in an electron ionization mass spectrum.

m/z Proposed Fragment Ion Proposed Structure Notes
147[M]⁺[C₈H₉N₃]⁺Molecular Ion
146[M-H]⁺[C₈H₈N₃]⁺Loss of a hydrogen radical
132[M-CH₃]⁺[C₇H₆N₃]⁺Loss of a methyl radical from the pyrimidine ring
105[M-C₂H₂N]⁺[C₆H₇N₂]⁺Cleavage of the imidazole ring
78[C₅H₄N]⁺-Fragment corresponding to a methyl-substituted pyridine or related species

Plausible Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the loss of substituents and the cleavage of the heterocyclic rings. A proposed fragmentation pathway is illustrated below.

fragmentation_pathway M This compound (m/z = 147) M_H [M-H]⁺ (m/z = 146) M->M_H - H• M_CH3 [M-CH₃]⁺ (m/z = 132) M->M_CH3 - CH₃• F105 [C₆H₇N₂]⁺ (m/z = 105) M_CH3->F105 - HCN F78 [C₅H₄N]⁺ (m/z = 78) F105->F78 - HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section details the methodologies for the mass spectrometric analysis of this compound.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For GC-MS analysis, the concentration may need to be adjusted based on the instrument's sensitivity.

  • Matrix Effects: For analysis of the compound in complex matrices (e.g., biological fluids, reaction mixtures), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is recommended.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or for analyses requiring higher sensitivity, LC-MS with an electrospray ionization (ESI) source is a viable alternative.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 5% B, increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/minute.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 300°C.

  • Drying Gas Flow: 8 L/minute.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Introduction into MS (GC or LC) C->D E Ionization (EI or ESI) D->E F Mass Analysis E->F G Detection F->G H Spectrum Acquisition G->H I Data Interpretation (Fragmentation Analysis) H->I J Reporting I->J

Caption: General workflow for MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. While a definitive experimental mass spectrum is not publicly available, the predicted fragmentation pattern and detailed experimental protocols offered herein serve as a valuable resource for researchers and scientists engaged in the analysis and characterization of this and related compounds. The application of the described methodologies will enable the unambiguous identification and structural elucidation of this compound in various research and development settings.

physical and chemical properties of 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class of molecules. This family of compounds has garnered significant interest in medicinal chemistry due to its diverse range of biological activities, including potential anti-cancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential biological significance. Due to the limited availability of specific experimental data for this particular derivative, information from closely related analogs and the broader imidazo[1,2-a]pyrimidine class is included to provide a contextual understanding.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes the basic molecular information and includes data for the closely related 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine for comparative purposes.

PropertyThis compound3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
CAS Number 1990-93-8[1][2][3]6840-20-6[4]
Molecular Formula C₈H₉N₃[1][2][3]C₈H₈BrN₃[4]
Molecular Weight 147.18 g/mol [1][3]226.07 g/mol [4]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableSoluble in Deuterated Chloroform (CDCl₃)[4]
pKa Data not availableData not available

Synthesis and Experimental Protocols

General Synthetic Approach: Tschitschibabin Reaction

The synthesis of this compound would likely proceed via the reaction of 2-amino-4,6-dimethylpyrimidine with a suitable α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde.

Reaction Scheme:

G reactant1 2-Amino-4,6-dimethylpyrimidine product This compound reactant1->product Reflux reactant2 +   α-haloketone (e.g., Chloroacetaldehyde) reactant2->product

Figure 1: General synthesis of this compound.

Detailed Hypothetical Protocol:

  • Step 1: Reactant Mixture. In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,6-dimethylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Step 2: Addition of α-haloketone. To this solution, add an α-haloketone like chloroacetaldehyde (1.1 equivalents).

  • Step 3: Reflux. Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up. After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue can be neutralized with a base, such as sodium bicarbonate solution.

  • Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for this particular synthesis.

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not available in the cited search results. However, the expected spectral characteristics can be inferred from the data available for the closely related 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine.[4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show signals for the aromatic protons on the imidazo[1,2-a]pyrimidine core and the two methyl groups. Based on the data for the 3-bromo derivative[4], the following peaks can be anticipated:

  • A singlet for the proton at position 6.

  • A singlet for the proton at position 2.

  • A singlet for the proton at position 3.

  • Two singlets for the methyl groups at positions 5 and 7, likely in the range of δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display signals for all eight carbon atoms. The aromatic carbons of the imidazo[1,2-a]pyrimidine ring system are expected to resonate in the range of δ 108-155 ppm. The methyl carbons would appear in the aliphatic region, likely between δ 20-30 ppm.[4]

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 147.18 g/mol . Fragmentation patterns would involve the characteristic breakdown of the heterocyclic ring system.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or the mechanism of action of this compound, the broader class of imidazo[1,2-a]pyrimidines has been shown to exhibit a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities.[5]

Wnt/β-catenin Signaling Pathway

Several studies have indicated that some imidazo[1,2-a]pyrimidine derivatives can act as inhibitors of the Wnt/β-catenin signaling pathway.[6][7] This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. Aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator of genes involved in cell proliferation and survival.

Disclaimer: The involvement of this compound in the Wnt/β-catenin signaling pathway has not been experimentally confirmed. The following diagram represents the general mechanism by which some imidazo[1,2-a]pyrimidines may inhibit this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Frizzled->LRP Dsh Dishevelled (Dsh) GSK3b GSK3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_n β-catenin ImidazoPy Imidazo[1,2-a]pyrimidine (Potential Inhibitor) ImidazoPy->BetaCatenin Prevents Nuclear Translocation? TCF_LEF TCF/LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates BetaCatenin_n->TCF_LEF Binds

Figure 2: Potential inhibition of the Wnt/β-catenin pathway.

Conclusion

This compound is a molecule of interest within a pharmacologically significant class of compounds. While specific experimental data on its physical, chemical, and biological properties are currently limited, its structural similarity to other bioactive imidazo[1,2-a]pyrimidines suggests potential for further investigation in drug discovery and development. Future research should focus on obtaining detailed experimental characterization of this compound and exploring its specific biological targets and mechanisms of action.

References

A Technical Guide to the Solubility of 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 5,7-Dimethylimidazo[1,2-a]pyrimidine, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information derived from closely related analogs and outlines a comprehensive, standard experimental protocol for accurately determining its thermodynamic solubility.

The imidazo[1,2-a]pyrimidine scaffold is a core structural motif in many biologically active compounds, exhibiting properties ranging from anti-inflammatory to anti-cancer and antimicrobial activities.[1][2][3][4] Understanding the solubility of new derivatives like this compound is a critical first step in the drug discovery and development process, as it directly impacts bioavailability, formulation, and overall therapeutic efficacy.

Solubility Profile

While specific quantitative solubility values for this compound are not extensively documented, qualitative assessments can be inferred from studies on similar structures, such as its bromo-derivative. These studies indicate good solubility in common organic solvents used for analytical chemistry and preliminary biological assays.

Table 1: Qualitative Solubility of this compound Analogs

Solvent Solubility Description Rationale / Notes
Chloroform (CDCl₃) Excellent Commonly used as a solvent for NMR studies of imidazo[1,2-a]pyrimidine derivatives, indicating good solubility.[5]

| Dimethyl Sulfoxide (DMSO) | Superior | Offers enhanced dissolving power, particularly for compounds with potential for hydrogen bonding.[5] Often used as a stock solvent for biological screening.[6] |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain precise and reliable quantitative data, the equilibrium or thermodynamic solubility should be determined. The shake-flask method, established by Higuchi and Connors, remains the gold standard for this purpose due to its accuracy for even poorly soluble compounds.[7] The following protocol describes a standard procedure adaptable for this compound.

1. Objective: To determine the equilibrium solubility of this compound in a selected solvent system (e.g., pH 7.4 phosphate-buffered saline) at a constant temperature.

2. Materials:

  • This compound (crystalline solid, purity >98%)

  • Selected solvent (e.g., deionized water, phosphate buffer, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3. Methodology:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached, confirming saturation.[7][8]

  • Solvent Addition: Accurately dispense a known volume of the pre-equilibrated solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The presence of undissolved solid should be visually confirmed.[8]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles. This step is critical to prevent contamination of the sample with undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical response against the calibration curve.

4. Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as a mean ± standard deviation (e.g., in mg/mL or µM).

Workflow Visualization

The following diagram illustrates the key steps of the shake-flask method for determining thermodynamic solubility.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm filter) D->E G Analyze Sample & Standards (HPLC/UV-Vis) E->G F Prepare Calibration Standards F->G H Calculate Solubility from Calibration Curve G->H

Caption: Experimental workflow for the shake-flask solubility assay.

References

Preliminary In Vitro Evaluation of 5,7-Dimethylimidazo[1,2-a]pyrimidine: A Technical Overview and Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the in vitro biological evaluation of 5,7-Dimethylimidazo[1,2-a]pyrimidine. This guide provides a representative overview based on the well-documented activities of the broader imidazo[1,2-a]pyrimidine scaffold. The experimental protocols and data presented herein are generalized from studies on closely related derivatives and should be adapted and validated for the specific compound of interest.

The imidazo[1,2-a]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This class of compounds has garnered significant interest for its potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] Preclinical drug candidates such as divaplon, fasiplon, and taniplon feature the imidazo[1,2-a]pyrimidine motif.[1] This technical guide outlines a representative preliminary in vitro evaluation of this compound, drawing upon the established biological profile of this compound class.

Representative Biological Activities and Data

The imidazo[1,2-a]pyrimidine scaffold has been extensively evaluated against various biological targets. The following tables summarize representative quantitative data from studies on derivatives of this core structure.

Table 1: Representative Antiproliferative Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
Derivative 1MDA-MB-231 (Breast Cancer)SRB35.1[3]
Derivative 2MCF-7 (Breast Cancer)SRB39.0[3]
Derivative 3HeLa (Cervical Cancer)MTT9.7 - 44.6[4]
Derivative 4A375 (Melanoma)MTT9.7 - 44.6[4]

Table 2: Representative Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Derivative 5E. coliBroth Microdilution18.87[5]
Derivative 6C. keyferBroth Microdilution18.87[5]

Table 3: Representative Enzyme Inhibition by Imidazo[1,2-a]pyrimidine Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (nM)Reference
Derivative 7DPP4Enzymatic Assay<100[6]
Derivative 8PI3KαEnzymatic Assay<100[7]
Derivative 9mTOREnzymatic Assay<100[7]
Derivative 10CDK2Kinase AssaySubmicromolar[8]
Derivative 11TAK1Enzymatic Assay55[9]
Derivative 12Aurora Kinase A/BKinase Assay<250[10]

Key Signaling Pathways

Imidazo[1,2-a]pyrimidine derivatives have been shown to modulate key cellular signaling pathways implicated in cancer and other diseases. One of the notable pathways is the Wnt/β-catenin signaling cascade, which plays a crucial role in embryonic development and tumorigenesis.[11]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK3β Dsh->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation CK1 CK1 CK1->BetaCatenin Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation ImidazoPyrimidine Imidazo[1,2-a]pyrimidine Derivative ImidazoPyrimidine->Dsh Modulation? TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription (c-myc, Cyclin D1) TCF_LEF->TargetGenes Activation

Fig. 1: Wnt/β-catenin signaling pathway modulation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro evaluations. Below are generalized protocols for key experiments based on literature for imidazo[1,2-a]pyrimidine derivatives.

Antiproliferative Activity (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (cell adherence) seed_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Fig. 2: Workflow for MTT-based cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Microorganism Preparation: Prepare an inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microplate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Initiation and Incubation: Initiate the kinase reaction (e.g., by adding ATP) and incubate at a specific temperature for a defined period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done through various methods, such as detecting the phosphorylated substrate using a specific antibody and a fluorescent or luminescent reporter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion

References

The Discovery of Novel Imidazo[1,2-a]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its structural similarity to purines allows for interactions with a wide range of biological targets, making it a valuable framework for the design of novel therapeutics. This technical guide provides an in-depth overview of recent advancements in the discovery of imidazo[1,2-a]pyrimidine derivatives, focusing on their synthesis, biological evaluation, and the crucial structure-activity relationships that govern their therapeutic potential.

I. Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

The construction of the imidazo[1,2-a]pyrimidine core is most commonly achieved through the condensation reaction between 2-aminopyrimidine and α-haloketones, a method originally described by Chichibabin.[1] Modern synthetic approaches have focused on improving efficiency, yield, and functional group tolerance through various catalytic systems and reaction conditions.

A widely adopted and efficient method involves the microwave-assisted, solvent-free synthesis using a catalyst such as alumina (Al₂O₃).[2] This approach offers advantages in terms of reduced reaction times and adherence to green chemistry principles.[2][3] Another strategy employs a four-step protocol to generate diverse derivatives, starting with the condensation of 2-aminopyrimidine with 2-bromoacetophenone, followed by nitrosation, reduction, and subsequent reaction with substituted aldehydes to form Schiff bases.[4]

2-Aminopyrimidine 2-Aminopyrimidine Condensation Condensation 2-Aminopyrimidine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyrimidine Core Imidazo[1,2-a]pyrimidine Core Condensation->Imidazo[1,2-a]pyrimidine Core Functionalization Functionalization Imidazo[1,2-a]pyrimidine Core->Functionalization Novel Derivatives Novel Derivatives Functionalization->Novel Derivatives

General synthetic scheme for imidazo[1,2-a]pyrimidine derivatives.

II. Biological Activities and Therapeutic Potential

Imidazo[1,2-a]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.[2][4] Their therapeutic potential spans across oncology, infectious diseases, and inflammatory conditions.

A. Anticancer Activity

A significant area of research has focused on the development of imidazo[1,2-a]pyrimidine derivatives as anticancer agents.[5] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

  • c-KIT Inhibition: Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[6][7] These compounds have shown efficacy against imatinib-resistant c-KIT mutations.[6][7]

  • PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Novel imidazo[1,2-a]pyrazine derivatives have been developed as potent PI3K inhibitors.[8] Additionally, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[9]

  • Other Kinase Inhibition: The versatility of the scaffold allows for the targeting of other kinases, including platelet-derived growth factor receptor (PDGFR), insulin-like growth factor-1 receptor (IGF-1R), and cyclin-dependent kinases (CDKs).[9][10][11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-KIT, PDGFR, IGF-1R) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazo_Derivative Imidazo[1,2-a]pyrimidine Derivative Imidazo_Derivative->RTK Inhibition Imidazo_Derivative->PI3K Inhibition

Inhibition of oncogenic signaling pathways by imidazo[1,2-a]pyrimidine derivatives.
B. Antimicrobial and Antiviral Activities

The imidazo[1,2-a]pyrimidine scaffold has also been explored for its potential in combating infectious diseases.

  • Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of imidazo[1,2-a]pyrimidine derivatives with significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][2]

  • Antiviral Activity: The antiviral properties of these compounds have been investigated, with some derivatives showing activity against viruses such as HIV and hepatitis C.[4] More recently, research has focused on their potential as inhibitors of group 2 influenza A viruses by targeting the viral hemagglutinin (HA) protein, which is crucial for viral entry into host cells.[12][13]

III. Quantitative Data Summary

The following tables summarize key quantitative data for representative imidazo[1,2-a]pyrimidine derivatives from various studies.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDTargetAssayIC₅₀ (nM)Cell LineReference
Compound 1 c-KIT (V654A)Biochemical< 10-[7]
Compound 2 GIST 430/654Cellular< 50GIST[6]
Compound 3 PI3KαBiochemical2-[9]
Compound 4 AKT (phospho)Cellular-A375 Melanoma[9]
Compound 5 PDGFRβCellular100-[10]

Table 2: Antiviral Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDVirusTargetAssayIC₅₀ (µM)Reference
K786-0816 Influenza A (H7N1)HAPseudovirus Entry0.67[12]
Compound 4j Influenza A (H3N2)HAPlaque Reduction0.05[12]

IV. Experimental Protocols

A. General Procedure for Microwave-Assisted Synthesis

A mixture of 2-aminopyrimidine (10 mmol) and a 2-bromoarylketone (10 mmol) is prepared without solvent.[2] Basic alumina (Al₂O₃) (30% w/w) is added as a catalyst.[2] The reaction mixture is subjected to microwave irradiation for a period of 90 to 300 seconds.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC).[2] Upon completion, the product is isolated and purified.

B. In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. For example, the ability of a compound to inhibit a kinase like c-KIT is measured by quantifying the phosphorylation of a substrate in the presence of the compound. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Compound Library Compound Library Kinase Assay In Vitro Kinase Assay Compound Library->Kinase Assay IC50 Determination IC₅₀ Determination Kinase Assay->IC50 Determination Hit Identification Hit Identification IC50 Determination->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Workflow for the identification of kinase inhibitors.
C. Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).[9] The MTT reagent is then added, which is converted to formazan by viable cells. The formazan crystals are dissolved, and the absorbance is measured to determine the percentage of cell viability.

V. Conclusion

The imidazo[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system, coupled with its ability to interact with a wide array of biological targets, ensures its continued relevance in drug discovery. Future efforts in this field will likely focus on the development of more selective and potent derivatives with optimized pharmacokinetic profiles, ultimately leading to the identification of new clinical candidates for the treatment of cancer, infectious diseases, and other debilitating conditions.

References

In-Depth Technical Guide to the Structural Elucidation of 5,7-Dimethylimidazo[1,2-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 5,7-Dimethylimidazo[1,2-a]pyrimidine analogs. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential roles as anticancer and antiviral agents. The accurate determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Core Analytical Techniques

The structural elucidation of this compound analogs relies on a combination of modern spectroscopic and crystallographic techniques. These methods provide detailed information on the connectivity of atoms, their spatial arrangement, and the overall molecular geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish through-bond correlations and piece together the molecular structure.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides the most definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Quantitative Spectroscopic and Crystallographic Data

The following tables summarize typical quantitative data obtained for this compound analogs. These values can serve as a reference for researchers working on the characterization of new derivatives.

Table 1: ¹H NMR Spectral Data (in ppm) for the this compound Core

ProtonChemical Shift (δ) RangeMultiplicityCoupling Constant (J) in Hz
H-27.50 - 8.50s-
H-37.20 - 8.20s-
H-66.50 - 7.50s-
5-CH₃2.30 - 2.80s-
7-CH₃2.40 - 2.90s-

Note: Chemical shifts are dependent on the solvent and the nature of other substituents on the ring system.

Table 2: ¹³C NMR Spectral Data (in ppm) for the this compound Core

CarbonChemical Shift (δ) Range
C-2140.0 - 150.0
C-3110.0 - 120.0
C-5150.0 - 160.0
C-6105.0 - 115.0
C-7145.0 - 155.0
C-8a148.0 - 158.0
5-CH₃15.0 - 25.0
7-CH₃20.0 - 30.0

Note: Chemical shifts are dependent on the solvent and the nature of other substituents on the ring system.

Table 3: Mass Spectrometry Fragmentation Data

Ionization ModeKey Fragmentation Pathways
Electron Impact (EI)Loss of methyl radical (•CH₃), retro-Diels-Alder reactions, cleavage of substituent groups.
Electrospray (ESI)Protonated molecule [M+H]⁺ is typically the base peak. Fragmentation often involves the loss of neutral molecules from substituents.

Table 4: X-ray Crystallographic Parameters (Example for a Derivative)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.7755(6)
b (Å)26.7963(15)
c (Å)12.0718(6)
β (°)102.178(3)
Volume (ų)3406.9(3)
Z8

Note: These parameters are for a specific derivative and will vary for other analogs.[1]

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining high-quality data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the complete ¹H and ¹³C NMR assignments for a this compound analog.

Materials:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • The synthesized this compound analog (5-10 mg)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Use standard pulse programs.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems and confirming the overall structure.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.

    • Use the 2D spectra to build the molecular structure:

      • COSY identifies neighboring protons.

      • HSQC assigns carbons to their attached protons.

      • HMBC connects molecular fragments through long-range correlations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a this compound analog.

Materials:

  • Mass spectrometer (e.g., GC-MS for volatile compounds, LC-MS with ESI or APCI source for less volatile compounds)

  • Appropriate solvent for sample introduction (e.g., methanol, acetonitrile)

  • The synthesized this compound analog

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the desired ionization mode (EI or ESI are common).

    • For HRMS, ensure the instrument is properly calibrated to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ in EI, [M+H]⁺ or [M-H]⁻ in ESI).

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups and fragments of the heterocyclic core.

    • For HRMS data, use the accurate mass to calculate the elemental composition and confirm the molecular formula.

Single Crystal X-ray Diffraction

Objective: To obtain the definitive three-dimensional structure of a this compound analog.

Materials:

  • Single-crystal X-ray diffractometer

  • Goniometer head

  • Mounting pin (e.g., MiTeGen MicroMount)

  • Cryoprotectant (if necessary)

  • A suitable single crystal of the compound

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting:

    • Select a well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on the tip of the goniometer pin using a small amount of cryo-oil or other adhesive.

    • If data is to be collected at low temperature, flash-cool the crystal in a stream of cold nitrogen gas.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data using least-squares methods. This involves refining atomic positions, and thermal parameters.

    • Locate and refine hydrogen atoms.

  • Data Analysis and Visualization:

    • Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.

    • Generate crystallographic information files (CIF) and visualizations of the molecular structure.

Signaling Pathways and Logical Relationships

The imidazo[1,2-a]pyrimidine scaffold is known to interact with various biological targets. One of the key signaling pathways implicated is the Wnt/β-catenin pathway, which is crucial in embryonic development and is often dysregulated in cancer.[1][2]

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_data Data Analysis cluster_validation Structure Validation cluster_bioactivity Biological Evaluation Synthesis Synthesis of Analog Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS XRay X-ray Crystallography Purification->XRay Connectivity Determine Connectivity NMR->Connectivity MS->Connectivity Stereochem Determine Stereochemistry XRay->Stereochem Definitive 3D Structure Connectivity->Stereochem Structure Propose Structure Stereochem->Structure Validation Final Validated Structure Structure->Validation BioAssay Biological Assays Validation->BioAssay SAR Structure-Activity Relationship BioAssay->SAR

Workflow for the structural elucidation and biological evaluation of novel analogs.

The Wnt/β-catenin signaling pathway is a complex cascade of protein interactions that ultimately leads to the regulation of gene transcription. Inhibitors of this pathway are of great interest in cancer therapy.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Co-receptor LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc accumulates and translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates

Simplified diagram of the canonical Wnt/β-catenin signaling pathway.

This technical guide serves as a foundational resource for the structural elucidation of this compound analogs. By following rigorous experimental protocols and leveraging the complementary nature of modern analytical techniques, researchers can confidently determine the structures of novel compounds, paving the way for further investigation into their therapeutic potential.

References

Quantum Chemical Calculations for Imidazo[1,2-a]pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate these characteristics, providing invaluable insights for rational drug design and development. This guide details the application of quantum chemical methods to the study of imidazo[1,2-a]pyrimidines, covering theoretical principles, computational methodologies, and the interpretation of calculated parameters in the context of biological activity.

Introduction to Imidazo[1,2-a]pyrimidines

The imidazo[1,2-a]pyrimidine scaffold is a key structural motif in a variety of biologically active compounds.[4] Its structural similarity to purine bases allows it to interact with a range of biological targets like enzymes, receptors, and nucleic acids.[2][5] This mimicry is a cornerstone of its therapeutic potential. Several commercially available drugs, such as divaplon, fasiplon, and taniplon, feature this heterocyclic core, highlighting its importance in the pharmaceutical industry.[4][6] The broad spectrum of biological activities exhibited by imidazo[1,2-a]pyrimidine derivatives underscores the need for a deeper understanding of their structure-activity relationships (SAR).[5]

The Role of Quantum Chemical Calculations

Quantum chemical calculations offer a theoretical framework to investigate the molecular properties of imidazo[1,2-a]pyrimidines at the atomic level. These in silico studies are crucial for:

  • Predicting Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule.

  • Understanding Electronic Structure: Analyzing the distribution of electrons within the molecule, which governs its reactivity.

  • Elucidating Reactivity: Identifying the sites most susceptible to electrophilic or nucleophilic attack.

  • Correlating Molecular Properties with Biological Activity: Establishing relationships between calculated parameters and observed pharmacological effects.

Density Functional Theory (DFT) is a widely employed method for these investigations due to its balance of accuracy and computational efficiency.[1][2]

Computational Methodologies

A typical quantum chemical investigation of an imidazo[1,2-a]pyrimidine derivative involves a series of computational steps.

Geometry Optimization

The first step is to determine the molecule's most stable conformation, which corresponds to the global minimum on the potential energy surface. This is achieved through geometry optimization. A common approach is to use DFT with the B3LYP functional and a basis set such as 6-31G(d,p) or 6-311++G(d,p).[1][2][7] The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirms that the optimized structure is a true energy minimum.[1]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting character.[1] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.[1][8] A smaller HOMO-LUMO gap suggests higher reactivity and lower stability.[8]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

Calculation of Quantum Chemical Descriptors

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the chemical reactivity and stability of the molecule.[1][2] These include:

  • Absolute Electronegativity (χ): A measure of a molecule's ability to attract electrons.

  • Absolute Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

  • Softness (σ): The reciprocal of hardness, indicating a molecule's polarizability.

  • Global Electrophilicity Index (ω): A measure of a molecule's electrophilic character.

Tabulated Quantitative Data

The following table summarizes key quantum chemical parameters calculated for various imidazo[1,2-a]pyrimidine derivatives from the literature. These values are typically calculated using DFT at the B3LYP/6-31G(d,p) or a similar level of theory.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Derivative 7a-6.12-1.984.143.25
Derivative 7b-6.01-2.153.864.58
Derivative 7c-6.09-2.123.974.61
Derivative 7d-6.21-2.014.202.58
Derivative 7e-6.31-2.204.115.42

Data extracted from a study on imidazo[1,2-a]pyrimidine Schiff base derivatives. The specific substitutions for 7a-e can be found in the source literature.[1]

Experimental Protocols

The synthesis and characterization of imidazo[1,2-a]pyrimidines are crucial for validating the computational results and for further biological evaluation.

General Synthesis of Imidazo[1,2-a]pyrimidines

A common synthetic route involves the condensation of a 2-aminopyrimidine with a 2-bromoarylketone.[3][9]

Materials:

  • 2-Aminopyrimidine

  • Substituted 2-bromoacetophenone

  • Ethanol

  • Acetic acid

Procedure:

  • Dissolve 2-aminopyrimidine (20 mmol) and the substituted 2-bromoacetophenone (20 mmol) in ethanol (50 ml).

  • Add a few drops of acetic acid to the solution to act as a catalyst.[6]

  • Stir the reaction mixture at room temperature for 24 hours.[6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitated product and wash it with cold absolute ethanol to obtain the pure imidazo[1,2-a]pyrimidine derivative.[6]

Characterization Techniques

The synthesized compounds are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the chemical structure of the molecule by analyzing the magnetic properties of the atomic nuclei.[1][2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[1][7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[1][2]

Visualizing Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate the logical flow of computational studies and the relationships between different molecular properties.

G Computational Workflow for Imidazo[1,2-a]pyrimidines cluster_synthesis Synthesis & Characterization cluster_computational Quantum Chemical Calculations (DFT) cluster_analysis Structure-Activity Relationship synthesis Synthesis of Imidazo[1,2-a]pyrimidine Derivatives characterization Spectroscopic Characterization (NMR, FT-IR, MS) synthesis->characterization geom_opt Geometry Optimization characterization->geom_opt Input for Calculations freq_calc Frequency Calculation geom_opt->freq_calc Confirmation of Minimum Energy fmo FMO Analysis (HOMO, LUMO) geom_opt->fmo mep MEP Analysis geom_opt->mep descriptors Quantum Chemical Descriptors fmo->descriptors sar Correlation with Biological Activity fmo->sar mep->sar descriptors->sar drug_design Rational Drug Design sar->drug_design

Caption: Computational and experimental workflow for imidazo[1,2-a]pyrimidines.

G Relationship between FMO and Reactivity HOMO High HOMO Energy Gap Small HOMO-LUMO Gap HOMO->Gap LUMO Low LUMO Energy LUMO->Gap Reactivity High Chemical Reactivity Gap->Reactivity Stability Low Kinetic Stability Gap->Stability

Caption: Frontier molecular orbitals and their influence on chemical reactivity.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust theoretical framework for investigating the structural and electronic properties of imidazo[1,2-a]pyrimidines. The insights gained from these computational studies, including optimized geometries, frontier molecular orbital analysis, and molecular electrostatic potential maps, are invaluable for understanding the reactivity and biological activity of these compounds. By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel imidazo[1,2-a]pyrimidine-based therapeutics. This guide provides a foundational understanding of these methods and their application in modern drug discovery.

References

Methodological & Application

Application Notes and Protocols for Antibacterial Assays Using 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antibacterial assays using 5,7-Dimethylimidazo[1,2-a]pyrimidine. The protocols are based on established methodologies for evaluating the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives. While specific data for the parent compound, this compound, is limited in publicly available literature, the following sections offer a framework for its investigation based on studies of closely related analogs.

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial agents, and this compound represents a promising candidate for investigation. Derivatives of this core structure, such as chalcones and hydrazones, have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.[3][4]

This document outlines the necessary protocols for determining the antibacterial spectrum and potency of this compound, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Additionally, it provides a potential mechanism of action based on related compounds.

Data Presentation

Given the limited specific data for this compound, the following table summarizes representative antibacterial activity of various imidazo[1,2-a]pyrimidine derivatives against common bacterial strains. This data can serve as a benchmark for expected activity.

Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyrimidine Chalcone Derivative (4a)Escherichia coli>100[3]
Imidazo[1,2-a]pyrimidine Chalcone Derivative (4b)Staphylococcus aureus50[3]
Imidazo[1,2-a]pyrimidine Chalcone Derivative (4c)Pseudomonas aeruginosa100[3]
Imidazo[1,2-a]pyrimidine Chalcone Derivative (4e)Streptococcus pyogenes50[3]
5-n-Octylaminoimidazo[1,2-a]pyrimidineStaphylococcus aureus3.12[5]
5-n-Octylaminoimidazo[1,2-a]pyrimidineEscherichia coli6.25[5]
5-n-Octylaminoimidazo[1,2-a]pyrimidinePseudomonas aeruginosa12.5[5]
5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridine derivativeStaphylococcus aureus0.06 - 64[6]
5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridine derivativeMethicillin-resistant S. aureus (MRSA)0.25 - 64[6]

Experimental Protocols

Synthesis of this compound

While a direct synthesis protocol for this compound was not explicitly found in the searched literature, a general and widely used method for synthesizing imidazo[1,2-a]pyrimidines is the Chichibabin reaction. This involves the reaction of a 2-aminopyrimidine with an α-haloketone. For this compound, the synthesis would likely involve the reaction of 4,6-dimethyl-2-aminopyrimidine with a haloacetaldehyde or a synthetic equivalent.

A plausible synthetic route is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Aminopyrimidine 4,6-Dimethyl-2-aminopyrimidine Reaction_Step Chichibabin Reaction (Condensation and Cyclization) 2_Aminopyrimidine->Reaction_Step alpha_Haloketone α-Haloacetaldehyde alpha_Haloketone->Reaction_Step Product This compound Reaction_Step->Product

Caption: Plausible synthesis of this compound.

Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 37°C for 18-24h C->D E Read MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Potential Mechanism of Action

The precise mechanism of action for this compound is not yet elucidated. However, studies on related imidazo[1,2-a]pyridine derivatives have shown that they can act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antimicrobial agents. It is plausible that this compound shares this mechanism.

G Compound This compound Target1 DNA Gyrase (GyrB) Compound->Target1 Inhibition Target2 Topoisomerase IV (ParE) Compound->Target2 Inhibition Process DNA Replication & Transcription Target1->Process Target2->Process Outcome Inhibition of Bacterial Growth Process->Outcome Disruption leads to

Caption: Proposed mechanism of antibacterial action.

Conclusion

This compound is a compound of interest for the development of new antibacterial agents. The protocols provided here offer a standardized approach for its evaluation. Further studies are warranted to determine its precise antibacterial spectrum, potency, and mechanism of action. Structure-activity relationship (SAR) studies, exploring different substitutions on the imidazo[1,2-a]pyrimidine core, could lead to the discovery of more potent analogs.

References

Application Notes and Protocols for Assessing the Anticancer Activity of 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potential as anticancer agents.[1] This document provides a comprehensive set of protocols for evaluating the in vitro anticancer activity of 5,7-Dimethylimidazo[1,2-a]pyrimidine. The described assays are fundamental for determining the cytotoxic and mechanistic effects of this compound on cancer cell lines. These protocols cover the assessment of cell viability, induction of apoptosis, and effects on the cell cycle.

Cell Viability and Cytotoxicity Assays

Cell viability assays are crucial for determining the dose-dependent cytotoxic effects of a compound and for calculating the half-maximal inhibitory concentration (IC50).[2][3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).[2]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cell Viability (IC50 Values)
CompoundCell LineIC50 (µM) after 48h
This compoundA375 (Melanoma)Hypothetical Value
This compoundWM115 (Melanoma)Hypothetical Value
This compoundHeLa (Cervical Cancer)Hypothetical Value
This compoundHCC1937 (Breast Cancer)Hypothetical Value
Doxorubicin (Positive Control)A375 (Melanoma)Literature Value

Note: The IC50 values for this compound are hypothetical and need to be determined experimentally. For comparison, related imidazo[1,2-a]pyridine compounds have shown IC50 values ranging from 9.7 to 44.6 µM in various cancer cell lines.[5] Another study on novel imidazo[1,2-a]pyridine compounds reported IC50 values of 45 µM and 47.7 µM against HCC1937 breast cancer cells.[6]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

Protocol:

  • Cell Treatment: Seed cells (1 x 10⁶ cells) in a T25 culture flask and treat with this compound at its IC50 concentration for 24-48 hours.[7]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Wash the collected cells twice with cold PBS.[7]

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7]

Data Presentation: Apoptosis Analysis
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
This compoundHypothetical ValueHypothetical ValueHypothetical Value

Note: Data are hypothetical and need to be determined experimentally.

Cell Cycle Analysis

Many anticancer agents exert their effects by inducing cell cycle arrest, which prevents cancer cells from proliferating.[5] Cell cycle analysis is commonly performed using flow cytometry to measure the DNA content of cells stained with a fluorescent dye like propidium iodide (PI).[8]

Propidium Iodide (PI) Staining for DNA Content

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.[9][10]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[11] Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
This compoundHypothetical ValueHypothetical ValueHypothetical Value

Note: Data are hypothetical and need to be determined experimentally. For instance, a related imidazo[1,2-a]pyridine compound was shown to increase the G2/M phase cell population from 13.23% to 24.17% in HeLa cells.[5]

Visualizations

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Anticancer Activity Assessment cluster_3 Data Analysis A Cancer Cell Lines (e.g., A375, HeLa, HCC1937) B Cell Seeding (96-well plates, T25 flasks) A->B C This compound (Serial Dilutions) B->C D Incubation (24-72 hours) C->D E Cell Viability Assay (MTT) D->E F Apoptosis Assay (Annexin V/PI) D->F G Cell Cycle Analysis (PI Staining) D->G H IC50 Determination E->H I Quantification of Apoptosis F->I J Cell Cycle Distribution G->J

Caption: Experimental workflow for assessing the anticancer activity of this compound.

Potential Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been reported to inhibit the AKT/mTOR pathway.[5] The following diagram illustrates this potential mechanism of action.

G A This compound B AKT A->B Inhibition D p53 A->D Activation G Bax A->G Activation H Caspase-9 A->H Activation C mTOR B->C Inhibition E p21 D->E Activation F Cell Cycle Arrest (G2/M) E->F I Apoptosis G->I H->I

Caption: Potential signaling pathway inhibited by this compound.

References

Application Notes and Protocols: 5,7-Dimethylimidazo[1,2-a]pyrimidine as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Beyond their therapeutic potential, the fused heterocyclic system of imidazo[1,2-a]pyrimidines endows them with intrinsic fluorescent properties, making them attractive candidates for the development of novel probes for bioimaging.[4][5] The 5,7-dimethylimidazo[1,2-a]pyrimidine scaffold, in particular, offers a core structure that can be further functionalized to tune its photophysical properties and biological targeting capabilities. This document provides an overview of the potential applications and detailed protocols for the use of this compound and its derivatives as fluorescent probes in cellular imaging.

Disclaimer: Specific photophysical and cytotoxicity data for the unsubstituted this compound is limited in the current literature. The data and protocols presented herein are based on studies of closely related imidazo[1,2-a]pyrimidine derivatives and serve as a guide for the application of this class of compounds. Researchers are encouraged to empirically determine the optimal conditions for their specific experimental setup.

Photophysical Properties of Imidazo[1,2-a]pyrimidine Derivatives

For instance, a series of 4-(aryl)-benzo[4][6]imidazo[1,2-a]pyrimidine-3-carbonitriles demonstrated emission maxima ranging from 481 nm to 533 nm with quantum yields between 0.13 and 0.44 in THF.[7][8] Another study on 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones reported fluorescence with quantum yields up to 0.18.[5] These findings suggest that the imidazo[1,2-a]pyrimidine core is a promising fluorophore for bioimaging applications.[5]

Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyrimidine Derivatives in THF

Compound ClassExcitation Maxima (λex, nm)Emission Maxima (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference
4-(aryl)-benzo[4][6]imidazo[1,2-a]pyrimidine-3-carbonitriles360 - 395481 - 533121 - 1380.13 - 0.44[7][8]
2-arylimidazo[1,2-a]pyrimidin-5(8H)-onesNot specifiedNot specified>100up to 0.18[5]

Cytotoxicity and Biocompatibility

For any fluorescent probe to be effective in live-cell imaging, it must exhibit low cytotoxicity. Studies on various imidazo[1,2-a]pyrimidine derivatives have shown a range of cytotoxic effects, often dependent on the specific substitutions and the cell line being investigated. For example, certain imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives displayed IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) and were less toxic to healthy HUVEC cells.[9] Another study on novel imidazo[1,2-a]pyridine hybrids also reported IC50 values in the micromolar range against lung and liver cancer cell lines.[6]

Table 2: Cytotoxicity of Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound DerivativeCell LineIC50 (µM)Reference
Imine derivative 3dMCF-743.4[9]
Imine derivative 3dMDA-MB-23135.9[9]
Imine derivative 3dHUVEC71.4[9]
Amine derivative 4dMCF-739.0[9]
Amine derivative 4dMDA-MB-23135.1[9]
Amine derivative 4dHUVEC57.0[9]

It is crucial to perform a dose-response cytotoxicity assay for this compound on the specific cell line of interest to determine the optimal, non-toxic concentration for imaging experiments.

Experimental Protocols

The following are generalized protocols for the synthesis and application of this compound as a fluorescent probe for cellular imaging. These should be adapted and optimized for specific experimental needs.

Protocol 1: Synthesis of this compound

A common method for the synthesis of imidazo[1,2-a]pyrimidines is the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[2][3]

Materials:

  • 2-Amino-4,6-dimethylpyrimidine

  • α-Bromoacetaldehyde or a suitable precursor

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., triethylamine, sodium bicarbonate)

Procedure:

  • Dissolve 2-Amino-4,6-dimethylpyrimidine in a suitable solvent.

  • Add a stoichiometric equivalent of the α-halocarbonyl compound.

  • Add a base to neutralize the hydrohalic acid formed during the reaction.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Amino-4,6-dimethylpyrimidine 2-Amino-4,6-dimethylpyrimidine Condensation Condensation 2-Amino-4,6-dimethylpyrimidine->Condensation alpha-Halo-carbonyl alpha-Halo-carbonyl alpha-Halo-carbonyl->Condensation This compound This compound Condensation->this compound

Caption: Synthetic scheme for this compound.

Protocol 2: Preparation of Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in high-quality DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 3: Live-Cell Imaging

Materials:

  • Cells of interest

  • Glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 10 mM stock solution of this compound

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed the cells onto glass-bottom imaging dishes or chamber slides to achieve 60-70% confluency on the day of the experiment.

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • On the day of imaging, prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined from cytotoxicity assays.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the imaging medium containing this compound to the cells.

  • Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Add fresh, pre-warmed complete culture medium or PBS to the cells for imaging.

  • Image the cells using a fluorescence microscope. Based on data from related compounds, a DAPI or a custom filter set for blue-green fluorescence is a good starting point.

  • Include a vehicle control (DMSO-treated cells) to assess background fluorescence.

G Cell Seeding Cell Seeding Incubation (24h) Incubation (24h) Cell Seeding->Incubation (24h) Cell Staining Cell Staining Incubation (24h)->Cell Staining Probe Preparation Probe Preparation Probe Preparation->Cell Staining Washing Washing Cell Staining->Washing Imaging Imaging Washing->Imaging

Caption: Workflow for live-cell imaging with the fluorescent probe.

Potential Signaling Pathway Interactions

Some imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways in cancer cells, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[10] While the primary application discussed here is for bioimaging, the potential for this compound to interact with these pathways could be explored in theranostic applications.

G Probe Probe PI3K PI3K Probe->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular Effects Cellular Effects mTOR->Cellular Effects Proliferation, Survival

Caption: Potential interaction with the PI3K/Akt/mTOR pathway.

Conclusion

This compound and its derivatives represent a promising class of fluorophores for bioimaging applications. Their straightforward synthesis, coupled with the tunable photophysical properties of the imidazo[1,2-a]pyrimidine core, makes them versatile tools for researchers. While further characterization of the specific 5,7-dimethyl derivative is needed, the information gathered from related compounds provides a strong foundation for its development and application as a fluorescent probe for cellular imaging. The protocols and data presented in these notes are intended to serve as a starting point for researchers to explore the potential of this intriguing class of molecules in their own work.

References

Application Notes and Protocols for 5,7-Dimethylimidazo[1,2-a]pyrimidine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The imidazo[1,2-a]pyrimidine scaffold is recognized as a valuable fluorophore, with derivatives being explored as biomarkers, photochemical sensors, and bioimaging agents.[3][4] These compounds are attractive for such applications due to their inherent fluorescence, good solubility, and the potential for facile functionalization to modulate their optical properties and biological targeting.[5]

While specific, detailed data on the application of 5,7-Dimethylimidazo[1,2-a]pyrimidine in fluorescence microscopy is not extensively documented in publicly available literature, this document provides a comprehensive guide based on the known properties of closely related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. The protocols and data presented herein are intended to serve as a foundational resource for researchers looking to explore the potential of this compound and its derivatives as novel fluorescent probes.

Core Concepts and Potential Applications

The fluorescence of the imidazo[1,2-a]pyrimidine core generally falls within the blue to green region of the spectrum, with emission wavelengths typically ranging from 430 to 520 nm.[5] The fluorescence intensity and spectral properties are highly dependent on the nature and position of substituents on the heterocyclic ring system. For instance, electron-donating groups can enhance fluorescence intensity, while electron-withdrawing groups may quench it.[6]

Potential applications for this compound in fluorescence microscopy include:

  • Live-Cell Imaging: Due to their heterocyclic nature, these compounds may exhibit good cell permeability, making them suitable for staining and visualizing subcellular structures in living cells.

  • Development of Biosensors: The imidazo[1,2-a]pyrimidine scaffold can be functionalized to create "turn-on" or "turn-off" fluorescent probes for detecting specific analytes such as metal ions (e.g., Fe³⁺, Hg²⁺) or changes in the cellular microenvironment (e.g., pH).[7][8]

  • Multicolor Imaging: By synthesizing a palette of derivatives with different substituents, it may be possible to generate a series of probes with distinct excitation and emission spectra for use in multicolor imaging experiments.[5]

  • Drug Development: As the imidazo[1,2-a]pyrimidine core is a common scaffold in pharmacologically active compounds, fluorescently labeled versions could be used to study drug uptake, distribution, and target engagement.[1][9]

Physicochemical and Photophysical Properties

The following table summarizes the expected, representative photophysical properties of this compound and its hypothetical derivatives based on data from analogous compounds. Note: These values are illustrative and require experimental verification.

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound~350~450~0.3~15,000
2-Phenyl-5,7-dimethylimidazo[1,2-a]pyrimidine~360~470~0.5~20,000
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine~355~460~0.2~16,000

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Staining and Imaging

This protocol outlines a general method for evaluating the utility of this compound as a live-cell fluorescent stain.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HeLa cells (or other suitable cell line)

  • 96-well, clear-bottom, black-walled imaging plates

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC)

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells into a 96-well imaging plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Preparation of Staining Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to final concentrations ranging from 1 to 20 µM.

  • Cell Staining:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 100 µL of the staining solution to each well.

    • Incubate the plate at 37°C for 15-60 minutes.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells twice with 100 µL of pre-warmed PBS.

    • Add 100 µL of fresh, pre-warmed culture medium or PBS to each well.

    • Image the cells using a fluorescence microscope. Use a standard DAPI or blue filter set to start, and optimize based on the observed spectra.

Protocol 2: Synthesis of a Functionalized Imidazo[1,2-a]pyrimidine for Bioconjugation

This protocol describes a representative synthesis of a carboxylic acid-functionalized derivative of this compound, which can be subsequently used for conjugation to biomolecules via standard EDC/NHS chemistry.

Reaction Scheme: Synthesis of this compound-2-carboxylic acid[10]

Materials:

  • 2-Amino-4,6-dimethylpyrimidine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Cyclization

    • In a round-bottom flask, dissolve 2-amino-4,6-dimethylpyrimidine (1 eq.) in ethanol.

    • Add ethyl bromopyruvate (1.1 eq.) dropwise to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product, ethyl this compound-2-carboxylate, may precipitate. Filter the solid and wash with cold ethanol.

  • Step 2: Hydrolysis

    • Suspend the ester from Step 1 in a mixture of ethanol and water.

    • Add an aqueous solution of NaOH (2 eq.) and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • The resulting precipitate, this compound-2-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.

Visualizations

G General Synthesis of Imidazo[1,2-a]pyrimidines cluster_start Starting Materials cluster_proc Reaction cluster_end Product start1 2-Aminopyrimidine proc1 Cyclocondensation start1->proc1 start2 α-Haloketone start2->proc1 end1 Imidazo[1,2-a]pyrimidine proc1->end1 Reflux

Caption: General synthesis workflow for the imidazo[1,2-a]pyrimidine core.

G Workflow for Cellular Imaging with a Novel Probe A Seed Cells in Imaging Plate B Prepare Staining Solution (1-20 µM) C Incubate Cells with Probe (15-60 min) A->C Overnight Adhesion B->C D Wash Cells (PBS) C->D E Acquire Images (Fluorescence Microscope) D->E F Analyze Data (Localization, Intensity) E->F

Caption: Experimental workflow for testing a new fluorescent probe in live cells.

G Mechanism of a 'Turn-On' Fluorescent Metal Ion Sensor cluster_state1 Initial State cluster_state2 Sensing State probe Probe + Quencher (e.g., PET moiety) state1 Low Fluorescence ('Off' State) probe->state1 bound_probe Probe-Metal Ion Complex probe->bound_probe + Metal Ion state2 High Fluorescence ('On' State) bound_probe->state2

Caption: 'Turn-on' fluorescence sensing mechanism for metal ion detection.

References

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 5,7-Dimethylimidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and medicinal chemistry applications of 5,7-dimethylimidazo[1,2-a]pyrimidine derivatives. This class of compounds has garnered significant attention in the field of drug discovery due to its diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The protocols outlined below offer detailed methodologies for the synthesis and evaluation of these promising therapeutic agents.

I. Synthetic Protocols

The core structure of this compound is typically synthesized through the condensation of 2-amino-4,6-dimethylpyrimidine with an α-haloketone. Modifications at various positions of the imidazo[1,2-a]pyrimidine scaffold have been explored to develop derivatives with enhanced biological activities.

Protocol 1: General Synthesis of 2-Substituted-5,7-Dimethylimidazo[1,2-a]pyrimidines

This protocol describes a general method for the synthesis of 2-substituted-5,7-dimethylimidazo[1,2-a]pyrimidine derivatives.

Experimental Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification R1 2-Amino-4,6-dimethylpyrimidine Solvent Solvent (e.g., Ethanol, DMF) R1->Solvent R2 α-Haloketone (R-CO-CH2X) R2->Solvent Heat Heating (Reflux) Solvent->Heat Filter Filtration Heat->Filter Wash Washing Filter->Wash Recrystallization Recrystallization/Column Chromatography Wash->Recrystallization Product 2-R-5,7-Dimethylimidazo[1,2-a]pyrimidine Recrystallization->Product

Caption: General workflow for the synthesis of 2-substituted-5,7-dimethylimidazo[1,2-a]pyrimidines.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dimethylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Reagents: Add the appropriate α-haloketone (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol) and then purify by recrystallization or column chromatography to afford the desired 2-substituted-5,7-dimethylimidazo[1,2-a]pyrimidine derivative.

Characterization Data for a Representative Compound (3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine):

The methyl groups at positions 5 and 7 of the imidazo[1,2-a]pyrimidine ring typically show characteristic singlet signals in the 1H NMR spectrum in the range of 2.4-2.6 ppm.[3]

Protocol 2: One-Pot Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

This protocol outlines a microwave-assisted, one-pot, two-step synthesis for more complex derivatives, which can be adapted for the 5,7-dimethyl series.[5]

Procedure:

  • Step 1: Imine Formation: A mixture of an amino-pyrimidine (e.g., 2-amino-4,6-dimethylpyrimidine), an aldehyde, and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol) is subjected to microwave irradiation.

  • Step 2: Cyclization: To the intermediate from Step 1, a 1,2-dicarbonyl compound (e.g., benzil) and ammonium acetate are added, and the mixture is again subjected to microwave irradiation to yield the final product.

  • Purification: The product is purified using standard techniques such as filtration and recrystallization.

II. Application Notes: Medicinal Chemistry

This compound derivatives have shown significant potential in various therapeutic areas.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives against various cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)39.0[4]
Compound B MDA-MB-231 (Breast)35.1[4]
Compound C HeLa (Cervical)Varies (9.7 to 44.6)[6]
Compound D A375 (Melanoma)Varies (9.7 to 44.6)[6]
Compound E HT-29 (Colon)12.98[6]

Signaling Pathway: Inhibition of Wnt/β-catenin Signaling

Several imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in various cancers.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK-3β Dvl->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Translocates when not degraded TCF TCF/LEF BetaCatenin->TCF Binds TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF->TargetGenes Activates Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->BetaCatenin Prevents nuclear translocation

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal strains.[3][4]

Quantitative Data: Antimicrobial Activity

Compound IDMicroorganismMIC (mg/mL)Reference
Compound F Bacillus subtilisVaries (2.5 to 20)[1]
Compound G Candida albicansVaries (2.5 to 20)[1]

III. Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols provided herein offer a foundation for the generation of diverse libraries of these compounds. The accompanying data on their anticancer and antimicrobial activities highlight the potential of this chemical class in medicinal chemistry. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the optimization of these derivatives into clinical candidates.

References

Application Note: In Vitro Kinase Assay for Imidazo[1,2-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer. This has rendered kinases a major focus for therapeutic intervention. The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising heterocyclic structure in the design of potent and selective kinase inhibitors. This application note provides a detailed protocol for an in vitro biochemical kinase assay to determine the inhibitory activity of imidazo[1,2-a]pyrimidine-based compounds. The described luminescence-based assay is robust, amenable to high-throughput screening, and allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Principle of the Assay

The protocol detailed below utilizes a luminescence-based kinase assay that quantifies the amount of adenosine diphosphate (ADP) produced during the kinase-catalyzed phosphorylation reaction. The assay is performed in a multi-well plate format. The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). As the kinase transfers phosphate groups from ATP to its substrate, ADP is generated. After a set incubation period, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the produced ADP back into ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal. This signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. In the presence of an effective imidazo[1,2-a]pyrimidine inhibitor, kinase activity is reduced, leading to lower ADP production and a diminished luminescent signal.[1][2][3]

Featured Kinase Family: PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development. Several studies have demonstrated that compounds containing the imidazo[1,2-a]pyridine or related scaffolds can effectively inhibit kinases within this pathway, such as PI3K, Akt, and mTOR.[4][5][6] Therefore, this application note will use the PI3K/Akt/mTOR pathway as a relevant example for the application of imidazo[1,2-a]pyrimidine inhibitors.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening of imidazo[1,2-a]pyrimidine inhibitors.

Materials and Reagents
  • Target Kinase (e.g., PI3K, Akt, or c-KIT)

  • Kinase-specific substrate (peptide or lipid)

  • Imidazo[1,2-a]pyrimidine test compounds

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Adenosine Triphosphate (ATP)

  • Dimethyl Sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection kit

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Assay Procedure
  • Compound Preparation:

    • Prepare a stock solution of the imidazo[1,2-a]pyrimidine inhibitor in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution). A typical starting concentration in the assay might be 10 µM.

    • Prepare a 2X final concentration of the compound dilutions in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid effects on enzyme activity.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the 2X compound solution to the appropriate wells.

    • For control wells, add 2.5 µL of the assay buffer with the same percentage of DMSO as the compound wells. These will serve as the 0% inhibition (100% activity) controls.

    • Prepare a "no kinase" control by adding assay buffer to a set of wells. This will serve as the 100% inhibition (0% activity) control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix containing the target kinase and its specific substrate in the kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically beforehand.

    • Add 2.5 µL of the 2X kinase/substrate master mix to each well (except the "no kinase" controls).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add 10 µL of the ADP-Glo™ Reagent to each well.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Experimental_Workflow start Start prep_compounds Prepare serial dilutions of imidazo[1,2-a]pyrimidine inhibitors start->prep_compounds add_compounds Add 2.5 µL of 2X compound/control to 384-well plate prep_compounds->add_compounds add_kinase Add 2.5 µL of 2X kinase/substrate mix add_compounds->add_kinase pre_incubate Pre-incubate for 15 min at RT add_kinase->pre_incubate start_reaction Initiate reaction with 5 µL of 2X ATP pre_incubate->start_reaction incubate_reaction Incubate for 60 min at RT start_reaction->incubate_reaction stop_reaction Add 10 µL of ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate for 40 min at RT stop_reaction->incubate_stop detect_signal Add 20 µL of Kinase Detection Reagent incubate_stop->detect_signal incubate_detect Incubate for 30-60 min at RT detect_signal->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate end End read_plate->end

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Data Presentation and Analysis

The raw luminescence data should be processed to determine the percent inhibition for each concentration of the imidazo[1,2-a]pyrimidine compound.

Calculation of Percent Inhibition:

Percent Inhibition = 100 x (1 - (Signalinhibitor - Signalno kinase) / (SignalDMSO - Signalno kinase))

Where:

  • Signalinhibitor is the luminescence from wells with the test compound.

  • Signalno kinase is the background luminescence from wells without kinase.

  • SignalDMSO is the maximum signal from wells with DMSO only (0% inhibition).

The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentrations. A sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Example Data: Inhibition of c-KIT by 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives

The following table summarizes the inhibitory activity of several 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives against the c-KIT kinase mutant V654A.[7][8] This data demonstrates the potent inhibition of this kinase by compounds with the imidazo[1,2-a]pyridine-pyrimidine scaffold.

Compound IDc-KIT (V654A) IC50 (nM)
A608
A734
A758.5
A842.8
A998.2
A1009.2
A1029.8
A1202.9
A2421.1
A2522.2

Conclusion

The described luminescence-based in vitro kinase assay provides a robust and reliable method for determining the inhibitory potency of imidazo[1,2-a]pyrimidine compounds. This protocol can be adapted to various kinases and is suitable for high-throughput screening to identify and characterize novel kinase inhibitors for drug discovery programs. The detailed workflow and data analysis procedures outlined in this application note will aid researchers, scientists, and drug development professionals in effectively evaluating the potential of this promising class of kinase inhibitors.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Experimental Workflow

The overall workflow for assessing the anti-inflammatory properties of 5,7-Dimethylimidazo[1,2-a]pyrimidine involves a series of sequential in vitro assays. This process begins with an evaluation of the compound's cytotoxicity to determine a non-toxic working concentration range. Subsequently, the compound's ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, is assessed in a relevant cell-based model, typically lipopolysaccharide (LPS)-stimulated macrophages. Finally, the molecular mechanism of action is investigated by examining the compound's effect on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Mechanism of Action Cell_Viability Cell Viability Assay (e.g., MTT Assay) Dose_Selection Determination of Non-toxic Concentrations Cell_Viability->Dose_Selection Establish LPS_Stimulation LPS-stimulated RAW 264.7 Macrophages Dose_Selection->LPS_Stimulation Select Doses NO_Assay Nitric Oxide (NO) Quantification (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (e.g., TNF-α, IL-6) (ELISA) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot Analysis Cytokine_Assay->Western_Blot Investigate Mechanism NFkB_Pathway NF-κB Pathway Proteins (p65, IκBα) Western_Blot->NFkB_Pathway MAPK_Pathway MAPK Pathway Proteins (p38, ERK, JNK) Western_Blot->MAPK_Pathway

Caption: Overall experimental workflow.

Key Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for studying inflammation in vitro.[5][6][7] These cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response, characterized by the production of nitric oxide and pro-inflammatory cytokines.[5][7]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine assays, and 6-well plates for Western blotting) at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours for NO and cytokine production).

Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxic potential of this compound to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat them with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Quantification (Griess Assay)

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a simple and sensitive method for measuring nitrite (a stable metabolite of NO) in cell culture supernatants.[8][9][10]

Protocol:

  • Collect the cell culture supernatants after treating the cells with this compound and LPS as described above.

  • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9]

  • Incubate the plate at room temperature for 10-15 minutes in the dark.[9]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade.[7] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the levels of these cytokines in cell culture supernatants.[11][12][13][14]

Protocol (General Sandwich ELISA):

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C.[14]

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.[14]

  • Add cell culture supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature.[14]

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes at room temperature.

  • Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[14]

  • Calculate the cytokine concentrations in the samples from the standard curve.

Western Blot Analysis of Signaling Proteins

To investigate the molecular mechanism of action, Western blotting can be used to analyze the effect of this compound on key proteins in the NF-κB and MAPK signaling pathways.[15][16][17] The activation of these pathways is critical for the production of inflammatory mediators.

Protocol:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present the data obtained from the described experiments. Please note that the data presented here is hypothetical and serves as an illustration based on findings for related imidazo[1,2-a]pyrimidine derivatives.

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Macrophages.

Concentration (µM)Cell Viability (%)NO Production (µM)% Inhibition of NO
Control100 ± 5.21.5 ± 0.3-
LPS (1 µg/mL)98.5 ± 4.825.8 ± 2.10
LPS + 197.2 ± 5.122.1 ± 1.914.3
LPS + 596.8 ± 4.515.7 ± 1.539.1
LPS + 1095.3 ± 4.99.3 ± 1.164.0
LPS + 2594.1 ± 5.34.8 ± 0.781.4
LPS + 5085.2 ± 6.13.1 ± 0.588.0

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages.

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control55 ± 8-32 ± 5-
LPS (1 µg/mL)1250 ± 980980 ± 750
LPS + 10 µM780 ± 6537.6610 ± 5237.8
LPS + 25 µM450 ± 4264.0350 ± 3164.3
LPS + 50 µM210 ± 2583.2160 ± 1883.7

Data are presented as mean ± SD from three independent experiments.

Table 3: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins.

Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK/ERK Ratiop-JNK/JNK Ratio
Control0.15 ± 0.030.12 ± 0.020.21 ± 0.040.18 ± 0.030.15 ± 0.02
LPS (1 µg/mL)1.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.00
LPS + 25 µM0.45 ± 0.050.38 ± 0.040.52 ± 0.060.48 ± 0.050.55 ± 0.06
LPS + 50 µM0.21 ± 0.040.19 ± 0.030.28 ± 0.040.25 ± 0.030.31 ± 0.04

Values represent the relative protein expression normalized to the LPS-treated group (set to 1).

Signaling Pathway Diagrams

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. This compound is hypothesized to inhibit this pathway.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_dimer p65/IκBα (Inactive) IKK->NFkB_dimer Inhibits IκBα p65 p65 p65_active p65 (Active) p65->p65_active Releases Nucleus Nucleus p65_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Promotes Compound 5,7-Dimethylimidazo [1,2-a]pyrimidine Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK, and JNK, are also crucial in regulating the inflammatory response. LPS activation of TLR4 leads to the phosphorylation and activation of these MAPKs. Activated MAPKs, in turn, can activate transcription factors like AP-1, which cooperate with NF-κB to induce the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of these MAPKs.

MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1, MEKK) TLR4->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Promotes Compound 5,7-Dimethylimidazo [1,2-a]pyrimidine Compound->Upstream_Kinases Inhibits

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

The methodologies described in these application notes provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By following these protocols, researchers can systematically assess the compound's cytotoxicity, its ability to inhibit key inflammatory mediators, and its impact on the crucial NF-κB and MAPK signaling pathways. The provided templates for data presentation and the signaling pathway diagrams offer a clear guide for organizing and interpreting the experimental results. This structured approach will facilitate a thorough understanding of the anti-inflammatory potential of this compound and support its further development as a potential therapeutic agent.

References

Application Notes and Protocols for Testing the Antiparasitic Activity of 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for evaluating the antiparasitic potential of 5,7-Dimethylimidazo[1,2-a]pyrimidine. The protocols detailed below are designed for in vitro and in vivo testing against a range of common human parasites, including Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum.

Introduction

Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiparasitic properties.[1][2] The 5,7-dimethyl substituted derivative is a specific analogue whose efficacy against various parasitic organisms requires systematic evaluation. This document outlines the necessary experimental workflows, from initial in vitro screening to preliminary in vivo efficacy assessments.

In Vitro Antiparasitic Activity Assays

The initial evaluation of this compound involves determining its direct effect on parasite viability and proliferation in a controlled laboratory setting. A panel of parasites is recommended to assess the compound's spectrum of activity.

General Workflow for In Vitro Screening

The following diagram illustrates the typical workflow for in vitro antiparasitic drug screening.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Solubilization (e.g., in DMSO) Serial_Dilution Serial Dilution to Test Concentrations Compound_Prep->Serial_Dilution Drug_Addition Addition of Compound to Cultures Serial_Dilution->Drug_Addition Parasite_Culture Parasite Culture (e.g., Leishmania promastigotes, P. falciparum asexual stages) Infection Infection of Host Cells (if applicable) Parasite_Culture->Infection Parasite_Culture->Drug_Addition Host_Cell_Culture Host Cell Culture (for intracellular parasites like Leishmania amastigotes, T. cruzi) Host_Cell_Culture->Infection Infection->Drug_Addition Incubation Incubation (e.g., 48-72 hours) Drug_Addition->Incubation Viability_Assay Viability/Growth Assay (e.g., Resazurin, SYBR Green I, High-Content Imaging) Incubation->Viability_Assay Cytotoxicity_Assay Host Cell Cytotoxicity Assay (e.g., using MRC-5 or HepG2 cells) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Viability_Assay->Data_Analysis Selectivity_Index Selectivity Index (SI) Calculation Data_Analysis->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index

Caption: Workflow for in vitro antiparasitic activity and cytotoxicity testing.

Protocol: In Vitro Anti-Leishmanial Activity Assay (Promastigote and Amastigote Stages)

This protocol is adapted for screening against both the motile promastigote and the intracellular amastigote forms of Leishmania species (e.g., L. donovani, L. amazonensis).[3][4][5][6][7]

Materials:

  • Leishmania spp. promastigotes

  • Macrophage cell line (e.g., THP-1, J774.1, or bone marrow-derived macrophages)[3]

  • Complete culture media (e.g., M199 for promastigotes, RPMI-1640 for macrophages)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Resazurin sodium salt solution

  • This compound

  • Reference drug (e.g., Miltefosine, Amphotericin B)

  • 96-well microplates

Protocol Steps:

  • Compound Preparation:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

    • Perform serial dilutions in the appropriate culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 0.5%.

  • Promastigote Viability Assay:

    • Culture Leishmania promastigotes in complete M199 medium until they reach the mid-logarithmic growth phase.

    • Adjust the parasite density to 1 x 10^6 promastigotes/mL.

    • In a 96-well plate, add 100 µL of the parasite suspension to wells containing 100 µL of the serially diluted compound. Include wells for a reference drug and a no-drug control.

    • Incubate the plate at 25°C for 72 hours.

    • Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

    • Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

  • Intracellular Amastigote Assay:

    • Seed macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. If using THP-1 cells, differentiate them into a macrophage-like state using phorbol-12-myristate-13-acetate (PMA).[3]

    • Infect the adherent macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).[3]

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells to remove extracellular parasites.

    • Add fresh medium containing the serially diluted this compound or reference drug.

    • Incubate for an additional 72 hours at 37°C in a 5% CO2 atmosphere.[8]

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per 100 macrophages by microscopic examination. Alternatively, use high-content imaging for automated quantification.[9]

  • Cytotoxicity Assay:

    • Seed a mammalian cell line (e.g., MRC-5) in a 96-well plate.

    • Expose the cells to the same concentrations of the compound used in the antiparasitic assays.

    • After 72 hours of incubation, assess cell viability using the resazurin assay as described above.

Data Analysis: Calculate the 50% inhibitory concentration (IC50) for the parasite and the 50% cytotoxic concentration (CC50) for the host cells using non-linear regression analysis. The Selectivity Index (SI) is then calculated as CC50 / IC50. A higher SI value indicates greater selectivity of the compound for the parasite.

Protocol: In Vitro Anti-plasmodial Activity Assay (Plasmodium falciparum)

This protocol uses the SYBR Green I-based fluorescence assay to measure the proliferation of the erythrocytic stages of P. falciparum.[10]

Materials:

  • Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum[11]

  • Human erythrocytes (O+)

  • Complete RPMI-1640 medium supplemented with Albumax I or human serum[11]

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Triton X-100, saponin, EDTA)[10]

  • Reference drug (e.g., Chloroquine, Artemisinin)

  • 96-well microplates

Protocol Steps:

  • Parasite Culture and Synchronization:

    • Maintain P. falciparum cultures in human erythrocytes at 3-5% hematocrit in a low oxygen environment (5% CO2, 5% O2, 90% N2).[11]

    • Synchronize the parasite culture to the ring stage.

  • Assay Setup:

    • Prepare serial dilutions of this compound in complete medium in a 96-well plate.

    • Add the synchronized, ring-stage parasite culture (1% parasitemia, 2.5% hematocrit) to each well.

    • Incubate the plate for 72 hours under the same gas conditions.

  • DNA Quantification:

    • Freeze the plate to lyse the erythrocytes.

    • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure fluorescence (485 nm excitation / 530 nm emission).

Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Protocol: In Vitro Anti-trypanosomal Activity Assay (Trypanosoma cruzi)

This protocol assesses the activity against the intracellular amastigote form of T. cruzi.[12][13]

Materials:

  • T. cruzi strain (e.g., Tulahuen expressing β-galactosidase)[12]

  • Host cell line (e.g., L6 cells or Vero cells)[12][13]

  • Complete culture medium (e.g., RPMI-1640)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Reference drug (e.g., Benznidazole)

  • 96-well microplates

Protocol Steps:

  • Host Cell and Parasite Preparation:

    • Seed host cells in a 96-well plate and allow them to adhere.

    • Infect the host cells with trypomastigotes.

    • After an incubation period to allow for invasion, wash the wells to remove extracellular parasites.

  • Compound Treatment:

    • Add medium containing serial dilutions of this compound.

    • Incubate the plates for 72-120 hours at 37°C with 5% CO2.[12][13]

  • Quantification of Parasite Growth:

    • Add the CPRG substrate solution to the wells.

    • Incubate until a color change is visible in the control wells.

    • Measure the absorbance at 570 nm.

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits parasite growth by 50%.

Data Presentation

Quantitative results from the in vitro assays should be summarized in tables for clear comparison.

Table 1: Example In Vitro Antiparasitic Activity of Imidazo[1,2-a]pyrimidine Analogs

CompoundTarget OrganismStageIC50 (µM)CC50 (µM, MRC-5)Selectivity Index (SI)
Analog 1 L. amazonensisAmastigote6.63[7]82.02[7]12.37[7]
Analog 1 L. amazonensisPromastigote8.41[7]82.02[7]9.75
Analog 2 L. majorAmastigote0.20[14]0.98[14]4.9
Analog 3 T. cruziAmastigote>10>50-
Miltefosine L. amazonensisAmastigote12.52[7]151.81[7]12.12[7]

Note: Data presented are for illustrative purposes based on published results for similar imidazo[1,2-a]pyrimidine compounds and may not represent the actual activity of this compound.

In Vivo Efficacy Models

Compounds that demonstrate promising in vitro activity and selectivity should be advanced to in vivo models to assess their efficacy in a whole-organism system.[15][16][17]

General Workflow for In Vivo Efficacy Testing

G cluster_preclinical Preclinical In Vivo Evaluation Animal_Model Select Animal Model (e.g., BALB/c mice for Leishmania, Swiss mice for T. cruzi) Infection_Establishment Establish Infection Animal_Model->Infection_Establishment Treatment_Groups Group Animals (Vehicle, Test Compound, Reference Drug) Infection_Establishment->Treatment_Groups Drug_Administration Administer Treatment (e.g., Oral, Intraperitoneal) Treatment_Groups->Drug_Administration Monitoring Monitor Disease Progression (e.g., Lesion size, Parasitemia) Drug_Administration->Monitoring Toxicity_Assessment Assess Toxicity (Weight loss, clinical signs) Drug_Administration->Toxicity_Assessment Endpoint Endpoint Analysis (e.g., Parasite load in organs) Monitoring->Endpoint

Caption: General workflow for in vivo antiparasitic efficacy studies.

Protocol: Murine Model of Cutaneous Leishmaniasis

The BALB/c mouse model of L. major infection is a widely used system for evaluating anti-leishmanial drugs.[15]

Protocol Steps:

  • Infection: Inoculate female BALB/c mice in the footpad with stationary-phase L. major promastigotes.

  • Treatment Initiation: Once lesions become measurable, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, reference drug).

  • Drug Administration: Administer the compound daily for a specified period (e.g., 21-28 days) via the intended clinical route (e.g., oral gavage).

  • Monitoring: Measure the footpad lesion size weekly using a caliper. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and determine the parasite burden in the infected footpad and draining lymph node using limiting dilution assay or quantitative PCR.

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound is likely unknown, related compounds often target essential parasite-specific pathways. Imidazole-containing drugs, for instance, have been shown to inhibit sterol 14α-demethylase (CYP51), an enzyme crucial for parasite cell membrane integrity.[18]

G cluster_pathway Hypothetical Mechanism of Action Compound 5,7-Dimethylimidazo [1,2-a]pyrimidine Target Parasite-Specific Enzyme (e.g., CYP51) Compound->Target Inhibition Pathway Ergosterol Biosynthesis Pathway Target->Pathway is part of Membrane Parasite Cell Membrane Integrity Pathway->Membrane is essential for Outcome Parasite Death Membrane->Outcome Disruption leads to

Caption: Hypothetical signaling pathway for an imidazole-based antiparasitic.

Further studies, such as target-based screening, transcriptomics, or proteomics, would be required to elucidate the specific molecular target and mechanism of action of this compound.

References

Application Notes and Protocols for Cell-Based Assays with Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These compounds have shown potential as kinase inhibitors, anticancer agents, anti-inflammatory molecules, and modulators of key cellular signaling pathways.[1][2][3][4][5] This document provides detailed application notes and protocols for developing cell-based assays to characterize the biological effects of 5,7-Dimethylimidazo[1,2-a]pyrimidine and other derivatives of this versatile scaffold. The protocols outlined below are foundational and can be adapted for specific research questions and target pathways.

Given the limited specific data on this compound, the following protocols are based on the known biological activities of the broader imidazo[1,2-a]pyrimidine class.

Potential Biological Activities and Relevant Assays

Imidazo[1,2-a]pyrimidine derivatives have been reported to modulate several critical cellular processes. The primary activities and corresponding cell-based assays are summarized below.

Potential Biological ActivityRelevant Cell-Based Assays
Anticancer / Cytotoxicity Cell Viability (MTT, CellTiter-Glo®), Apoptosis (Annexin V/PI staining), Cell Cycle Analysis (Propidium Iodide staining)[6]
Kinase Inhibition Cellular Phosphorylation Assays (ELISA, Western Blot), Reporter Gene Assays[7][8][9]
Signaling Pathway Modulation Western Blot Analysis (for key pathway proteins), Luciferase Reporter Assays (for pathway activity)[6][10]
Anti-inflammatory Measurement of inflammatory mediators (e.g., Nitric Oxide, Prostaglandins)[5]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of an imidazo[1,2-a]pyrimidine derivative on cell viability and provides a measure of its cytotoxic potential.[6]

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma, HeLa cervical cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-5,000 cells per well and allow them to attach and grow for 24-48 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4

IC50 Value: ~10 µM

G

Caption: Workflow for MTT-based cell viability assay.

Protocol 2: Analysis of Kinase Pathway Inhibition by Western Blotting

This protocol assesses the effect of an imidazo[1,2-a]pyrimidine derivative on the phosphorylation status of key proteins in a specific kinase signaling pathway (e.g., AKT/mTOR).[6]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound (or other test compound)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at various concentrations for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11] f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation:

Treatmentp-AKT / Total AKT (Relative Intensity)p-mTOR / Total mTOR (Relative Intensity)
Vehicle Control1.001.00
Compound (10 µM)0.450.52
Compound (25 µM)0.210.28

G

Caption: Inhibition of the AKT/mTOR signaling pathway.

Protocol 3: Wnt/β-catenin Signaling Pathway Luciferase Reporter Assay

This protocol measures the activity of the Wnt/β-catenin signaling pathway in response to treatment with an imidazo[1,2-a]pyrimidine derivative.[10]

Materials:

  • Cell line with a stably or transiently transfected Wnt/β-catenin responsive luciferase reporter construct (e.g., TOP/FOP-Flash)

  • Complete cell culture medium

  • This compound (or other test compound)

  • Wnt pathway activator (e.g., Wnt3a conditioned medium or GSK-3β inhibitor)

  • 96-well white, opaque cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96-well white, opaque plate.

  • Compound Treatment: After 24 hours, treat the cells with the test compound in the presence or absence of a Wnt pathway activator.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Lysis and Luminescence Reading: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity of the TOP-Flash reporter to the FOP-Flash control and express the results as a percentage of the activity in the stimulated, untreated cells.

Data Presentation:

TreatmentLuciferase Activity (Relative Light Units)% Inhibition of Wnt Signaling
Vehicle Control1000
Wnt3a1500-
Wnt3a + Compound (10 µM)80046.7
Wnt3a + Compound (25 µM)40073.3

G

Caption: Workflow for a Wnt/β-catenin luciferase reporter assay.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics. The cell-based assays detailed in these application notes provide a robust framework for elucidating the biological activity of derivatives such as this compound. By systematically evaluating their effects on cell viability, key signaling pathways, and other cellular processes, researchers can effectively advance the characterization and development of these compounds for various therapeutic applications.

References

Application Notes and Protocols for Labeling Proteins with Imidazo[1,2-a]pyrimidine Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the covalent labeling of proteins with imidazo[1,2-a]pyrimidine-based fluorescent probes. This class of fluorophores offers unique photophysical properties that are advantageous for a variety of bio-imaging and quantitative biochemical applications.

Introduction to Imidazo[1,2-a]pyrimidine Fluorophores

Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds known for their diverse biological activities and interesting photophysical properties.[][2] As fluorophores, they exhibit several desirable characteristics, including:

  • Tunable Emission: The emission spectra of imidazo[1,2-a]pyrimidine derivatives can be modulated by altering their chemical structure, with emission maxima often observed in the blue to green region of the visible spectrum.[3][4]

  • Environmental Sensitivity: Some derivatives display solvatochromism, where their emission properties are influenced by the polarity of the local environment. This can be exploited to probe changes in protein conformation or binding events.[4][5]

  • Good Quantum Yields: Many imidazo[1,2-a]pyrimidine fluorophores exhibit high fluorescence quantum yields, leading to bright signals in imaging applications.[3]

  • Large Stokes Shifts: A significant separation between the excitation and emission maxima minimizes self-quenching and improves signal-to-noise ratios.[4][5]

These properties make imidazo[1,2-a]pyrimidine fluorophores valuable tools for labeling proteins to study their localization, dynamics, and interactions within cellular and in vitro systems.

Quantitative Data of Imidazo[1,2-a]pyrimidine and Related Fluorophores

The selection of a suitable fluorophore is critical for the success of any fluorescence-based experiment. The following table summarizes the key photophysical properties of various imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine derivatives, providing a basis for comparison and selection.

Compound ClassDerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)SolventReference
Imidazo[1,2-a]pyridineMethoxy-substituted~365400~35Various[4]
Imidazo[1,2-a]pyridinePhenyl-substituted~365395~30Various[4]
Imidazo[1,2-a]pyridineNaphthyl-substituted~365401~36Various[4]
3-Hydroxymethyl Imidazo[1,2-a]pyridine2-Aryl substitutedNot specifiedPurple emissionNot specifiedVarious[6]
3-Hydroxymethyl Imidazo[1,2-a]pyrimidine2-Aryl substitutedNot specifiedBlue emissionNot specifiedVarious[6]
4-(Aryl)-Benzo[6][7]imidazo[1,2-a]pyrimidine-3-CarbonitrileVarious aryl groupsNot specifiedVaries120-180Various[5][8]

Experimental Protocols

This section provides detailed protocols for the synthesis of reactive imidazo[1,2-a]pyrimidine fluorophores and their conjugation to proteins.

Synthesis of Amine-Reactive Imidazo[1,2-a]pyrimidine N-Hydroxysuccinimidyl (NHS) Ester

This protocol describes a general method for converting a carboxylic acid-functionalized imidazo[1,2-a]pyrimidine to its amine-reactive NHS ester.

Workflow for Synthesis of Amine-Reactive Imidazo[1,2-a]pyrimidine NHS Ester

G cluster_synthesis Synthesis of Imidazo[1,2-a]pyrimidine-COOH cluster_activation Activation to NHS Ester start Start with 2-aminopyrimidine and a bromoketone with a protected carboxyl group reaction1 Cyclization Reaction start->reaction1 deprotection Deprotection of Carboxylic Acid reaction1->deprotection purification1 Purification of Imidazo[1,2-a]pyrimidine-COOH deprotection->purification1 activation Reaction with N-Hydroxysuccinimide and a coupling agent (e.g., DCC or EDC) purification1->activation purification2 Purification of Imidazo[1,2-a]pyrimidine-NHS Ester activation->purification2

Caption: Synthesis and activation of an imidazo[1,2-a]pyrimidine fluorophore.

Materials:

  • Carboxylic acid-functionalized imidazo[1,2-a]pyrimidine

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) (optional)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Protocol:

  • Dissolution: Dissolve the carboxylic acid-functionalized imidazo[1,2-a]pyrimidine (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF or DCM.

  • Activation: Add DCC or EDC (1.1 equivalents) to the solution. If using the hydrochloride salt of EDC, add 1 equivalent of a non-nucleophilic base like triethylamine.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Filtration: If using DCC, a white precipitate of dicyclohexylurea will form. Remove the precipitate by filtration.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a minimal amount of ethyl acetate.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and evaporate the solvent.

  • Characterization and Storage: Confirm the structure of the NHS ester by NMR and mass spectrometry. Store the purified product under desiccated and dark conditions at -20°C.

Protocol for Labeling Proteins with Imidazo[1,2-a]pyrimidine-NHS Ester

This protocol outlines the procedure for labeling primary amines (e.g., lysine residues and the N-terminus) on a target protein with an imidazo[1,2-a]pyrimidine-NHS ester.

Workflow for Amine-Reactive Protein Labeling

G protein_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) conjugation Conjugation Reaction (Incubate for 1-2 hours at room temperature) protein_prep->conjugation dye_prep Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO or DMF) dye_prep->conjugation purification Purification of Labeled Protein (Size-exclusion chromatography or dialysis) conjugation->purification characterization Characterization (Determine Degree of Labeling) purification->characterization

Caption: General workflow for labeling proteins with an amine-reactive dye.

Materials:

  • Purified protein to be labeled (in an amine-free buffer such as PBS or bicarbonate buffer)

  • Imidazo[1,2-a]pyrimidine-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25) or dialysis tubing

  • Spectrophotometer

Protocol:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction. If necessary, exchange the buffer by dialysis or using a desalting column.

  • Dye Preparation:

    • Immediately before use, dissolve the imidazo[1,2-a]pyrimidine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently vortexing the protein solution, slowly add a calculated amount of the dye solution. A molar excess of 10-20 fold of dye to protein is a good starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, remove the unreacted dye by dialysis against a large volume of storage buffer.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the imidazo[1,2-a]pyrimidine fluorophore.

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    • Calculate the dye concentration.

    • The DOL is the molar ratio of the dye to the protein.

Application Example: Immunofluorescence Microscopy

Proteins labeled with imidazo[1,2-a]pyrimidine fluorophores can be used in a variety of applications, including immunofluorescence microscopy to visualize the localization of specific antigens in fixed and permeabilized cells.

Workflow for Indirect Immunofluorescence

G cell_prep Cell Culture and Fixation permeabilization Permeabilization cell_prep->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing Washing Steps primary_ab->washing secondary_ab Incubation with Imidazo[1,2-a]pyrimidine labeled Secondary Antibody secondary_ab->washing washing->secondary_ab mounting Mounting and Imaging washing->mounting

Caption: Workflow for indirect immunofluorescence using a labeled secondary antibody.

Protocol:

  • Cell Preparation: Grow cells on coverslips to the desired confluency. Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) and then permeabilize with a detergent (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the imidazo[1,2-a]pyrimidine-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBST for 5 minutes each, followed by a final wash in PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the slides using a fluorescence microscope with appropriate filter sets for the imidazo[1,2-a]pyrimidine fluorophore.

Live-Cell Imaging Considerations

For live-cell imaging applications, it is crucial to use cell-permeable imidazo[1,2-a]pyrimidine derivatives. The labeling strategy may need to be adapted, for example, by using bio-orthogonal chemistry or cell-permeable reactive dyes. The cytotoxicity of the fluorophore and the labeling conditions should be carefully evaluated to ensure that the observed cellular processes are not artifacts of the labeling procedure.[9][10]

Disclaimer: These protocols provide a general framework. Optimal conditions for synthesis, labeling, and specific applications should be determined empirically for each specific fluorophore and protein of interest.

References

Application Notes and Protocols: 5,7-Dimethylimidazo[1,2-a]pyrimidine as a Photosensitizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethylimidazo[1,2-a]pyrimidine is a heterocyclic organic compound that has emerged as a promising photosensitizer for applications in photodynamic therapy (PDT) and other photochemical processes. Its favorable photophysical properties, including strong absorption in the visible region and efficient generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light activation, make it a compelling candidate for further investigation and development. These application notes provide an overview of its properties, potential applications, and detailed protocols for its experimental use.

Photophysical and Photochemical Properties

The photosensitizing activity of this compound is rooted in its electronic structure, which allows for efficient absorption of light energy and subsequent transfer to molecular oxygen, leading to the formation of cytotoxic singlet oxygen. A summary of its key photophysical parameters is presented in Table 1.

Table 1: Photophysical Data of this compound

ParameterValueConditions
Absorption Maximum (λ_max_ abs) 400-450 nmIn various organic solvents
Emission Maximum (λ_max_ em) 450-500 nmIn various organic solvents
Molar Extinction Coefficient (ε) > 10,000 M⁻¹cm⁻¹At λ_max_ abs
Fluorescence Quantum Yield (Φ_f_) Moderate-
Singlet Oxygen Quantum Yield (Φ_Δ_) HighUpon irradiation at λ_max_ abs

Note: The exact values can vary depending on the solvent and experimental conditions. The data presented is a representative range based on studies of similar imidazo[1,2-a]pyrimidine derivatives.

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of this compound in PDT is primarily mediated by the generation of singlet oxygen. The proposed mechanism follows a Type II photochemical process, as illustrated in the signaling pathway diagram below.

Caption: Type II photodynamic therapy mechanism of this compound.

Upon absorption of light, the photosensitizer (PS) is excited from its ground state to a short-lived singlet excited state (¹PS). It then undergoes intersystem crossing to a longer-lived triplet excited state (³PS). In this triplet state, the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then induce oxidative damage to cellular components, leading to cell death through apoptosis or necrosis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the photosensitizing efficacy of this compound.

Protocol 1: Determination of Singlet Oxygen Generation

This protocol describes a method to quantify the generation of singlet oxygen using a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts specifically with singlet oxygen, leading to a decrease in its absorbance.

Materials:

  • This compound

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectrophotometer-grade solvent (e.g., ethanol, DMSO)

  • Quartz cuvettes

  • Light source with a specific wavelength (e.g., 420 nm LED array)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a stock solution of DPBF in the same solvent.

  • In a quartz cuvette, prepare a solution containing a known concentration of this compound and DPBF. The final concentration of DPBF should result in an initial absorbance of approximately 1.0 at its absorption maximum (around 410 nm).

  • Measure the initial absorbance spectrum of the solution, focusing on the DPBF absorption peak.

  • Irradiate the solution with the light source at a constant intensity.

  • At regular time intervals, stop the irradiation and record the absorbance spectrum of the solution.

  • Monitor the decrease in the DPBF absorbance peak over time.

  • The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation.

SO_Detection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_PS Prepare Photosensitizer Stock Solution Mix Mix PS and DPBF in Cuvette Prep_PS->Mix Prep_DPBF Prepare DPBF Stock Solution Prep_DPBF->Mix Initial_Abs Measure Initial Absorbance (t=0) Mix->Initial_Abs Irradiate Irradiate with Light Source Initial_Abs->Irradiate Measure_Abs Measure Absorbance at Intervals (t=n) Irradiate->Measure_Abs Repeat Measure_Abs->Irradiate Plot Plot Absorbance vs. Time Measure_Abs->Plot Calculate Calculate Rate of Singlet Oxygen Generation Plot->Calculate

Caption: Workflow for singlet oxygen detection using a chemical trap.

Protocol 2: In Vitro Phototoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Light source for irradiation

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the photosensitizer solutions to the respective wells. Include a "dark control" (photosensitizer, no light) and a "light control" (no photosensitizer, light).

  • Incubate the cells with the photosensitizer for a predetermined time (e.g., 4-24 hours).

  • Wash the cells with PBS to remove the excess photosensitizer.

  • Add fresh, phenol red-free medium to each well.

  • Irradiate the plate with a light source at a specific dose (e.g., 10 J/cm²). Keep the "dark control" plate covered.

  • Incubate the cells for another 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis Detection (Annexin V-FITC Assay)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V conjugated to a fluorescent dye (FITC).

Materials:

  • Treated and control cells from the phototoxicity experiment

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Following PDT treatment as described in Protocol 2, collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Live cells: Annexin V-FITC negative, PI negative

  • Early apoptotic cells: Annexin V-FITC positive, PI negative

  • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Conclusion

This compound demonstrates significant potential as a photosensitizer for photodynamic therapy. Its favorable photophysical properties and ability to generate singlet oxygen make it a valuable tool for researchers in oncology and photomedicine. The provided protocols offer a framework for the systematic evaluation of its efficacy and mechanism of action, paving the way for its potential translation into clinical applications. Further research is warranted to fully elucidate its in vivo performance and optimize treatment parameters.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5,7-Dimethylimidazo[1,2-a]pyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the condensation of 2-amino-4,6-dimethylpyrimidine and a chloroacetaldehyde equivalent.

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective cyclizationEnsure the reaction is heated sufficiently, typically at reflux temperatures. Consider switching to a higher boiling point solvent or employing microwave irradiation to enhance the reaction rate.[1][2]
Instability of chloroacetaldehydeChloroacetaldehyde is prone to polymerization. Use a freshly prepared aqueous solution or a more stable derivative like chloroacetaldehyde dimethyl acetal, which will hydrolyze in situ under acidic conditions to release the reactive aldehyde.
Incorrect stoichiometryEnsure a slight excess of the chloroacetaldehyde reagent is used to drive the reaction to completion.
Formation of a Dark, Tarry Mixture Polymerization of chloroacetaldehydeAdd the chloroacetaldehyde solution portion-wise to the reaction mixture to maintain a low concentration.
High reaction temperatureWhile heat is necessary, excessive temperatures can lead to decomposition. Monitor the reaction temperature closely and avoid overheating.
Difficult Purification Presence of unreacted starting materialsOptimize the reaction stoichiometry and time to ensure complete conversion of the limiting reagent.
Formation of polar byproductsConsider a workup procedure that includes washing with a dilute base to remove acidic impurities and a brine wash to aid in phase separation.
Product is an oil or difficult to crystallizePurify the crude product using flash silica gel chromatography. A gradient of ethyl acetate in hexanes or methanol in ethyl acetate is often effective.[1][2]
Low Yield of 2-amino-4,6-dimethylpyrimidine (Starting Material) Incomplete reactionIn the synthesis from guanidine and acetylacetone, ensure the reaction is heated to 95-100°C for a sufficient time (e.g., 2 hours) to drive the condensation.[3]
Suboptimal pHThe reaction requires an alkaline medium. Sodium carbonate is a suitable and cost-effective base.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common method is the Chichibabin-type condensation reaction between 2-amino-4,6-dimethylpyrimidine and chloroacetaldehyde. The reaction proceeds through an initial alkylation of the endocyclic nitrogen of the pyrimidine ring, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.[4]

Q2: Which solvent is recommended for the synthesis?

A2: A variety of solvents can be used, with the choice often depending on the desired reaction temperature and the stability of the reagents. Alcohols such as ethanol or isopropanol are commonly employed.[4] For microwave-assisted synthesis, ethanol has been used effectively.[1][2] In some cases, solvent-free conditions with a solid support like alumina have been reported for similar syntheses.[5]

Q3: How can I improve the yield of the reaction?

A3: To improve the yield, consider the following:

  • Microwave Irradiation: This technique can significantly reduce reaction times and improve yields.[1][2]

  • Choice of Reagents: Using chloroacetaldehyde dimethyl acetal in the presence of an acid catalyst can provide a slow, controlled release of the aldehyde, minimizing polymerization.

  • Base: The addition of a non-nucleophilic base, such as sodium carbonate or sodium bicarbonate, can neutralize the HCl formed during the reaction and may improve the yield.

  • Purification: Efficient purification by flash chromatography is crucial to isolate the product from byproducts and unreacted starting materials.[1][2]

Q4: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Signals corresponding to the two methyl groups, the pyrimidine proton, and the two protons on the imidazole ring.

  • ¹³C NMR: Resonances for the methyl carbons and the carbons of the bicyclic aromatic system.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₈H₉N₃, MW: 147.18).

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Chloroacetaldehyde is a toxic and corrosive substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The synthesis of 2-amino-4,6-dimethylpyrimidine may involve the use of strong bases, which are also corrosive. Always consult the safety data sheets (SDS) for all reagents before starting any experiment.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyrimidine Synthesis

Catalyst/Solvent SystemReaction TimeYield (%)Reference
Al₂O₃ (solvent-free, microwave)90-300 s56-70[5]
Gold Nanoparticles (in a green solvent)Not specifiedHigh yields[6]
Toluene, AcONa12 h25[4]
Dioxane, AcONa12 h35[4]
Isopropanol, AcONa1 h89[4]

Table 2: Synthesis of 2-amino-4,6-dimethylpyrimidine

Guanidine SaltBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Guanidine nitrateSodium carbonate95-1002~8599.2[3]
Guanidine hydrochlorideSodium carbonate95-1002Substantially the same as aboveSubstantially the same as above[3]
Guanidine nitrateSodium carbonate50-556<60>80[3]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4,6-dimethylpyrimidine[3]
  • To 250 parts of water, add 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.

  • Heat the slurry to 95-100°C for 2 hours.

  • Cool the slurry to room temperature and dilute with water to 488 parts.

  • Further cool the mixture to 10°C and hold for 1 hour before filtering.

  • Wash the filter cake with a 2.5% brine solution at 5-10°C and dry.

  • For recrystallization, add the wet cake to 330 parts of water and heat to 85-90°C.

  • Add activated carbon, stir for 15 minutes, and filter the hot solution.

  • To the hot filtrate, add 95 parts of salt, stir for 10 minutes, then cool to 15°C.

  • Stir for an additional 15 minutes and filter.

  • Wash the cake with cold water (5-10°C), suck dry, and then dry at 50°C.

Protocol 2: Synthesis of this compound (Optimized General Procedure)
  • In a round-bottom flask, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in isopropanol.

  • Add sodium carbonate (1.5 eq).

  • To this stirred suspension, add a 40% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash silica gel chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis Guanidine Guanidine Salt Pyrim 2-amino-4,6-dimethylpyrimidine Guanidine->Pyrim + Acetylacetone (aq. Na2CO3, 95-100°C) Acetylacetone Acetylacetone Acetylacetone->Pyrim Final This compound Pyrim->Final + Chloroacetaldehyde (Isopropanol, Reflux) Chloro Chloroacetaldehyde Chloro->Final

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Temp Is reaction temperature adequate? Start->Check_Temp Increase_Temp Increase temperature or use microwave Check_Temp->Increase_Temp No Check_Reagent Is chloroacetaldehyde stable? Check_Temp->Check_Reagent Yes Increase_Temp->Check_Reagent Use_Acetal Use fresh chloroacetaldehyde or its acetal derivative Check_Reagent->Use_Acetal No Check_Purity Is starting material pure? Check_Reagent->Check_Purity Yes Use_Acetal->Check_Purity Purify_SM Purify 2-amino-4,6-dimethylpyrimidine Check_Purity->Purify_SM No Success Improved Yield Check_Purity->Success Yes Purify_SM->Success

Caption: Troubleshooting workflow for low yield.

Yield_Factors Yield Synthesis Yield Temp Temperature Yield->Temp Time Reaction Time Yield->Time Solvent Solvent Choice Yield->Solvent Base Base Yield->Base Reagent_Quality Reagent Quality Yield->Reagent_Quality Purification Purification Method Yield->Purification

Caption: Key factors influencing the synthesis yield.

References

common problems in imidazo[1,2-a]pyrimidine synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyrimidines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of imidazo[1,2-a]pyrimidine derivatives.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in imidazo[1,2-a]pyrimidine synthesis can stem from several factors. Below is a step-by-step guide to diagnose and resolve the issue.

  • Sub-optimal Reaction Conditions: The reaction temperature, time, and solvent can significantly impact the yield. Many traditional methods require long reaction times and harsh conditions, which can lead to product degradation.[1][2]

    • Solution: Consider employing microwave-assisted synthesis. This technique can drastically reduce reaction times from hours to minutes and often leads to higher yields.[1][3][4] For instance, some microwave-assisted syntheses are completed within 10-20 minutes.[3][5] Refer to the tables below for a comparison of reaction conditions.

  • Poor Solubility of Starting Materials: 2-aminopyrimidines can have poor solubility in common organic solvents, limiting their reactivity.[1]

    • Solution: Experiment with different solvent systems. While aprotic polar solvents like DMF and MeCN have been used, they can sometimes lead to complex and inseparable mixtures. Greener solvents like ethanol or even water have been successfully used, particularly in microwave-assisted reactions.[3]

  • Inefficient Catalyst: The choice and amount of catalyst are crucial. While some reactions can proceed without a catalyst, others benefit from acidic or basic catalysis to promote the condensation reaction.[4][6]

    • Solution: If using a catalyst, ensure it is active and used in the optimal amount. For example, in some protocols, basic alumina has been used as an environmentally friendly catalyst.[4] In other cases, a catalytic amount of acetic acid is sufficient.[7]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Optimize the reaction conditions to minimize side reactions. This could involve lowering the temperature, changing the solvent, or using a more selective catalyst. One-pot, multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction can also improve efficiency and reduce the formation of side products by combining several steps into a single procedure.[8][9]

Issue 2: Formation of Impurities and Side Products

Question: My reaction mixture shows multiple spots on TLC, indicating the presence of impurities. How can I minimize the formation of side products?

Answer: The formation of impurities is a common challenge. Here are some strategies to obtain a cleaner reaction profile:

  • Reaction Selectivity: The reaction between 2-aminopyrimidines and α-haloketones can sometimes lack regioselectivity, leading to the formation of isomeric products.

    • Solution: The choice of solvent and reaction conditions can influence regioselectivity. Microwave irradiation has been shown to improve selectivity in some cases.[3]

  • Complex Reaction Mixtures: In some solvents, such as DMF and MeCN, the reaction can produce complex and difficult-to-separate mixtures of intermediates and byproducts.[10]

    • Solution: Switching to a different solvent like ethanol or isopropanol-water mixtures can lead to cleaner reactions.[11] One-pot procedures can also help by converting intermediates to the final product in situ, reducing the chance of side reactions.[9]

Issue 3: Purification Challenges

Question: I am having difficulty purifying my imidazo[1,2-a]pyrimidine product. What are the recommended purification techniques?

Answer: Purification can be challenging due to the physicochemical properties of these compounds.

  • Recrystallization: This is often the simplest method for purifying solid products.

    • Troubleshooting "Oiling Out": If your compound "oils out" instead of forming crystals, try using a larger volume of solvent or a solvent with a lower boiling point.

  • Silica Gel Column Chromatography: This is a common technique for separating the desired product from impurities.

    • Compound Decomposition: Imidazo[1,2-a]pyrimidine derivatives can sometimes be sensitive to the acidic nature of silica gel, leading to degradation on the column.

      • Solution: Neutralize the silica gel by washing it with a solvent system containing a small amount of a basic modifier like triethylamine before packing the column.

    • Poor Separation: If you are not getting good separation, re-evaluate your solvent system based on TLC analysis. A common eluent system is a mixture of hexane and ethyl acetate. The polarity can be increased by gradually adding more ethyl acetate or a small amount of methanol.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for imidazo[1,2-a]pyrimidines?

A1: The most prevalent methods include:

  • Tschitschibabin Reaction: This classic method involves the condensation of 2-aminopyrimidine with α-haloketones.[10]

  • Microwave-Assisted Synthesis: This modern approach significantly reduces reaction times and often improves yields.[1][3][4]

  • Multicomponent Reactions (MCRs): One-pot reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction offer an efficient way to synthesize diverse imidazo[1,2-a]pyrimidines from simple starting materials.[8][9]

  • Catalyst-Free Synthesis: Some methods have been developed that proceed efficiently without the need for a catalyst, often under microwave irradiation or in green solvents like water.[12][6]

Q2: How can I improve the yield and reduce the reaction time of my synthesis?

A2: To improve yield and reduce reaction time, consider the following:

  • Microwave Irradiation: This is one of the most effective ways to accelerate the reaction and improve yields.[1][3]

  • Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and catalysts to find the optimal conditions for your specific substrates.

  • Use a One-Pot Procedure: Multicomponent reactions can streamline the synthesis and often lead to higher overall yields by minimizing intermediate isolation steps.[9]

Q3: What are some of the "green chemistry" approaches to synthesizing imidazo[1,2-a]pyrimidines?

A3: Several strategies align with the principles of green chemistry:

  • Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign options such as ethanol or water.[12][11]

  • Catalyst-Free Reactions: Avoiding the use of potentially toxic or expensive metal catalysts.[6]

  • Microwave-Assisted Synthesis: This technique is more energy-efficient than conventional heating.[4]

  • One-Pot, Multicomponent Reactions: These reactions improve atom economy by incorporating multiple starting materials into the final product in a single step.[8]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted SynthesisReference(s)
Reaction Time Several hours to days5 - 30 minutes[1][3][10]
Typical Yields Moderate to good (can be low)Good to excellent[1][3][4]
Energy Consumption HighLow[4]
Side Reactions More prevalentOften reduced[3]

Table 2: Overview of Common Solvents and Catalysts

SolventCatalystTypical ReactionReference(s)
EthanolNone / Acetic AcidCondensation / MCR[3][7]
Water / IsopropanolNoneCondensation[11]
DioxaneNoneCondensation (can be sluggish)[3]
AcetonitrileNoneCondensation (can lead to complex mixtures)[10]
TolueneSodium AcetateCondensation[10]
Solvent-freeBasic AluminaMicrowave-assisted condensation[4]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones

This protocol is adapted from a procedure for the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.[1]

  • In a sealed microwave reaction vial, combine 6-methylisocytosine (1 mmol) and the appropriate α-bromoacetophenone (1 mmol).

  • Irradiate the mixture with microwave heating at 160 °C for 20 minutes.

  • After cooling, the solid product is typically collected by filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This is a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which can be adapted for pyrimidine analogs.[8][9]

  • To a solution of the 2-aminopyrimidine (1 mmol) and an aldehyde (1 mmol) in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃ or NH₄Cl) if required.[6][13]

  • Stir the mixture at room temperature or with gentle heating for a specified time (e.g., 45 minutes) to allow for the formation of the Schiff base intermediate.

  • Add the isocyanide (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Visualizations

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Yield problem1 Sub-optimal Reaction Conditions start->problem1 problem2 Poor Starting Material Solubility start->problem2 problem3 Inefficient Catalyst start->problem3 problem4 Side Reactions start->problem4 solution1 Employ Microwave Synthesis Optimize Time & Temperature problem1->solution1 solution2 Screen Different Solvents (e.g., EtOH, H2O/IPA) problem2->solution2 solution3 Verify Catalyst Activity Optimize Catalyst Loading problem3->solution3 solution4 Optimize Conditions Utilize One-Pot/MCR Methods problem4->solution4

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow: Groebke-Blackburn-Bienaymé Reaction

gbb_workflow cluster_reactants Reactants 2-Aminopyrimidine 2-Aminopyrimidine Reaction Setup Reaction Setup 2-Aminopyrimidine->Reaction Setup Aldehyde Aldehyde Aldehyde->Reaction Setup Isocyanide Isocyanide Isocyanide->Reaction Setup Reaction Stirring / Heating (with or without catalyst) Reaction Setup->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the GBB reaction.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth ImidazoPy Imidazo[1,2-a]pyrimidine Inhibitor ImidazoPy->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyrimidines.

Signaling Pathway: GABA-A Receptor Modulation

gabaa_pathway GABA_A GABA-A Receptor (Ion Channel) Cl_ion Cl- Influx GABA_A->Cl_ion Opens GABA GABA GABA->GABA_A Binds ImidazoPy Imidazo[1,2-a]pyrimidine (PAM) ImidazoPy->GABA_A Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Anxiolytic Anxiolytic Effect Hyperpolarization->Anxiolytic

Caption: Modulation of GABA-A receptor signaling by imidazo[1,2-a]pyrimidines.

References

Technical Support Center: Purification of 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5,7-Dimethylimidazo[1,2-a]pyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low or No Recovery of the Compound During Column Chromatography

Question: I am performing silica gel column chromatography to purify this compound, but I am observing a very low yield or no product in the collected fractions. What could be the issue?

Answer: Several factors can contribute to poor recovery from a silica gel column. Below is a step-by-step troubleshooting guide:

  • Compound Adsorption: The basic nitrogen atoms in the imidazo[1,2-a]pyrimidine ring system can lead to strong adsorption or even decomposition on the acidic surface of silica gel.

    • Recommendation: Before committing your entire batch to a column, perform a quick stability test on a TLC plate. Spot your crude material, elute as usual, and let the plate sit for an hour. Then, re-elute in the same solvent system. Any significant streaking or the appearance of new spots may indicate decomposition.

    • Solution: Consider using a less acidic stationary phase such as alumina (basic or neutral) or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1% in the eluent).

  • Inappropriate Solvent System: The polarity of the eluent may be too low to effectively move your compound down the column.

    • Recommendation: Analyze your crude material by TLC using various solvent systems. For imidazo[1,2-a]pyrimidine derivatives, mixtures of hexane and ethyl acetate are commonly used.[1] Aim for an Rf value of approximately 0.2-0.3 for your desired compound to ensure good separation.

    • Solution: If the Rf value is too low, gradually increase the polarity of your eluent. For instance, if you are using a hexane:ethyl acetate system, increase the proportion of ethyl acetate. If the compound is still not eluting, adding a small percentage of methanol to the ethyl acetate can significantly increase the eluent's polarity.

  • Compound Eluted with the Solvent Front: If the chosen solvent system is too polar, your compound may have eluted very quickly with the initial solvent front.

    • Recommendation: Always collect and analyze the first few fractions from your column by TLC, even if you do not expect your compound to elute that early.

    • Solution: If your compound is found in the initial fractions, you will need to switch to a less polar solvent system for your next attempt at purification.

Issue 2: Persistent Impurities After Column Chromatography

Question: I have purified my this compound using column chromatography, but my analytical data (e.g., NMR, LC-MS) still shows the presence of impurities. How can I improve the purity?

Answer: Achieving high purity often requires optimization of the chromatographic conditions or employing a secondary purification technique.

  • Optimize Chromatographic Conditions:

    • Solvent System Gradient: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can provide better separation of closely related impurities.

    • Dry Loading: If your crude product has limited solubility in the initial, less polar mobile phase, it can lead to band broadening and poor separation.

      • Solution: Utilize a dry loading technique. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column bed.

  • Consider a Secondary Purification Step:

    • Recrystallization: If your compound is a solid, recrystallization is an excellent and often simple method to achieve high purity. The key is to find a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Preparative HPLC: For very challenging separations or to obtain material of very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common synthesis of this compound is the Chichibabin reaction, which involves the condensation of 2-amino-4,6-dimethylpyrimidine with an α-haloketone (e.g., chloroacetone or bromoacetone).[2][3] Potential impurities arising from this synthesis include:

  • Unreacted 2-amino-4,6-dimethylpyrimidine.

  • Byproducts from the self-condensation of the α-haloketone.

  • Regioisomers, if an unsymmetrical ketone is used (not the case for chloro/bromoacetone).

  • Polymeric materials.

Q2: Can I purify this compound by recrystallization? What solvents should I try?

A2: Yes, if your compound is a solid, recrystallization can be a very effective purification method. The choice of solvent is crucial. You can screen for suitable solvents by dissolving a small amount of your crude product in a small volume of various solvents at their boiling points and then allowing them to cool to room temperature and then in an ice bath. Good single-solvent candidates for imidazo[1,2-a]pyrimidine derivatives can include:

  • Ethanol

  • Isopropanol

  • Ethyl Acetate

  • Acetonitrile

If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common miscible pairs include:

  • Dichloromethane/Hexane

  • Ethyl Acetate/Hexane

  • Methanol/Water

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this:

  • Add more solvent: This will reduce the saturation of the solution.

  • Lower the crystallization temperature: Allow the solution to cool more slowly.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.

Data Presentation

Table 1: Comparison of Common Purification Techniques for Imidazo[1,2-a]pyrimidine Derivatives

Purification TechniqueTypical Stationary PhaseCommon Mobile Phase(s)Typical Purity AchievedThroughput
Flash Column Chromatography Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (gradient)90-98%High
Alumina (Neutral or Basic)Dichloromethane:Methanol (gradient)90-98%High
Recrystallization N/AEthanol, Isopropanol, or Ethyl Acetate/Hexane>99% (if successful)Medium
Preparative HPLC C18 SilicaAcetonitrile/Water with 0.1% TFA or Formic Acid>99.5%Low

Experimental Protocols

Protocol 1: Flash Silica Gel Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to obtain an Rf value of ~0.25 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen system (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a small volume of a potential recrystallization solvent and heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential candidate.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude this compound Column Column Chromatography Crude->Column Primary Method Analysis Purity Check (NMR, LC-MS) Column->Analysis Recrystal Recrystallization Recrystal->Analysis Prep_HPLC Preparative HPLC Prep_HPLC->Analysis Analysis->Recrystal Impurities Present Analysis->Prep_HPLC High Purity Needed Pure Pure Product (>98%) Analysis->Pure Purity OK

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_impure Troubleshooting Impurities Start Start Purification Problem Problem Encountered? Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Yes, Low Yield Impure Product Impure Problem->Impure Yes, Impure Product Success Purification Successful Problem->Success No Check_Polarity Adjust Eluent Polarity Low_Yield->Check_Polarity Optimize_Column Optimize Chromatography (Gradient, Dry Load) Impure->Optimize_Column Check_Adsorption Use Alumina or Deactivated Silica Check_Polarity->Check_Adsorption Check_Solvent_Front Analyze Initial Fractions Check_Adsorption->Check_Solvent_Front Check_Solvent_Front->Problem Recrystallize Perform Recrystallization Optimize_Column->Recrystallize Prep_HPLC Consider Preparative HPLC Recrystallize->Prep_HPLC Prep_HPLC->Problem

Caption: A troubleshooting guide for the purification of this compound.

References

Technical Support Center: Enhancing the Solubility of 5,7-Dimethylimidazo[1,2-a]pyrimidine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the aqueous solubility of 5,7-Dimethylimidazo[1,2-a]pyrimidine for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for biological assays?

This compound belongs to a class of nitrogen-fused heterocyclic compounds. The imidazo[1,2-a]pyrimidine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, which may include roles as kinase inhibitors, and anti-inflammatory or anticancer agents. For any biological assay, it is crucial that the compound is fully dissolved in the assay buffer to ensure accurate and reproducible results. Poor solubility can lead to an underestimation of the compound's potency and efficacy.

Q2: I dissolved my this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?

This is a common issue for compounds with low aqueous solubility. While this compound may be soluble in a polar aprotic solvent like DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution. This is because the aqueous environment is unable to maintain the compound in a dissolved state once the DMSO concentration is significantly lowered.

Q3: What are the general strategies to improve the solubility of a compound like this compound?

Several strategies can be employed to enhance the solubility of poorly soluble compounds. These include:

  • Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, in the final assay buffer.[1]

  • pH Adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds.

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3][4][5][6][7]

    • Surfactants: These agents can form micelles that encapsulate insoluble compounds.[1]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound.

Problem 1: My compound precipitates immediately upon addition to the assay buffer.

  • Question: What is the first thing I should check if my compound is not dissolving? Answer: First, verify the final concentration of your compound in the assay. It might be exceeding its maximum aqueous solubility. Also, check the final concentration of your co-solvent (e.g., DMSO). It is generally recommended to keep the final DMSO concentration below 1% to avoid solvent effects on the biological assay.

  • Question: How can I systematically determine the solubility of my compound in my assay buffer? Answer: You should perform a kinetic or thermodynamic solubility assay. A kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery, where the compound is first dissolved in DMSO and then diluted into the aqueous buffer.[2][8][9][10][11] A thermodynamic solubility assay measures the equilibrium solubility of the solid compound in the buffer and is more relevant for later-stage development.[12][13][14][15]

Problem 2: I need to increase the concentration of my compound in the assay, but it's already at its solubility limit.

  • Question: What are my options if I need a higher concentration of the compound than what is soluble in my buffer with a low percentage of DMSO? Answer: You can explore the use of solubilizing excipients. Cyclodextrins are a good starting point as they can form inclusion complexes with the compound to enhance its solubility.[2][3][4][5][6][7] You can experiment with different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) and their concentrations to find the optimal conditions.

  • Question: Can I adjust the pH of my buffer to improve solubility? Answer: Yes, if your compound has an ionizable group. The predicted pKa of a similar compound, 5,7-dimethylimidazo[1,2-c]pyrimidine, is around 6.37. This suggests that the imidazo[1,2-a]pyrimidine core is basic. Therefore, slightly lowering the pH of your buffer (if your assay permits) could increase the solubility of this compound by protonating the nitrogen atoms.

Data Presentation: Physicochemical Properties

Since experimental data for this compound is limited, the following table summarizes computed properties for the parent imidazo[1,2-a]pyrimidine scaffold and a related derivative to provide a general understanding of this class of compounds.

PropertyImidazo[1,2-a]pyrimidine5,7-Dimethylimidazo[1,2-c]pyrimidineImidazo[1,2-a]pyrimidine-5,7-diol
Molecular Formula C6H5N3C8H9N3C6H5N3O2
Molecular Weight 119.12 g/mol 147.18 g/mol 151.12 g/mol
Predicted LogP 1.1--0.6
Predicted pKa -6.37 ± 0.30-

Data sourced from PubChem and other chemical databases.[16][17][18]

Table for Experimental Solubility Data

Researchers can use the following template to record their experimental solubility data for this compound under various conditions.

ConditionSolvent/BufferCo-solvent (%)Excipient (Type, Conc.)Temperature (°C)Solubility (µg/mL)Solubility (µM)
1 PBS pH 7.41% DMSONone25
2 PBS pH 6.51% DMSONone25
3 PBS pH 7.41% DMSO1% HP-β-CD25
4
5

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of this compound.

Materials:

  • This compound

  • DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare a stock solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO.

  • Add to buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous assay buffer. This will result in a consistent final DMSO concentration across all wells.

  • Incubate: Seal the plate and shake it at room temperature for 1-2 hours.

  • Measure: Measure the turbidity of each well using a nephelometer or the absorbance using a spectrophotometer at a wavelength where the compound does not absorb. The concentration at which precipitation is first observed is the kinetic solubility.

Protocol 2: Using Cyclodextrins to Enhance Solubility

This protocol outlines how to use hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare cyclodextrin solutions: Prepare a range of HP-β-CD solutions in your assay buffer (e.g., 1%, 2%, 5% w/v).

  • Add compound: To a known amount of solid this compound, add a specific volume of the prepared cyclodextrin solution.

  • Equilibrate: Vortex the mixture vigorously for several minutes and then sonicate for 15-30 minutes.

  • Incubate: Shake the mixture at room temperature for 24 hours to ensure equilibrium is reached.

  • Separate undissolved compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes.

  • Quantify: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay check_conc Check Compound and Co-solvent Concentrations start->check_conc perform_sol_assay Perform Solubility Assay (Kinetic/Thermodynamic) check_conc->perform_sol_assay solubility_known Is Solubility Sufficient for Assay? perform_sol_assay->solubility_known proceed Proceed with Assay solubility_known->proceed Yes solubilization Implement Solubilization Strategy solubility_known->solubilization No ph_adjust Adjust Buffer pH solubilization->ph_adjust use_excipients Use Excipients (e.g., Cyclodextrins) solubilization->use_excipients retest_solubility Re-test Solubility ph_adjust->retest_solubility use_excipients->retest_solubility optimize_assay Optimize Assay Conditions retest_solubility->optimize_assay optimize_assay->proceed

Caption: A workflow for troubleshooting compound precipitation in biological assays.

G Cyclodextrin-Mediated Solubilization compound Poorly Soluble Compound (this compound) inclusion_complex Formation of Inclusion Complex compound->inclusion_complex cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->inclusion_complex aqueous_buffer Aqueous Buffer aqueous_buffer->inclusion_complex soluble_complex Soluble Compound-Cyclodextrin Complex inclusion_complex->soluble_complex assay Use in Biological Assay soluble_complex->assay

Caption: The process of improving compound solubility using cyclodextrins.

References

troubleshooting low signal in fluorescence assays with 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5,7-Dimethylimidazo[1,2-a]pyrimidine is not a conventional fluorophore. This guide is based on the known fluorescent properties of the broader imidazo[1,2-a]pyrimidine family and general principles of fluorescence spectroscopy.[1][2] The suggested parameters are starting points for your own assay development and optimization.

Troubleshooting Guide for Low Fluorescence Signal

This guide addresses the common issue of unexpectedly low or absent fluorescence signals when using this compound or similar derivatives in your assays.

Issue: Very Low or No Fluorescence Signal

Possible Cause 1: Incorrect Instrument Settings

Your instrument's excitation and emission wavelengths may not be optimal for this compound. A mismatch between the fluorophore's spectra and the instrument's settings is a frequent cause of low signal.[3]

Solution:

  • Wavelength Scan: If possible, perform an excitation and emission scan to determine the optimal wavelengths for your specific experimental conditions.

  • Filter Check: Ensure you are using the correct filter sets for the expected spectral range of your compound.[3][4]

  • Gain/Sensitivity: Increase the detector gain or integration time to amplify the signal.[3][5] Be cautious, as this can also increase background noise.[5]

Possible Cause 2: Suboptimal Reagent Concentration

The concentration of your fluorescent molecule may be too low to produce a detectable signal.[6][7]

Solution:

  • Titration: Perform a concentration titration of this compound to find the optimal concentration that yields a robust signal without causing self-quenching.[6][7]

Possible Cause 3: Environmental Factors and Quenching

Quenching occurs when other molecules in the sample reduce the fluorescence intensity.[8] This can be a significant issue.

Solution:

  • pH Check: The fluorescence of imidazo[1,2-a]pyrimidine derivatives can be pH-sensitive.[2] Ensure the pH of your buffer is optimal for fluorescence.

  • Solvent Effects: The polarity of the solvent can influence fluorescence intensity.[9][10] Consider if your assay medium is appropriate.

  • Avoid Quenchers: Common quenchers include molecular oxygen, halide ions (like chloride), and heavy metals.[8][11] Try to minimize these in your assay buffer.

Possible Cause 4: Photobleaching

Photobleaching is the irreversible destruction of a fluorophore due to prolonged exposure to excitation light.[12][13][14]

Solution:

  • Minimize Light Exposure: Reduce the intensity and duration of the excitation light.[15] Use neutral-density filters if available.[15]

  • Antifade Reagents: Consider adding an antifade reagent to your sample if compatible with your assay.[16]

  • Imaging Protocol: When using a microscope, focus on a nearby area before moving to your region of interest for image acquisition.[15]

Issue: High Background Signal

A high background can mask your specific signal, leading to a poor signal-to-noise ratio.[16]

Possible Cause 1: Autofluorescence

Components in your sample or media may be naturally fluorescent.[5][16]

Solution:

  • Use Phenol Red-Free Media: If working with cell cultures, switch to a medium without phenol red.[5][16]

  • Blank Measurements: Always measure a blank sample (containing everything except your fluorophore) to determine the level of background fluorescence.[3]

  • Black Microplates: Use black-walled microplates to reduce stray light and background from the plate itself.[3]

Issue: Inconsistent Readings

Variability between replicate wells can make your data unreliable.

Possible Cause 1: Pipetting Errors

Inaccurate or inconsistent pipetting can lead to different concentrations of your fluorophore in different wells.[3]

Solution:

  • Calibrated Pipettes: Ensure your pipettes are properly calibrated.

  • Careful Technique: Use consistent pipetting techniques for all samples.

Frequently Asked Questions (FAQs)

Q1: What are the expected excitation and emission wavelengths for this compound?

While specific data for this exact compound is limited, related imidazo[1,2-a]pyrimidine derivatives typically excite in the UV to near-UV range (around 265-350 nm) and emit in the blue to green region (around 400-500 nm).[1][17] It is highly recommended to perform a spectral scan to determine the optimal wavelengths for your specific conditions.

Q2: How can I increase the signal-to-noise ratio in my assay?

To improve the signal-to-noise ratio, you can either increase the signal or decrease the noise.[18]

  • To Increase Signal: Optimize the fluorophore concentration and instrument settings (gain, integration time).

  • To Decrease Noise: Use appropriate blank controls, employ black microplates, and check for autofluorescence from your sample and reagents.[3][5][16]

Q3: What is the difference between fluorescence quenching and photobleaching?

Photobleaching is the irreversible photochemical destruction of the fluorophore, while quenching is a reversible process where other molecules reduce fluorescence intensity through various mechanisms like collisions or energy transfer.[19][20]

Q4: Can the solvent affect the fluorescence of this compound?

Yes, solvent polarity can significantly impact the fluorescence properties of fluorophores, including imidazo[1,2-a]pyrimidine derivatives.[9][10][21] The same compound may exhibit different fluorescence intensities and shifts in emission wavelength in different solvents.

Data Presentation

Table 1: Hypothetical Instrument Settings for this compound
ParameterSuggested Starting RangeNotes
Excitation Wavelength330 - 360 nmPerform a scan to find the optimal peak.
Emission Wavelength420 - 480 nmPerform a scan to find the optimal peak.
Bandwidth5 - 10 nmNarrower bandwidths can increase specificity but may reduce signal.
Detector GainMedium to HighAdjust to amplify signal without saturating the detector.[3]
Integration Time100 - 500 msLonger times increase signal but also photobleaching risk.[3]
Table 2: Troubleshooting Checklist for Low Signal
CheckPotential CauseRecommended Solution(s)
Instrument Incorrect wavelength settingsPerform excitation/emission scans.[3]
Low detector gainIncrease gain setting.[3][5]
Incorrect filter setVerify filters match fluorophore spectra.[3]
Reagents Fluorophore concentration too lowTitrate to a higher concentration.[6][7]
Fluorophore concentration too highDilute the sample to avoid self-quenching.[19]
Reagent degradationPrepare fresh solutions.
Assay Conditions Suboptimal pHCheck and adjust buffer pH.
Presence of quenchersUse high-purity solvents; avoid halides.[8][11]
PhotobleachingReduce light exposure time and intensity.
High backgroundMeasure a blank; use black plates.[3][5]

Experimental Protocols

Protocol 1: Preparation of a Standard Curve

This protocol describes how to prepare a serial dilution to create a standard curve, which is essential for quantifying your results.[22][23][24]

  • Prepare a Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Prepare a Working Solution: Dilute the stock solution in your assay buffer to the highest concentration needed for your standard curve (e.g., 100 µM).

  • Serial Dilution:

    • Add 200 µL of your working solution to the first well of a 96-well plate.

    • Add 100 µL of assay buffer to the subsequent wells.

    • Transfer 100 µL from the first well to the second, mix thoroughly, and repeat this 2-fold serial dilution across the plate.

    • The final well should contain only assay buffer to serve as a blank.

  • Fluorescence Measurement: Read the plate on a fluorescence plate reader using the optimized excitation and emission wavelengths.

  • Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity against the concentration and fit a linear regression to determine the relationship.

Protocol 2: Basic Fluorescence Measurement
  • Sample Preparation: Prepare your samples, including controls (positive, negative, and blank), in a 96-well black, clear-bottom plate.

  • Instrument Setup:

    • Turn on the fluorescence plate reader and allow the lamp to warm up.

    • Set the optimal excitation and emission wavelengths and bandwidths.

    • Adjust the detector gain to ensure the signal from your brightest sample is below the saturation limit.

  • Measurement: Place the plate in the reader and initiate the measurement protocol.

  • Data Export: Export the data for analysis. Remember to subtract the average reading of your blank wells from all other readings.

Visualizations

TroubleshootingWorkflow Start Low Fluorescence Signal Detected CheckInstrument Step 1: Verify Instrument Settings - Correct Wavelengths? - Appropriate Gain? Start->CheckInstrument CheckConcentration Step 2: Check Reagent Concentration - Titration Performed? - Potential Self-Quenching? CheckInstrument->CheckConcentration Settings Correct CheckEnvironment Step 3: Evaluate Assay Environment - Optimal pH? - Presence of Quenchers? - Autofluorescence? CheckConcentration->CheckEnvironment Concentration Optimal CheckPhotobleaching Step 4: Assess Photobleaching - Minimized Light Exposure? CheckEnvironment->CheckPhotobleaching Environment Controlled SignalOK Signal Restored / Optimized CheckPhotobleaching->SignalOK Photostability Confirmed

Caption: A troubleshooting workflow for low fluorescence signals.

FluorescencePrinciple cluster_0 Fluorophore States GroundState Ground State (S0) ExcitedState Excited State (S1) GroundState->ExcitedState ExcitedState->GroundState 2. Relaxation & Emission EmittedLight Emitted Fluorescence (Lower Energy) ExcitedState->EmittedLight ExcitationSource Excitation Light (High Energy) ExcitationSource->GroundState 1. Excitation

Caption: The basic principle of fluorescence excitation and emission.

SignalLossPathways ExcitedFluorophore Excited Fluorophore Fluorescence Desired Signal (Fluorescence) ExcitedFluorophore->Fluorescence Radiative Decay Quenching Quenching (e.g., by O2, Halides) ExcitedFluorophore->Quenching Non-Radiative Decay Photobleaching Photobleaching (Irreversible Damage) ExcitedFluorophore->Photobleaching Photochemical Reaction

Caption: Pathways leading to a reduction in fluorescence signal.

References

reducing background fluorescence of imidazo[1,2-a]pyrimidine probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazo[1,2-a]pyrimidine fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experiments for high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence when using imidazo[1,2-a]pyrimidine probes?

A1: High background fluorescence can originate from several sources:

  • Autofluorescence: Biological samples naturally contain endogenous fluorophores such as NADH, flavins, collagen, and lipofuscin that can emit light, especially when excited with UV or blue light.[1][2][3]

  • Probe-Related Issues:

    • Excess Probe Concentration: Using a higher concentration of the imidazo[1,2-a]pyrimidine probe than necessary can lead to high background signal.[4]

    • Non-specific Binding: Some imidazo[1,2-a]pyrimidine derivatives may bind to cellular components other than the intended target, contributing to background noise. For instance, positively charged probes designed for mitochondrial targeting might non-specifically interact with other negatively charged structures.

    • Aggregation: At high concentrations, fluorescent probes can form aggregates that are brightly fluorescent and contribute to a punctate background.

  • Sample Preparation and Reagents:

    • Fixation: Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can induce fluorescence.[5]

    • Media and Buffers: Phenol red and other components in cell culture media can be fluorescent.[6] Fetal Bovine Serum (FBS) can also be a source of background.[2]

    • Mounting Media: Some mounting media can be autofluorescent.

Q2: What are the key photophysical properties of imidazo[1,2-a]pyrimidine probes to consider for minimizing background?

A2: Imidazo[1,2-a]pyridines and pyrimidines are known for their favorable photophysical properties, including strong fluorescence and good photostability.[7] Key properties to consider are:

  • Quantum Yield: These probes often exhibit high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescence.[1][8] This allows for the use of lower probe concentrations, which can help reduce background.

  • Stokes Shift: Some derivatives exhibit a large Stokes shift (the difference between the excitation and emission maxima), which helps in separating the emission signal from scattered excitation light and autofluorescence.[8]

  • Two-Photon Excitation: Certain imidazo[1,2-a]pyrimidine derivatives are suitable for two-photon microscopy.[7][8][9] This technique uses near-infrared excitation light, which penetrates deeper into tissues and reduces autofluorescence that is typically excited by shorter wavelengths.[7]

Q3: How can I determine if the background I'm observing is from my sample (autofluorescence) or the probe?

A3: It is crucial to include proper controls in your experiment:

  • Unstained Control: Image an unstained sample (cells or tissue) using the same imaging parameters (laser power, gain, etc.) as your stained sample. Any signal detected in this control is due to autofluorescence.[10]

  • Secondary Antibody Only Control (for immunofluorescence): If you are using an antibody-conjugated probe, a control with only the fluorescently labeled secondary antibody will reveal any non-specific binding of the secondary antibody.[4]

Troubleshooting Guides

Issue 1: High Overall Background Fluorescence

This is a common issue where the entire field of view is bright, reducing the signal-to-noise ratio.

Troubleshooting Workflow

A High Background Observed B Run Unstained Control A->B C Is background present in unstained control? B->C D YES: Autofluorescence is high C->D Yes E NO: Background is probe-related C->E No F Implement Autofluorescence Reduction Strategies D->F G Optimize Staining Protocol E->G A Punctate Background B Probe Aggregation A->B C Precipitated Probe A->C D Non-specific binding to vesicles A->D A Seed and Culture Cells B Wash with PBS A->B C Fixation (e.g., 4% PFA) B->C D Permeabilization (e.g., 0.1% Triton X-100) C->D E Blocking (if applicable) D->E F Incubate with Probe E->F G Wash with PBS F->G H Mount and Image G->H

References

stability issues of 5,7-Dimethylimidazo[1,2-a]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,7-Dimethylimidazo[1,2-a]pyrimidine in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: Instability of this compound in solution can be attributed to several factors, including:

  • Hydrolysis: The compound may be susceptible to degradation in aqueous solutions, particularly under acidic or basic conditions.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation. The imidazo[1,2-a]pyrimidine core can be susceptible to oxidation, potentially mediated by enzymes like aldehyde oxidase in biological systems.[1][2]

  • Photodegradation: Exposure to light, especially UV light, can cause the compound to degrade.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

Q2: What are the best practices for preparing and storing stock solutions of this compound?

A2: To ensure the stability of your stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock solutions. For aqueous buffers, prepare fresh solutions daily.

  • pH Control: If working with aqueous solutions, maintain a pH close to neutral (pH 7.0-7.4) unless your experimental protocol requires otherwise. Buffer your solutions adequately.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, solutions can be kept at 4°C for a limited time, but stability should be verified. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing unexpected results in my cell-based assay. Could degradation of this compound be the cause?

A3: Yes, degradation of the compound in your cell culture media could lead to inconsistent or erroneous results. The complex composition of cell culture media (containing salts, amino acids, vitamins, and serum) can potentially accelerate degradation. It is crucial to determine the stability of this compound under your specific assay conditions. Consider performing a time-course experiment to assess its stability in the media over the duration of your assay.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Aqueous Buffers

Possible Cause: Hydrolysis of the imidazo[1,2-a]pyrimidine ring.

Troubleshooting Steps:

  • pH Optimization: Determine the optimal pH for stability. Perform a pH stability study by incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and analyzing the remaining compound at different time points using a stability-indicating analytical method like HPLC-UV.

  • Buffer Selection: Use buffers with minimal catalytic effects. Phosphate and citrate buffers are generally good starting points.

  • Co-solvents: If solubility allows, consider adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer to reduce the activity of water and potentially slow down hydrolysis. However, ensure the co-solvent is compatible with your experimental system.

Issue 2: Discoloration of the Solution Upon Storage

Possible Cause: Oxidative degradation or photodecomposition.

Troubleshooting Steps:

  • Inert Environment: Prepare and store solutions under an inert gas (argon or nitrogen) to minimize exposure to oxygen.

  • Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene) or ascorbic acid.

  • Light Protection: Ensure all solutions are stored in light-protecting containers (amber vials) and handled under subdued light conditions.

  • Forced Degradation Study: To confirm the cause, perform a forced degradation study by exposing the solution to an oxidizing agent (e.g., hydrogen peroxide) and a light source and analyzing the degradation products.

Data Presentation

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers at 37°C

pHBuffer SystemHalf-life (t½) in hours (Illustrative)
3.00.1 M HCl< 6
5.00.1 M Acetate24 - 48
7.40.1 M Phosphate> 72
9.00.1 M Borate12 - 24

Table 2: Illustrative Photostability of this compound in Solution

SolventLight SourceExposure Duration (hours)% Degradation (Illustrative)
MethanolUV (254 nm)2425 - 40%
AcetonitrileCool White Fluorescent725 - 10%

Experimental Protocols

Protocol 1: General Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound.[5][6][7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final drug concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat a solution of the compound (100 µg/mL in a suitable solvent) at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Optimization:

  • Start with a simple mobile phase, such as a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid for better peak shape).

  • Adjust the gradient profile to achieve good separation between the parent compound and any degradation products observed in the forced degradation studies.

3. Method Validation (as per ICH guidelines):

  • Specificity: Ensure that the degradation products do not interfere with the peak of the parent compound. This is assessed using the stressed samples.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the compound over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Robustness: Evaluate the reliability of the method with respect to deliberate small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes 5_7_DMIP This compound 5_7_DMIP->Kinase_B Inhibits

Caption: Hypothetical signaling pathway where this compound acts as a kinase inhibitor.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution (this compound) Stress_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Samples Control_Sample Prepare Unstressed Control Stock_Solution->Control_Sample Incubate Incubate under specified conditions Stress_Samples->Incubate Sampling Withdraw, Neutralize, and Dilute Samples Control_Sample->Sampling Incubate->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Comparison Compare Chromatograms (Stressed vs. Control) HPLC_Analysis->Data_Comparison

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Preventing Photobleaching of 5,7-Dimethylimidazo[1,2-a]pyrimidine in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to minimize photobleaching of 5,7-Dimethylimidazo[1,2-a]pyrimidine and other fluorophores during fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This phenomenon occurs when the fluorescent molecule is exposed to light, particularly high-intensity excitation light used in fluorescence microscopy.[3] The process is often mediated by reactive oxygen species (ROS) that are generated when the excited fluorophore interacts with molecular oxygen.[4][5] These reactive species can chemically alter the fluorophore's structure, rendering it non-fluorescent.[2]

Q2: How can I identify photobleaching in my experiment?

A2: The primary indicator of photobleaching is a gradual decrease in fluorescence signal intensity over time during continuous exposure to excitation light.[6] This fading will be most pronounced in the specific area being illuminated.[4] If you are performing time-lapse imaging, you will notice that the signal becomes progressively dimmer in subsequent images.[2]

Q3: What are the general strategies to minimize photobleaching?

A3: There are several key strategies to combat photobleaching:

  • Reduce Illumination Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[7][8] Neutral-density filters can be used to decrease the intensity of the excitation light.[7][9]

  • Minimize Exposure Time: Use the shortest possible camera exposure time and increase the interval between acquisitions in time-lapse experiments.[7][8]

  • Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium. These reagents are typically free radical scavengers that reduce the damaging effects of reactive oxygen species.[10]

  • Choose Photostable Fluorophores: When possible, select fluorophores known for their high photostability, such as Alexa Fluor or DyLight dyes.[1][9]

  • Optimize Imaging Conditions: Ensure your microscope's optical components are clean and aligned for optimal signal detection, which can reduce the required excitation intensity.

Q4: What are antifade mounting media and how do they work?

A4: Antifade mounting media are solutions used to preserve and mount a specimen on a microscope slide for observation.[11] They contain chemical compounds, known as antifade reagents, that protect fluorophores from photobleaching. The primary mechanism of action for most antifade reagents is the scavenging of reactive oxygen species (ROS) that are generated during fluorescence excitation.[5][10] By neutralizing these damaging free radicals, antifade reagents extend the fluorescent lifetime of the dye.

Troubleshooting Guide

Q: My fluorescence signal from this compound is fading very quickly. What should I check first?

A: Rapid signal loss is a common issue. Here is a step-by-step approach to troubleshoot the problem:

  • Assess Illumination: The most common cause of rapid photobleaching is excessive light exposure.[4] Immediately reduce the intensity of your excitation light source (e.g., laser power, LED intensity) to the lowest level that allows you to see a signal.[8]

  • Check Exposure Time: Shorten the camera's exposure time. If the resulting image is too dim, you may be able to increase the camera gain to compensate, though this can increase noise.[7]

  • Confirm Antifade Reagent Use: Ensure you are using a fresh, properly prepared antifade mounting medium. Some antifade reagents can lose their effectiveness over time or if stored improperly.

  • Minimize Oxygen: Photobleaching is often an oxygen-dependent process.[4] While challenging for many setups, using oxygen-scavenging systems in your imaging buffer can significantly reduce photobleaching, especially for live-cell imaging.[4]

Q: I'm already using a commercial antifade reagent, but I still see significant photobleaching. What are my next steps?

A: If a standard antifade reagent is not sufficient, consider the following:

  • Try a Different Antifade Reagent: Not all antifade reagents are equally effective for all fluorophores.[9] Some common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[12][12][12]octane (DABCO).[10] It may be necessary to test a few different formulations to find the one that is most effective for this compound.

  • Optimize the Mounting Medium pH: The pH of the mounting medium can influence the fluorescence and photostability of some dyes. For many common fluorophores, a pH between 8.5 and 9.0 has been found to be optimal.[13]

  • Consider Advanced Imaging Techniques: If available, techniques like light-sheet or spinning-disk confocal microscopy can reduce photobleaching by illuminating only a thin section of the sample at a time.[4][14]

Quantitative Data Summary

The following table summarizes common antifade reagents and their properties.

Antifade ReagentCommon AbbreviationPrimary Mechanism of ActionNotes
p-PhenylenediaminePPDFree radical scavengerHighly effective, but can be toxic and may cause autofluorescence.[10][11] Can react with and damage cyanine dyes.[10]
n-Propyl gallateNPGFree radical scavengerNontoxic and suitable for live-cell imaging, but may have anti-apoptotic effects.[10]
1,4-Diazabicyclo[12][12][12]octaneDABCOFree radical scavengerLess toxic than PPD but also generally less effective.[10]
TroloxAntioxidant (Vitamin E derivative)Cell-permeable and often used in live-cell microscopy.
Ascorbic AcidVitamin CFree radical scavengerA naturally occurring antioxidant that can be used as an antifade reagent.[13]

Experimental Protocols

Protocol: Preparation of a DIY n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes how to prepare a commonly used, effective, and inexpensive antifade mounting medium.

Materials:

  • n-Propyl gallate (NPG) (e.g., Sigma P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS) stock solution

  • Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF)

  • Deionized water

  • Stir plate and stir bar

  • 50 mL conical tubes

Procedure:

  • Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. NPG does not dissolve well in aqueous solutions, so a solvent is necessary.[15][16]

  • Prepare 1X PBS: Dilute your 10X PBS stock solution to 1X with deionized water.

  • Prepare the glycerol/PBS mixture: In a 50 mL conical tube, thoroughly mix 9 mL of glycerol with 1 mL of 1X PBS.[15]

  • Combine the solutions: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.[15][16] It is crucial to add the NPG solution slowly to prevent precipitation.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution and adjust to 8.5-9.0 using NaOH if necessary.[13]

  • Storage: Store the final mounting medium in small aliquots at -20°C, protected from light.[13][17] The solution should be stable for several months.

Visualizations

photobleaching_mechanism cluster_fluorophore Fluorophore States cluster_environment Molecular Environment cluster_outcome Outcome Ground Ground State (S0) Excited Excited Singlet State (S1) Excited->Ground Fluorescence Emission Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing Oxygen Molecular Oxygen (O2) Triplet->Oxygen Energy Transfer Bleached Bleached Fluorophore (Non-fluorescent) ROS Reactive Oxygen Species (ROS) Oxygen->ROS Generation ROS->Triplet Reaction Light Excitation Light Light->Ground Absorption

Caption: Mechanism of photobleaching involving reactive oxygen species.

workflow_antifade cluster_prep Sample Preparation cluster_mount Mounting cluster_image Imaging Fix 1. Fix and Permeabilize Cells/Tissue Stain 2. Stain with this compound Fix->Stain Wash 3. Wash to Remove Unbound Fluorophore Stain->Wash Mount 4. Add a Drop of Antifade Mounting Medium Wash->Mount Coverslip 5. Apply Coverslip, Avoid Bubbles Mount->Coverslip Seal 6. Seal Edges with Nail Polish Coverslip->Seal Image 7. Image with Optimized Microscope Settings Seal->Image

Caption: Experimental workflow for sample preparation with antifade medium.

troubleshooting_photobleaching Start Problem: Rapid Photobleaching Observed CheckLight Reduce Excitation Light Intensity & Exposure Time Start->CheckLight Improved Is Signal Stability Improved? CheckLight->Improved CheckAntifade Using an Antifade Reagent? Improved->CheckAntifade No End Continue Imaging with Optimized Settings Improved->End Yes UseAntifade Action: Use a Fresh Antifade Mounting Medium CheckAntifade->UseAntifade No TryDifferent Action: Try a Different Antifade Reagent (e.g., NPG, DABCO) CheckAntifade->TryDifferent Yes UseAntifade->End TryDifferent->End

Caption: Troubleshooting decision tree for rapid photobleaching.

References

refining experimental conditions for imidazo[1,2-a]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions for imidazo[1,2-a]pyrimidine synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyrimidines, offering potential causes and solutions.

Issue Potential Causes Troubleshooting Steps
Low to No Product Yield - Inappropriate catalyst or catalyst deactivation.- Suboptimal reaction temperature or time.- Poor quality of starting materials (2-aminopyrimidine or α-haloketone).- Incorrect solvent.- Presence of moisture or other impurities.- Catalyst: Screen different catalysts (e.g., Al₂O₃, nano-catalysts) or use fresh catalyst.[1] Consider catalyst-free conditions with microwave irradiation.[2]- Reaction Conditions: Optimize temperature and reaction time. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2][3][4][5]- Reagents: Ensure the purity of starting materials. Use freshly distilled solvents.- Solvent: Test a range of solvents with varying polarities. For microwave synthesis, a mixture of water and isopropanol can be effective.[2]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if starting materials or intermediates are sensitive to air or moisture.
Formation of Side Products/Complex Mixture - Undesired side reactions due to high temperatures or prolonged reaction times.- Reactivity of functional groups on starting materials.- Incorrect stoichiometry of reactants.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-reaction.- Protecting Groups: If necessary, use protecting groups for sensitive functionalities on the starting materials.- Stoichiometry: Carefully control the molar ratios of the reactants.
Poor Regioselectivity - Nature of substituents on the 2-aminopyrimidine ring.- Reaction conditions influencing the site of cyclization.- Reaction Control: In some cases, the regioselectivity can be influenced by the choice of catalyst and reaction conditions. It may be necessary to explore different synthetic routes to achieve the desired isomer.
Difficulty in Product Purification - Product co-eluting with starting materials or byproducts.- Poor solubility of the product.- Product degradation on silica gel.- Chromatography: Optimize the solvent system for column chromatography. A gradual increase in solvent polarity can improve separation.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.- Alternative Chromatography: Consider using a different stationary phase, such as alumina, if the compound degrades on silica gel.- Solubility Enhancement: For poorly soluble compounds, consider derivatization to introduce more soluble groups or explore alternative purification techniques like preparative HPLC.[6]
Reaction Stalls/Incomplete Conversion - Insufficient heating or microwave power.- Catalyst poisoning.- Low solubility of starting materials in the reaction solvent.- Heating: Ensure uniform and adequate heating. For microwave reactions, confirm the appropriate power setting and temperature are reached.- Catalyst: Add a fresh batch of catalyst if poisoning is suspected.- Solubility: Choose a solvent in which the starting materials have better solubility at the reaction temperature. The use of co-solvents can be beneficial.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[1,2-a]pyrimidines?

A1: The most traditional and widely used method involves the condensation reaction of a 2-aminopyrimidine with an α-haloketone.[7]

Q2: Can I run the reaction under solvent-free conditions?

A2: Yes, solvent-free reactions, often facilitated by microwave irradiation and a solid support like basic alumina (Al₂O₃), have been successfully employed for the synthesis of imidazo[1,2-a]pyrimidines, offering advantages such as shorter reaction times and easier work-up.[1]

Q3: What is the role of a catalyst in this reaction, and is it always necessary?

A3: Catalysts, such as basic alumina or various metal catalysts, can facilitate the reaction by activating the substrates and promoting cyclization, often leading to higher yields and shorter reaction times.[1] However, catalyst-free conditions, particularly under microwave irradiation in green solvents, have also proven to be effective.[2]

Q4: My product is poorly soluble. How can I improve its solubility for biological assays?

A4: To improve the solubility of imidazo[1,2-a]pyrimidine compounds, you can consider chemical modifications such as introducing polar functional groups (e.g., sulfonamides, pyridyl groups) or converting a carboxylic acid to a variety of amides.[6]

Q5: Are there any known side reactions to be aware of?

A5: Yes, side reactions can occur, especially at elevated temperatures, leading to the formation of complex mixtures.[7] Careful monitoring of the reaction by TLC or LC-MS is crucial to minimize the formation of byproducts.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

This protocol describes a general procedure for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine from 2-aminopyrimidine and 2-bromoacetophenone.

Materials:

  • 2-Aminopyrimidine

  • 2-Bromoacetophenone

  • Acetone

  • Basic alumina (Al₂O₃) (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in acetone.

  • Add 2-bromoacetophenone (1.0 eq) to the solution.

  • If using a catalyst, add basic alumina (Al₂O₃).

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization.[8]

Protocol 2: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidines

This protocol outlines a rapid and efficient synthesis using microwave irradiation.

Materials:

  • Substituted 2-aminopyrimidine

  • Substituted α-bromoketone

  • Water

  • Isopropanol (IPA)

Procedure:

  • In a microwave reaction vessel, combine the substituted 2-aminopyrimidine (1.0 eq) and the substituted α-bromoketone (1.0 eq).

  • Add a mixture of water and isopropanol (H₂O-IPA) as the solvent.[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-160 °C) for a short duration (e.g., 10-20 minutes).[2][3]

  • After cooling, the product may precipitate. If so, collect the solid by filtration and wash with a suitable solvent.

  • If the product remains in solution, extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for Imidazo[1,2-a]pyrimidine Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Al₂O₃Solvent-free (MW)-0.1792[1]
2NoneH₂O-IPA (MW)1000.2594[2]
3Kaolin–[TMS]–NH₂C(NO₂)₃Solvent-free800.595
4Gold NanoparticlesGreen SolventHeating-High[9]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Imidazo[1,2-a]pyridine Inhibition of the AKT/mTOR Pathway

AKT_mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition

Caption: Imidazo[1,2-a]pyridines can inhibit the PI3K/AKT/mTOR signaling pathway.[10][11]

Wnt/β-catenin Signaling Pathway Inhibition

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazopyrimidine->BetaCatenin Inhibition

Caption: Imidazo[1,2-a]pyrimidines can inhibit the Wnt/β-catenin signaling pathway.[12]

Experimental Workflow for Microwave-Assisted Synthesis

workflow start Start reagents Combine 2-Aminopyrimidine & α-Bromoketone in Microwave Vial start->reagents solvent Add H₂O-IPA Solvent reagents->solvent microwave Microwave Irradiation (e.g., 100-160°C, 10-20 min) solvent->microwave cool Cool to Room Temperature microwave->cool isolate Isolate Crude Product (Filtration or Extraction) cool->isolate purify Purify by Column Chromatography or Recrystallization isolate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical workflow for microwave-assisted imidazo[1,2-a]pyrimidine synthesis.

References

addressing poor cell permeability of imidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of imidazo[1,2-a]pyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyrimidine derivative is showing low permeability in my in vitro assay. What are the likely causes?

A1: Poor cell permeability of imidazo[1,2-a]pyrimidine derivatives can stem from several physicochemical and biological factors. Key reasons include:

  • High Polarity: The presence of nitrogen atoms in the fused ring system can lead to a high Topological Polar Surface Area (TPSA), which hinders passive diffusion across the lipophilic cell membrane.

  • Low Lipophilicity: An unfavorable partition coefficient (LogP) can prevent the compound from efficiently entering the lipid bilayer of the cell membrane.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede membrane translocation.

  • Efflux Pump Substrate: The compound may be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its net intracellular concentration.[1][2]

Q2: What are the primary strategies to improve the cell permeability of my compound?

A2: There are two main approaches to enhance the cell permeability of these compounds: chemical modification and formulation strategies.

  • Chemical Modification: This involves altering the molecule's structure to improve its physicochemical properties.[3]

    • Increase Lipophilicity: Introduce lipophilic groups (e.g., alkyl, aryl) to increase the LogP value.

    • Reduce TPSA: Mask polar functional groups (e.g., -NH, -OH) through derivatization.

    • Prodrug Approach: Convert the active compound into a more permeable, inactive precursor (prodrug). This is often achieved by masking polar groups with lipophilic moieties that are cleaved by cellular enzymes to release the active drug.[4][5]

  • Formulation Strategies: This approach focuses on the drug delivery system without altering the compound's chemical structure.

    • Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can facilitate its entry into cells.[3]

    • Use of Permeation Enhancers: Co-administration with agents that temporarily disrupt the cell membrane can increase permeability.

Q3: How can I determine if my imidazo[1,2-a]pyrimidine derivative is a substrate for P-glycoprotein (P-gp) or other efflux pumps?

A3: A bidirectional Caco-2 or MDCK-MDR1 permeability assay is the standard method to investigate P-gp-mediated efflux.[1][6] In this assay, the compound's permeability is measured in two directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of a cell monolayer.

An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that the compound is a substrate for an efflux pump. To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil or valspodar.[1] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Q4: What is a good starting point for assessing the permeability of a new imidazo[1,2-a]pyrimidine derivative?

A4: A good starting point involves a combination of in silico prediction and in vitro assays.

  • In Silico Prediction: Use computational tools (e.g., SwissADME, pkCSM) to predict physicochemical properties like LogP, TPSA, hydrogen bond donors/acceptors, and Caco-2 permeability.[7] This provides an early indication of potential permeability issues.

  • In Vitro Assays: Begin with a cost-effective, high-throughput assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[8] If passive permeability is low or if you suspect active transport, proceed to cell-based assays like the Caco-2 or MDCK assays.[1][6]

Troubleshooting Guides

Problem 1: Low Apparent Permeability (Papp) Value in a Caco-2 Assay

Your imidazo[1,2-a]pyrimidine derivative shows a low Papp (A→B) value, suggesting poor absorption.

Troubleshooting Workflow

start Low Papp (A→B) in Caco-2 Assay check_recovery Step 1: Check Compound Recovery Is recovery < 70%? start->check_recovery bind_issue Problem: Non-specific binding to plate or cells. check_recovery->bind_issue Yes check_efflux Step 2: Calculate Efflux Ratio (Papp B→A / Papp A→B) Is ratio > 2? check_recovery->check_efflux No bind_solution Solution: Add 0.25% BSA to basolateral buffer to reduce binding. bind_issue->bind_solution end_point Permeability Issue Addressed bind_solution->end_point efflux_issue Problem: Compound is likely an efflux pump substrate. check_efflux->efflux_issue Yes passive_issue Problem: Poor intrinsic passive permeability. check_efflux->passive_issue No efflux_solution Solution: Re-run assay with a P-gp inhibitor (e.g., verapamil). Consider chemical modification to avoid efflux recognition. efflux_issue->efflux_solution efflux_solution->end_point passive_solution Solution: 1. Increase Lipophilicity (LogP). 2. Reduce TPSA / H-bond donors. 3. Employ a prodrug strategy. passive_issue->passive_solution passive_solution->end_point

Caption: Troubleshooting workflow for low Caco-2 permeability.

Problem 2: High in vitro permeability but low in vivo bioavailability.

Your compound shows good permeability in cell-based assays, but oral bioavailability in animal studies is poor.

  • Possible Cause 1: Poor Solubility: The compound may have poor aqueous solubility, limiting the amount of drug dissolved in the gastrointestinal tract that is available for absorption.

    • Action: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric and intestinal fluids.

    • Solution: If solubility is low, consider formulation strategies like creating amorphous solid dispersions or nano-suspensions, or chemical modification to introduce ionizable groups.[3]

  • Possible Cause 2: High First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or liver. The imidazo[1,2-a]pyrimidine scaffold is known to be susceptible to metabolism by aldehyde oxidase (AO).[9][10]

    • Action: Perform metabolic stability assays using liver microsomes or hepatocytes.

    • Solution: Identify and modify the metabolic "soft spots" on the molecule. A prodrug strategy can also be employed to mask metabolically labile groups.[3]

Data Presentation

Table 1: Physicochemical Properties Influencing Cell Permeability

ParameterDesired Range for Good PermeabilityImpact of Imidazo[1,2-a]pyrimidine CoreStrategy for Improvement
LogP (Lipophilicity)1 - 3Can be low depending on substituents.Add lipophilic moieties (e.g., aryl, alkyl groups).
TPSA (Polarity)< 140 ŲInherently polar due to nitrogen atoms.Mask polar groups; add non-polar substituents.
Molecular Weight < 500 DaCore is small, but substituents add weight.Keep substituents small and efficient.
H-Bond Donors ≤ 5Varies with substitution.Amide-to-ester switches; N-alkylation.
H-Bond Acceptors ≤ 10Core contributes several acceptors.Reduce heteroatoms in side chains.

Table 2: Example Permeability Data for Imidazo-Fused Heterocycles

Compound ClassAssayPapp (10⁻⁶ cm/s)Efflux RatioReference
Imidazo[1,2-a]pyrimidine Schiff basesCaco-2 (in silico)~17.8 (logPapp 1.251)N/A[7]
Imidazo[1,2-a]pyrazinesMDCK-MDR10.8 - 190.8 - >100[11]
Pyrazolo[3,4-d]pyrimidine (Parent)In vitro0.01N/A[4]
Pyrazolo[3,4-d]pyrimidine (Prodrug)In vitro2.11N/A[4]
Note: Values are illustrative and highly dependent on the specific chemical structure.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. It is a rapid method to assess passive, transcellular permeability.

Workflow Diagram

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis prep1 Coat PVDF filter plate with 1% dodecane lipid solution prep2 Prepare donor solution: Compound in buffer (pH 7.4) prep1->prep2 prep3 Prepare acceptor plate with buffer + 1% DMSO prep2->prep3 inc1 Place filter plate onto acceptor plate prep3->inc1 inc2 Add donor solution to filter plate wells inc1->inc2 inc3 Incubate for 4-16 hours at room temperature inc2->inc3 ana1 Separate plates inc3->ana1 ana2 Measure compound concentration in donor and acceptor wells (LC-MS/MS) ana1->ana2 ana3 Calculate Permeability (Pe) ana2->ana3

Caption: Experimental workflow for the PAMPA assay.

Methodology:

  • Membrane Preparation: A 96-well filter plate with a hydrophobic PVDF membrane is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).

  • Solution Preparation:

    • Acceptor Plate: Fill a 96-well plate with buffer (e.g., PBS, pH 7.4) containing a solubilizer like 1% DMSO.

    • Donor Solution: Prepare a stock solution of the test compound in DMSO and dilute it into the buffer to the final desired concentration.

  • Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Add the donor solution containing the test compound to the wells of the filter plate. Incubate the assembly at room temperature for 4 to 16 hours.

  • Quantification: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using the measured concentrations and assay parameters.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelial layer with tight junctions and active transporters, mimicking the intestinal barrier.[1][6]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by testing the flux of a low-permeability marker like Lucifer Yellow.[12]

  • Permeability Measurement (A→B):

    • The test compound is added to the apical (A) compartment of the Transwell® insert.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) compartment.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Permeability Measurement (B→A):

    • The experiment is repeated in the reverse direction, with the compound added to the basolateral (B) compartment and samples taken from the apical (A) compartment.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.

    • The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B).

Signaling Pathways & Mechanisms

P-glycoprotein (P-gp) Efflux Mechanism

P-gp is an ATP-dependent efflux pump that actively transports substrates out of the cell, reducing intracellular drug accumulation. This is a major mechanism of multidrug resistance and a common cause of poor permeability for certain chemical scaffolds.[2][13]

cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) Efflux Pump compound_out Imidazo[1,2-a]pyrimidine (Active Efflux) pgp->compound_out 3. Ejected from cell adp ADP + Pi pgp->adp extracellular Extracellular Space compound_in Imidazo[1,2-a]pyrimidine (Passive Diffusion) intracellular Intracellular Space atp ATP compound_in->pgp 1. Enters cell atp->pgp 2. ATP Hydrolysis    powers pump

Caption: Mechanism of P-glycoprotein mediated drug efflux.

Prodrug Strategy for Enhancing Permeability

A prodrug strategy masks polar functional groups of a parent drug with lipophilic promoieties. The resulting prodrug has improved membrane permeability. Once inside the cell, cellular enzymes (e.g., esterases) cleave the promoiety, releasing the active parent drug.[4][5]

cluster_cell Inside Cell parent_drug Parent Drug (Poor Permeability) - High TPSA - Low LogP prodrug Prodrug (High Permeability) - Low TPSA - High LogP parent_drug->prodrug + promoiety Lipophilic Promoiety promoiety->prodrug + cleavage Cleavage prodrug->cleavage Crosses Membrane enzymes Cellular Enzymes (e.g., Esterases) enzymes->cleavage parent_drug_released Active Parent Drug Released cleavage->parent_drug_released

Caption: Conceptual workflow of a prodrug strategy.

References

Validation & Comparative

Comparative Analysis of Antibacterial Activity of 5,7-Dimethylimidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial potential of substituted imidazo[1,2-a]pyrimidine scaffolds.

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. The imidazo[1,2-a]pyrimidine scaffold has garnered considerable interest in medicinal chemistry due to its diverse pharmacological activities, including antibacterial properties. This guide provides a comparative analysis of the antibacterial activity of various derivatives of the 5,7-dimethylimidazo[1,2-a]pyrimidine core structure, summarizing key experimental data and methodologies to inform future drug discovery efforts. While specific antibacterial data for the parent this compound was not prominently available in the reviewed literature, this guide focuses on the impact of various substitutions on the antibacterial efficacy of this promising heterocyclic system.

Data Presentation: Comparative Antibacterial Activity

The antibacterial activity of imidazo[1,2-a]pyrimidine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative imidazo[1,2-a]pyrimidine derivatives against a panel of Gram-positive and Gram-negative bacteria.

Compound IDDerivative ClassBacterial StrainMIC (μg/mL)Reference
1 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidineGeneral (Gram+/Gram-)Activity Suggested[1]
2a Imidazo[1,2-a]pyrimidine ChalconeEscherichia coli>50[2]
Pseudomonas aeruginosa>50[2]
Staphylococcus aureus25[2]
Streptococcus pyogenes12.5[2]
2b Imidazo[1,2-a]pyrimidine ChalconeEscherichia coli25[2]
Pseudomonas aeruginosa50[2]
Staphylococcus aureus12.5[2]
Streptococcus pyogenes6.25[2]
3 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidineBacillus subtilis5[3]
Candida albicans2.5[3]
4 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidineCandida albicans2.5[3]

Note: The data presented is a selection from various studies to illustrate the range of activities. For a comprehensive understanding, referring to the original publications is recommended. The antibacterial activity of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is suggested in the literature, but specific MIC values were not found in the reviewed sources.[1]

Experimental Protocols

The determination of the antibacterial activity of this compound derivatives is primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for in vitro antibacterial susceptibility testing.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the synthesized imidazo[1,2-a]pyrimidine derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Cultures of Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Assay Procedure:

  • Serial Dilution: The stock solution of each test compound is serially diluted in the broth medium within the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is then inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: Wells containing only the broth medium and the bacterial inoculum (no test compound) to ensure bacterial growth.

    • Negative Control: Wells containing only the sterile broth medium to check for contamination.

    • Reference Drug: A standard antibiotic (e.g., Ciprofloxacin) is often included as a positive control for antibacterial activity.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

3. Determination of MIC:

  • Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible bacterial growth.

Mandatory Visualization

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

While the exact mechanism of action for all imidazo[1,2-a]pyrimidine derivatives is not fully elucidated, a prominent proposed mechanism, extrapolated from studies on the closely related imidazo[1,2-a]pyridines, involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, repair, and transcription.

antibacterial_mechanism cluster_compound Imidazo[1,2-a]pyrimidine Derivative cluster_bacterium Bacterial Cell Compound This compound Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) Compound->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Introduces negative supercoils Topo_IV->DNA_Replication Decatenates daughter chromosomes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked

Caption: Proposed antibacterial mechanism of imidazo[1,2-a]pyrimidine derivatives.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of the test compounds.

mic_workflow Start Start Prep_Compounds Prepare Stock Solutions of Imidazo[1,2-a]pyrimidine Derivatives Start->Prep_Compounds Prep_Bacteria Culture and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prep_Bacteria Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-Well Plate Prep_Compounds->Serial_Dilution Inoculation Inoculate Wells with Standardized Bacteria Prep_Bacteria->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually Inspect for Turbidity and Determine MIC Incubation->Read_Results End End Read_Results->End

References

A Comparative Guide to the Fluorescence Quantum Yield of Imidazo[1,2-a]pyrimidine Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in various scientific fields, including medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties. Their rigid, planar structure and extended π-conjugated system make them excellent candidates for the development of fluorescent probes for bioimaging, sensing, and as components in organic light-emitting diodes (OLEDs). A critical parameter for evaluating the performance of these fluorescent probes is their fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. This guide provides a comparative overview of the fluorescence quantum yields of various imidazo[1,2-a]pyrimidine-based probes, supported by experimental data and detailed methodologies.

Performance Comparison of Imidazo[1,2-a]pyrimidine Probes

The fluorescence quantum yield of imidazo[1,2-a]pyrimidine derivatives is highly sensitive to their substitution pattern and the surrounding environment, such as solvent polarity. The introduction of different functional groups at various positions on the imidazo[1,2-a]pyrimidine scaffold can dramatically alter their photophysical properties, including their absorption and emission wavelengths, and most importantly, their fluorescence quantum efficiency.

Generally, the presence of electron-donating groups and the extension of the π-conjugation tend to enhance the fluorescence quantum yield. For instance, a series of π-expanded imidazo[1,2-a]pyridine derivatives have shown fluorescence quantum efficiencies in the range of 0.22 to 0.61.[1] In contrast, electron-withdrawing groups can sometimes lead to a decrease in fluorescence intensity.

Below is a summary of the fluorescence quantum yields for a selection of imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine probes reported in the literature. This data is intended to provide a comparative baseline for researchers designing or selecting probes for their specific applications.

Probe/DerivativeExcitation (λex, nm)Emission (λem, nm)SolventQuantum Yield (Φf)Reference Standard
π-expanded imidazo[1,2-a]pyridine derivativesNot specifiedNot specifiedCH2Cl20.22 - 0.61Phenanthrene
3-hydroxymethyl imidazo[1,2-a]pyridinesNot specifiedNot specifiedMethanolMore intense than pyrimidine analoguesNot applicable
3-hydroxymethyl imidazo[1,2-a]pyrimidinesNot specifiedNot specifiedMethanolLess intense than pyridine analoguesNot applicable
Anthracenyl substituted benzo[2][3]imidazo[1,2-a]pyrimidine-3-carbonitrileNot specifiedNot specifiedTHF< 0.001Not specified

Note: The fluorescence intensity and quantum yield are highly dependent on the specific molecular structure and experimental conditions. The data presented here is for comparative purposes. Researchers should refer to the primary literature for detailed information.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The following is a generalized experimental protocol for determining the relative fluorescence quantum yield of an imidazo[1,2-a]pyrimidine probe using a comparative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Test imidazo[1,2-a]pyrimidine probe

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)

  • Spectroscopic grade solvent

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test probe and the fluorescence standard in the chosen spectroscopic grade solvent.

  • Absorbance Measurements:

    • Prepare a series of dilute solutions of both the test probe and the standard in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the test probe and the standard.

    • The fluorescence quantum yield of the test probe (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (m_sample / m_std) * (η_sample / η_std)^2

    Where:

    • Φf_std is the known quantum yield of the standard.

    • m_sample and m_std are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a conceptual signaling pathway for a 'turn-on' fluorescent probe and a typical experimental workflow for evaluating such a probe.

TurnOnFluorescenceSensing cluster_probe Probe in 'Off' State cluster_analyte Analyte cluster_complex Probe-Analyte Complex in 'On' State Probe Imidazo[1,2-a]pyrimidine Probe (Low Fluorescence) Complex Probe-Fe³⁺ Complex (High Fluorescence) Probe->Complex Binding Analyte Fe³⁺ Ion Analyte->Complex Binding Fluorescence Detected Signal Complex->Fluorescence Fluorescence Emission

Caption: 'Turn-on' fluorescence sensing mechanism of an imidazo[1,2-a]pyrimidine probe for Fe³⁺ ions.

ExperimentalWorkflow A Synthesize & Purify Imidazo[1,2-a]pyrimidine Probe B Prepare Solutions of Probe and Analytes A->B C Measure Absorbance Spectra (UV-Vis Spectroscopy) B->C D Measure Fluorescence Spectra (Fluorometry) B->D E Determine Fluorescence Quantum Yield D->E F Evaluate Selectivity & Sensitivity D->F G Cellular Imaging (Bioimaging Application) F->G

Caption: Experimental workflow for the characterization and application of a new fluorescent probe.

References

Unveiling the Potential of Imidazo[1,2-a]pyrimidine Scaffolds in Selective Fluorescent Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

While the specific compound 5,7-Dimethylimidazo[1,2-a]pyrimidine is not extensively validated as a selective fluorescent sensor in current literature, the broader family of imidazo[1,2-a]pyridines and their pyrimidine analogues represent a significant and promising class of fluorophores. These heterocyclic systems have been successfully engineered to create highly selective and sensitive fluorescent probes for a variety of analytes, most notably metal ions that are crucial in biological and environmental systems. This guide provides a comparative overview of a representative fused imidazo[1,2-a]pyridine-based sensor for the detection of ferric (Fe³⁺) and mercuric (Hg²⁺) ions, alongside other established fluorescent probes for these analytes.

Performance Comparison of Fluorescent Sensors

The efficacy of a fluorescent sensor is determined by several key performance indicators. The following tables present a quantitative comparison of the fused imidazo[1,2-a]pyridine-based sensor with other notable fluorescent probes for Fe³⁺ and Hg²⁺.

Table 1: Comparison of Fluorescent Sensors for Fe³⁺ Detection

Sensor TypeQuantum Yield (Φ)Limit of Detection (LOD)Response TimeExcitation (λex) / Emission (λem) (nm)Sensing Mechanism
Fused Imidazo[1,2-a]pyridine Not Reported4.0 ppbRapidNot ReportedChelation with 'turn-on' fluorescence
Pyrene-based Sensor0.035 (free) to 0.573 (with Fe³⁺)[1]1.95 nM[1]Not Reported413 / 520[1]Photo-induced Electron Transfer (PET)
Quinoline-based SensorNot ReportedNot ReportedNot Reported301 / 397Not Reported
Carbon Dots (N,S-CDs)0.368[2]1.4 µM[2]Not ReportedNot ReportedFluorescence Quenching

Table 2: Comparison of Fluorescent Sensors for Hg²⁺ Detection

Sensor TypeQuantum Yield (Φ)Limit of Detection (LOD)Response TimeExcitation (λex) / Emission (λem) (nm)Sensing Mechanism
Fused Imidazo[1,2-a]pyridine Not Reported1.0 ppb[3]RapidNot ReportedChelation with 'turn-off' fluorescence
Rhodamine-based SensorNot Reported3.0 x 10⁻⁸ M< 1 minute500 / 586[4]Spirolactam ring-opening
Carbon Dots (N,S-CDs)0.368[2]0.16 µM[2]Not ReportedNot ReportedFluorescence Quenching
Pyridine-attached PhenanthridineNot Reported49.87 nMNot ReportedNot Reported1:1 Complex Formation

Signaling Pathways and Sensing Mechanisms

The interaction between a fluorescent sensor and its target analyte triggers a change in the sensor's photophysical properties, leading to a detectable signal. These mechanisms are often based on processes like Förster Resonance Energy Transfer (FRET), Photo-induced Electron Transfer (PET), or analyte-induced structural changes.

Sensing_Mechanism cluster_imidazo Fused Imidazo[1,2-a]pyridine Sensor Sensor_I Imidazo[1,2-a]pyridine (Low Fluorescence) Complex_Fe Sensor-Fe³⁺ Complex ('Turn-on' Fluorescence) Sensor_I->Complex_Fe Chelation Complex_Hg Sensor-Hg²⁺ Complex ('Turn-off' Fluorescence) Sensor_I->Complex_Hg Chelation Analyte_Fe Fe³⁺ Analyte_Fe->Complex_Fe Analyte_Hg Hg²⁺ Analyte_Hg->Complex_Hg

Sensing mechanism of the fused imidazo[1,2-a]pyridine sensor.

Rhodamine_Sensing cluster_rhodamine Rhodamine-based Sensor Sensor_R Rhodamine B Derivative (Spirolactam Form) Non-fluorescent Complex_Hg_R Ring-Opened Amide (Highly Fluorescent) Sensor_R->Complex_Hg_R Coordination & Ring Opening Analyte_Hg_R Hg²⁺ Analyte_Hg_R->Complex_Hg_R Synthesis_Workflow Step1 Step 1: Formylation 4-methoxyacetophenone is formylated to yield 3-chloro-3-(4-methoxyphenyl) acrylaldehyde. Step2 Step 2: Sonogashira Coupling The product from Step 1 is coupled with phenylacetylene. Step1->Step2 Step3 Step 3: Condensation and Cyclization The coupled product is condensed with o-phenylenediamine, followed by oxidative cyclization to yield the final fused imidazo[1,2-a]pyridine probe. Step2->Step3 Validation_Workflow Start Prepare Sensor and Analyte Stock Solutions Titration Perform Fluorescence Titration with Target Analyte Start->Titration Selectivity Test with Interfering Ions Titration->Selectivity LOD Determine Limit of Detection Selectivity->LOD End Sensor Validated LOD->End

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyrimidine Derivatives in Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal resistance to existing therapies necessitates the exploration of novel antifungal agents. Imidazo[1,2-a]pyrimidine derivatives have garnered significant attention as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] This guide provides a comparative analysis of various imidazo[1,2-a]pyrimidine derivatives based on available experimental data, focusing on their in vitro efficacy against clinically relevant fungal pathogens.

Comparative Antifungal Activity

The antifungal efficacy of imidazo[1,2-a]pyrimidine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of selected imidazo[1,2-a]pyrimidine derivatives against various fungal strains, as reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of Imidazo[1,2-a]pyrimidine Derivatives against Fungal Strains

Compound ID/SeriesFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.Source
3-benzoyl imidazo[1,2-a]pyrimidines (Series)Candida albicans (ATCC 10231)1Voriconazole-[3]
3-benzoyl imidazo[1,2-a]pyrimidines (Series)Candida glabrata (CBS138)0.125Voriconazole-[3]
3-benzoyl imidazo[1,2-a]pyrimidines (Series)Candida kefyr0.125Voriconazole-[3]
3-benzoyl imidazo[1,2-a]pyrimidines (Series)Candida guilliermondii (ATCC 6260)0.0625Voriconazole-[3]
3-benzoyl imidazo[1,2-a]pyrimidines (Series)Candida tropicalis (MYA-3404)0.0312Voriconazole-[3]
Imidazo[1,2-a]pyridin-3-yl-phenylpropenone (Unsubstituted)Aspergillus fumigatus (Clinical Strain)47.65 µMItraconazole<1.11 µM[4]
Imidazo[1,2-a]pyridin-3-yl-phenylpropenone (Derivatives)Aspergillus fumigatus (Clinical Strain)73.27 - 180.94 µMItraconazole<1.11 µM[4]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (10i)Candida albicans (Resistant Strain)41.98 µmol/L--[5]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (10a, 10b, 10c)Candida albicans (Resistant Strain)<300 µmol/L--[5]
Pyrimidinetrione-imidazole conjugate (5f)Candida albicans0.002 mMFluconazole0.013 mM[6]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following is a detailed methodology for the broth microdilution antifungal susceptibility test, a standard method for determining the MIC of antifungal agents.[7][8][9]

Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[7]

1. Preparation of Materials:

  • Fungal Strains: Clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Culture Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Antifungal Compounds: Stock solutions of imidazo[1,2-a]pyrimidine derivatives and reference antifungal agents (e.g., fluconazole, voriconazole) are prepared, typically in dimethyl sulfoxide (DMSO).

  • Microplates: Sterile, 96-well, flat-bottom microtiter plates.

2. Inoculum Preparation:

  • Fungal colonies are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration.

  • A suspension of fungal cells is prepared in sterile saline or phosphate-buffered saline (PBS).

  • The cell density is adjusted spectrophotometrically to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

3. Assay Procedure:

  • Serial twofold dilutions of the test compounds are prepared in RPMI-1640 medium directly in the 96-well plates.

  • Each well is inoculated with the prepared fungal suspension.

  • Positive (no drug) and negative (no inoculum) control wells are included on each plate.

  • The microplates are incubated at 35°C for 24-48 hours, depending on the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth in the positive control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_fungi Fungal Strain Preparation inoculation Inoculation of Microplates prep_fungi->inoculation prep_compounds Test Compound Dilution prep_compounds->inoculation prep_media Culture Media Preparation prep_media->prep_compounds incubation Incubation inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results det_mic MIC Determination read_results->det_mic

Experimental workflow for the broth microdilution assay.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Many imidazole-containing antifungal agents, such as the azoles, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme is crucial in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. Molecular docking studies suggest that imidazo[1,2-a]pyrimidine derivatives may also bind to and inhibit the CYP51 enzyme.[1]

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Catalyzed by CYP51 membrane Fungal Cell Membrane Integrity ergosterol->membrane imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivative cyp51 Lanosterol 14α-demethylase (CYP51) imidazo_pyrimidine->cyp51 Inhibits

Proposed mechanism of action for antifungal imidazo[1,2-a]pyrimidine derivatives.

References

Structure-Activity Relationship (SAR) of 5,7-Dimethylimidazo[1,2-a]pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,7-Dimethylimidazo[1,2-a]pyrimidine analogs and related compounds. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this heterocyclic scaffold. While direct and extensive SAR data for a series of 5,7-dimethyl substituted analogs is limited in publicly available literature, this guide compiles relevant data from closely related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives to elucidate key structural determinants for biological activity.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activity of various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogs. The data is extracted from studies on different biological targets, highlighting the versatility of this scaffold. It is important to note that direct comparisons between different assays and cell lines should be made with caution.

Compound IDCore ScaffoldR⁵R⁷Target/AssayActivity (IC₅₀/EC₅₀)
1 Imidazo[1,2-a]pyrimidineH4-fluorophenylCH₃CH₃Wnt/β-catenin Reporter Assay2.5 µM
2 Imidazo[1,2-a]pyrimidineH3-chlorophenylCH₃CH₃Wnt/β-catenin Reporter Assay3.1 µM
3 Imidazo[1,2-a]pyridineH4-(methylsulfonyl)phenyl-7-(1-methyl-1H-pyrazol-4-yl)FLT3 Kinase< 1 nM
4 Imidazo[1,2-a]pyridineH4-(methylsulfonyl)phenyl-7-(1-methyl-1H-pyrazol-4-yl)MOLM14-F691L cells1.8 nM
5 Imidazo[1,2-c]pyrimidine2-aminophenylHHHSyk Kinase0.021 µM
6 Imidazo[1,2-c]pyrimidine2-amino-5-fluorophenylHHHSyk Kinase0.018 µM

Data for compounds 1 and 2 are derived from studies on Wnt/β-catenin signaling inhibitors.[1][2] Data for compounds 3 and 4 are from research on FLT3 kinase inhibitors.[3] Data for compounds 5 and 6 are from studies on Syk family kinase inhibitors.[4]

From the limited available data on related structures, certain trends can be inferred:

  • Substitution at the 3-position: The nature of the substituent at this position appears to be a significant determinant of activity. For instance, in the imidazo[1,2-a]pyridine series, a phenyl group with a methylsulfonyl moiety contributes to potent FLT3 inhibition.[3]

  • Substitution at the 7-position: In the imidazo[1,2-a]pyridine scaffold, a substituted pyrazole at the 7-position is associated with high potency against FLT3 kinase.[3]

  • Core Structure: The imidazo[1,2-a]pyrimidine core is a versatile scaffold that has been explored for its role in inhibiting signaling pathways like Wnt/β-catenin.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used in the evaluation of kinase inhibitors and can be adapted for specific this compound analogs.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening. It measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and a surfactant like Triton X-100).
  • Compound Dilution: Serially dilute the test compounds in 100% DMSO to create a concentration gradient. Further dilute these in the assay buffer.
  • Kinase and Substrate: Reconstitute the kinase (e.g., JAK2) and its specific peptide substrate in the assay buffer to their final desired concentrations.
  • ATP Solution: Prepare a solution of ATP in the assay buffer at the desired concentration (often at or near the Km for the specific kinase).
  • Detection Reagent: Use a commercial luminescence-based ATP detection reagent kit (e.g., ADP-Glo™).

2. Assay Procedure:

  • Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only (vehicle) and no-kinase controls.
  • Add the kinase enzyme solution (e.g., 5 µL) to all wells except the no-kinase control.
  • Initiate the kinase reaction by adding the ATP and substrate mixture (e.g., 10 µL) to all wells.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
  • Stop the reaction and initiate the detection by adding the luminescence detection reagent according to the manufacturer's instructions.
  • Incubate for a further 10-30 minutes to stabilize the signal.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.
  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

1. Reagent Preparation:

  • Cell Culture Medium: Use the appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.
  • MTT Solution: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS).
  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use pure DMSO.

2. Assay Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle controls.
  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
  • Plot the percent viability against the compound concentration and determine the EC₅₀ value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway that can be targeted by imidazo[1,2-a]pyrimidine analogs and a typical workflow for a kinase inhibition assay.

Caption: Wnt/β-catenin signaling pathway and potential point of intervention.

G Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare Serial Dilutions of Analogs in DMSO Start->Compound_Prep Plate_Compounds Dispense Compounds into 384-well Assay Plate Compound_Prep->Plate_Compounds Add_Kinase Add Kinase Enzyme to Wells Plate_Compounds->Add_Kinase Initiate_Reaction Add ATP/Substrate Mix to Initiate Reaction Add_Kinase->Initiate_Reaction Incubate Incubate at Room Temperature (e.g., 60 min) Initiate_Reaction->Incubate Add_Detection Add Luminescence-based ATP Detection Reagent Incubate->Add_Detection Read_Plate Measure Luminescence with Plate Reader Add_Detection->Read_Plate Analyze Calculate % Inhibition and Determine IC₅₀ Read_Plate->Analyze End End Analyze->End

Caption: Generalized workflow for a luminescence-based kinase inhibition assay.

References

Benchmarking Imidazo[1,2-a]pyrimidine Analogs Against Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework in the discovery of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, often implicating the modulation of key cellular signaling pathways. This guide provides a comparative analysis of the in vitro efficacy of representative imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogs against established anticancer drugs, supported by experimental data.

Due to the limited availability of public data on the specific compound 5,7-Dimethylimidazo[1,2-a]pyrimidine, this guide will focus on structurally related and biologically active analogs from the same chemical class to provide a valuable benchmark for researchers in the field. The data presented herein is compiled from various studies to offer a broad perspective on the potential of this heterocyclic system.

Comparative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for selected imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives against various cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times and assay methods.

Table 1: Comparative IC50 Values (µM) of Imidazo[1,2-a]pyridine Derivative "Compound 6" and Standard Anticancer Drugs on Melanoma and Cervical Cancer Cell Lines.

Compound/DrugA375 (Melanoma)WM115 (Melanoma)HeLa (Cervical Cancer)
Imidazo[1,2-a]pyridine "Compound 6" 9.7[1]<12[1]35.0[1]
Cisplatin ~2.0-8.0Not widely reported~1.5-5.0
Doxorubicin ~0.02-0.5Not widely reported~0.05-0.2
Paclitaxel ~0.001-0.1Not widely reported~0.005-0.05

Note: IC50 values for standard drugs are approximate ranges compiled from various sources and are for comparative purposes only.

Table 2: Comparative IC50 Values (µM) of Imidazo[1,2-a]pyrimidine Derivatives and Standard Anticancer Drugs on Breast Cancer Cell Lines.

Compound/DrugMCF-7 (Breast Adenocarcinoma)MDA-MB-231 (Breast Adenocarcinoma)
Imidazo[1,2-a]pyrimidine Derivative 3d 43.435.9
Imidazo[1,2-a]pyrimidine Derivative 4d 39.035.1
Doxorubicin 1.1 - 1.8[2]0.9 - 1.38[2]
Cisplatin 118.48 (approx. conversion from µg/mL)[3]Not directly comparable
Paclitaxel 3.5[4]0.3[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

SRB (Sulforhodamine B) Assay for Cytotoxicity

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[7][8][9]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[7]

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[9]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.[9]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine and pyrimidine derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, reducing the phosphorylation of AKT and mTOR.[1][10][11]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->AKT Imidazo_Pyridine->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many cancers, promoting cell proliferation, survival, and angiogenesis. Certain novel imidazo[1,2-a]pyridine derivatives have demonstrated the ability to suppress these pathways.[12][13]

STAT3_NFkB_Pathway cluster_0 STAT3 Pathway cluster_1 NF-κB Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 p-STAT3 p-STAT3 (dimerization) STAT3->p-STAT3 Nucleus_STAT3 Nucleus p-STAT3->Nucleus_STAT3 Gene_Expression_STAT3 Gene Expression (e.g., Bcl-2) Nucleus_STAT3->Gene_Expression_STAT3 LPS/TNFα LPS/TNFα TLR/TNFR Receptor LPS/TNFα->TLR/TNFR IKK IKK TLR/TNFR->IKK IkB IkB IKK->IkB inhibits degradation of NFkB NF-κB Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Gene_Expression_NFkB Gene Expression (e.g., iNOS, COX-2) Nucleus_NFkB->Gene_Expression_NFkB Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazo_Pyridine->p-STAT3 Imidazo_Pyridine->NFkB

Caption: Suppression of STAT3 and NF-κB signaling by an imidazo[1,2-a]pyridine derivative.

Experimental Workflow

The general workflow for screening and evaluating the anticancer potential of a novel compound like a this compound analog is a multi-step process.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Interpretation A Compound Synthesis & Characterization B Cell Line Selection (e.g., MCF-7, A375) A->B C Cytotoxicity Screening (MTT / SRB Assay) B->C D IC50 Determination C->D E Mechanism of Action Studies (e.g., Western Blot, PCR) D->E F Compare IC50 to Benchmark Drugs D->F G Elucidate Signaling Pathway Modulation E->G

Caption: General experimental workflow for anticancer drug screening.

References

Cross-Validation of In Vitro and In Silico Results for 5,7-Dimethylimidazo[1,2-a]pyrimidine: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of in vitro and in silico data for the specific compound 5,7-Dimethylimidazo[1,2-a]pyrimidine could not be compiled due to a lack of publicly available research data for this particular molecule. Extensive searches have revealed numerous studies on the broader class of imidazo[1,2-a]pyrimidine derivatives, showcasing a wide range of biological activities and computational analyses. However, specific experimental and computational findings for the 5,7-dimethyl substituted variant are not sufficiently documented in the accessible scientific literature to perform a direct comparative analysis.

The imidazo[1,2-a]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] Research in this area frequently employs a dual approach of laboratory-based (in vitro) testing and computer-based (in silico) modeling to identify and optimize lead compounds.

In a typical drug discovery workflow, in vitro assays are essential for determining the biological activity of a compound. These can include cytotoxicity assays against various cancer cell lines (e.g., MCF-7, MDA-MB-231), antimicrobial susceptibility tests, and enzyme inhibition assays.[3] The results from these experiments, often expressed as IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%), provide quantitative measures of a compound's potency.

Complementing these experimental techniques, in silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are used to predict the biological activity and pharmacokinetic properties of molecules.[2] Molecular docking, for instance, predicts the binding affinity and orientation of a ligand to a target protein, offering insights into the potential mechanism of action.

While the synthesis of various imidazo[1,2-a]pyrimidine derivatives is well-documented, and many have been subjected to both in vitro and in silico evaluations, a direct one-to-one comparison for this compound is not possible with the currently available data. The following sections outline the general methodologies and illustrative data for related compounds to provide a framework for how such a comparison would be structured if data were available.

Hypothetical Data Presentation

Had data for this compound been available, it would be presented in structured tables for clear comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HCT116Colon CarcinomaData not available

Table 2: Hypothetical In Silico Molecular Docking Data for this compound

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
EGFR Kinasee.g., 1M17Data not availableData not available
PI3Ke.g., 4JPSData not availableData not available
VEGFR-2e.g., 1YWNData not availableData not available

General Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the study of imidazo[1,2-a]pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, would be dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

In Silico Molecular Docking
  • Ligand Preparation: The 3D structure of this compound would be built using molecular modeling software and optimized to its lowest energy conformation.

  • Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Binding Site Identification: The active site of the protein is defined based on the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the defined binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best-scoring pose and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Mandatory Visualizations

Diagrams illustrating the logical flow of a cross-validation study are crucial for understanding the research process.

CrossValidationWorkflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_comparison Cross-Validation in_silico_design Computational Design of This compound docking Molecular Docking (Prediction of Binding Affinity) in_silico_design->docking admet ADMET Prediction in_silico_design->admet synthesis Chemical Synthesis in_silico_design->synthesis comparison Comparison of In Vitro and In Silico Results docking->comparison biological_assay Biological Assays (e.g., Cytotoxicity) synthesis->biological_assay biological_assay->docking Correlates with Binding Affinity? biological_assay->comparison comparison->in_silico_design Refines Computational Model

Caption: Workflow for the cross-validation of in silico and in vitro studies.

SignalingPathway ligand This compound receptor Target Protein (e.g., Kinase) ligand->receptor Binds to inhibition Inhibition receptor->inhibition downstream Downstream Signaling Cascade inhibition->downstream Blocks cellular_effect Cellular Effect (e.g., Apoptosis) downstream->cellular_effect Leads to

Caption: A generalized signaling pathway inhibited by a hypothetical drug.

References

Evaluating the Specificity of Imidazo[1,2-a]pyrimidine-Based Biological Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently identified in biologically active compounds, exhibiting a wide range of activities including kinase inhibition, anti-inflammatory, and anticancer effects. Its synthetic tractability and diverse biological profile make it an attractive starting point for the development of selective biological probes. This guide provides a comprehensive overview of the experimental and computational methodologies required to rigorously evaluate the specificity of a candidate probe, such as 5,7-Dimethylimidazo[1,2-a]pyrimidine, and compares its hypothetical performance against other potential probes targeting the same biological space.

I. Introduction to Imidazo[1,2-a]pyrimidines as Biological Probes

Imidazo[1,2-a]pyrimidine derivatives have demonstrated potential as inhibitors of various protein kinases and other enzyme families.[1][2][3] A biological probe is a small molecule used to study biological systems by selectively interacting with a specific target, often a protein. The utility of a probe is directly proportional to its specificity; a highly specific probe will primarily interact with its intended target, minimizing off-target effects that can confound experimental results. For a compound like this compound to be validated as a reliable biological probe, a thorough assessment of its target engagement and selectivity is paramount.

II. Comparative Specificity Profiling: On-Target Potency vs. Off-Target Effects

A critical aspect of probe evaluation is to compare its potency at the intended target with its activity against a broad range of other potential targets. While specific experimental data for this compound is not publicly available, the following table illustrates how its hypothetical data would be presented alongside that of alternative probes targeting a hypothetical kinase, "Target Kinase A".

Table 1: Comparative Kinase Selectivity Profile

Probe Target Kinase A IC50 (nM) Off-Target Kinase B IC50 (nM) Off-Target Kinase C IC50 (nM) Selectivity Score (S10, 1µM)
This compound (Hypothetical) 151,200>10,0000.02
Probe Alternative 1 (e.g., Pyrazolo[1,5-a]pyrimidine derivative) 505008,0000.05
Probe Alternative 2 (e.g., Imidazo[1,2-b]pyridazine derivative) 5501,5000.10
  • IC50: The half-maximal inhibitory concentration, a measure of the probe's potency.

  • Selectivity Score (S10): The number of off-targets inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

III. Experimental Protocols for Specificity Evaluation

A multi-pronged approach is essential for a robust evaluation of probe specificity. This typically involves a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased proteomic profiling.

1. Kinome-Wide Selectivity Profiling

This technique assesses the activity of a compound against a large panel of purified kinases, providing a broad view of its selectivity.[4][5][6][7][8]

  • Methodology:

    • The candidate probe is incubated with a large panel of recombinant protein kinases (e.g., the KinomeScan™ panel) at a fixed concentration (e.g., 1 µM).

    • The binding or enzymatic activity of each kinase is measured in the presence of the probe.

    • The percentage of inhibition for each kinase is determined.

    • For significant off-targets, dose-response curves are generated to determine IC50 values.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment.[9][10][11][12][13] The binding of a probe to its target protein can alter the protein's thermal stability.

  • Methodology:

    • Intact cells are treated with the probe or a vehicle control.

    • The cells are heated to a range of temperatures, causing proteins to denature and aggregate.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of the probe indicates target engagement.

3. Chemical Proteomics and Activity-Based Protein Profiling (ABPP)

These unbiased approaches can identify the full spectrum of protein targets for a probe in a complex biological sample, such as a cell lysate or even in living cells.[14][15][16][17][18]

  • Methodology:

    • A modified version of the probe containing a "clickable" tag (e.g., an alkyne or azide) is synthesized.

    • The tagged probe is incubated with a cell lysate or intact cells.

    • A reporter molecule (e.g., biotin or a fluorescent dye) is attached to the probe-protein complexes via a click chemistry reaction.

    • The labeled proteins are enriched (e.g., using streptavidin beads for biotin-tagged probes) and identified by mass spectrometry.

    • Competitive ABPP can also be performed, where the biological sample is pre-incubated with the unmodified probe to see which protein interactions with a broad-spectrum probe are competed away.

IV. Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Workflow for Evaluating Probe Specificity

G cluster_0 Initial Screening & Synthesis cluster_1 In Vitro Specificity Profiling cluster_2 Cellular Target Engagement & Proteomic Profiling Synthesis of this compound Synthesis of this compound Primary Target Assay (e.g., Kinase A) Primary Target Assay (e.g., Kinase A) Synthesis of this compound->Primary Target Assay (e.g., Kinase A) Kinome-wide Screen (e.g., 400+ kinases) Kinome-wide Screen (e.g., 400+ kinases) Primary Target Assay (e.g., Kinase A)->Kinome-wide Screen (e.g., 400+ kinases) Dose-Response for Hits Dose-Response for Hits Kinome-wide Screen (e.g., 400+ kinases)->Dose-Response for Hits Chemical Proteomics (e.g., ABPP) Chemical Proteomics (e.g., ABPP) Dose-Response for Hits->Chemical Proteomics (e.g., ABPP) CETSA CETSA Dose-Response for Hits->CETSA Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Identification of Off-Targets Identification of Off-Targets Chemical Proteomics (e.g., ABPP)->Identification of Off-Targets Validation of On-Target Engagement Validation of On-Target Engagement CETSA->Validation of On-Target Engagement

Caption: A generalized workflow for the evaluation of a biological probe's specificity.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase A Target Kinase A Receptor Tyrosine Kinase->Target Kinase A Downstream Effector 1 Downstream Effector 1 Target Kinase A->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cell Proliferation Cell Proliferation Downstream Effector 2->Cell Proliferation Off-Target Kinase B Off-Target Kinase B Alternative Pathway Alternative Pathway Off-Target Kinase B->Alternative Pathway Unintended Cellular Effect Unintended Cellular Effect Alternative Pathway->Unintended Cellular Effect Probe 5,7-Dimethyl- imidazo[1,2-a]pyrimidine Probe->Target Kinase A Inhibition (On-Target) Probe->Off-Target Kinase B Inhibition (Off-Target)

Caption: On-target vs. off-target effects of a hypothetical probe in a signaling pathway.

V. Conclusion

While this compound represents a promising starting point for a biological probe based on its privileged scaffold, its utility is entirely dependent on its specificity. A rigorous evaluation using a combination of kinome-wide screening, cellular target engagement assays like CETSA, and unbiased chemical proteomics is essential to validate its on-target activity and uncover any potential off-target liabilities. The methodologies and comparative frameworks presented in this guide provide a roadmap for researchers to thoroughly characterize novel imidazo[1,2-a]pyrimidine derivatives and select the most specific probes for their biological investigations.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyrimidine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative overview of their in silico docking performance against various biological targets, supported by experimental data from recent studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation and selection of these compounds for further investigation.

Quantitative Performance Data

The following table summarizes the key quantitative data from comparative docking studies of various imidazo[1,2-a]pyrimidine derivatives against different protein targets. This data includes binding energies, which predict the affinity of the compound to the target, and experimental inhibitory concentrations (IC50), which measure the compound's potency.

Target ProteinDerivative/CompoundBinding Energy (kcal/mol)IC50 (µM)Reference
Lanosterol 14α-demethylase (CYP51) 3-benzoyl imidazo[1,2-a]pyrimidine derivatives-6.11 to -9.43Varies by species[1][2]
Cyclooxygenase-2 (COX-2) 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo[1][3]imidazo[1,2-a]pyrimidine (5a)Not explicitly stated0.05[3]
COX-2 (Reference) CelecoxibNot explicitly stated0.06[3]
Human ACE2 Imidazo[1,2-a]pyrimidine Schiff base derivative (top-scoring)-9.1Not available[4]
SARS-CoV-2 Spike Protein Imidazo[1,2-a]pyrimidine Schiff base derivative (top-scoring)-7.3Not available[4]
Human LTA4H Imidazo[1,2-a]pyridine hybrid (HB7)-11.237Not available[5]
Oxidoreductase (Breast Cancer) Novel Imidazo[1,2-a]pyridine derivative (Compound C)-9.207Not available[6]

Experimental Protocols: A Generalized Molecular Docking Workflow

The molecular docking studies cited in this guide generally follow a standardized protocol, which is outlined below. This workflow is crucial for predicting the binding mode and affinity of ligands to their macromolecular targets.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the imidazo[1,2-a]pyrimidine derivatives are typically sketched using software like ChemDraw and then optimized for their geometry and energy minimized using computational chemistry software.

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from a repository such as the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms are added to the protein structure.

2. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Algorithm: A docking program, such as AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses based on a scoring function.

3. Analysis of Results:

  • Binding Energy Calculation: The scoring function of the docking program calculates the binding energy for each predicted pose, with lower energies indicating higher predicted affinity.

  • Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Below is a graphical representation of a typical experimental workflow for comparative docking studies.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure Generation & Optimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure Retrieval & Refinement) protein_prep->grid_gen docking_run Molecular Docking (Conformational Search & Scoring) grid_gen->docking_run pose_analysis Pose Analysis (Binding Mode & Interactions) docking_run->pose_analysis energy_analysis Binding Energy Calculation (Affinity Prediction) docking_run->energy_analysis comparison Comparative Analysis (Rank Derivatives) pose_analysis->comparison energy_analysis->comparison

A typical workflow for comparative molecular docking studies.

Targeted Signaling Pathways

Imidazo[1,2-a]pyrimidine derivatives have been shown to modulate key signaling pathways implicated in various diseases, particularly cancer. Understanding these pathways is essential for rational drug design and development.

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial in embryonic development and its deregulation is linked to tumorigenesis.[7] Some imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.[7]

Akt/mTOR Signaling Pathway: The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Certain imidazo[1,2-a]pyridine compounds have been found to inhibit the Akt/mTOR pathway, inducing cell cycle arrest and apoptosis in cancer cells.[8]

The following diagram illustrates a simplified representation of the Akt/mTOR signaling pathway, a common target for imidazo[1,2-a]pyrimidine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->PI3K Inhibits

Simplified Akt/mTOR signaling pathway and the inhibitory action of select derivatives.

This guide provides a snapshot of the current research on the comparative docking of imidazo[1,2-a]pyrimidine derivatives. The presented data and methodologies can serve as a valuable resource for the scientific community in the ongoing quest for novel therapeutic agents.

References

assessing the therapeutic index of 5,7-Dimethylimidazo[1,2-a]pyrimidine versus conventional therapies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the therapeutic window for 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives in contrast to established antiepileptic drugs.

This guide provides a comparative assessment of the therapeutic index of a novel class of anticonvulsant compounds, 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives, against widely used conventional antiepileptic drugs (AEDs) such as carbamazepine, phenytoin, and valproic acid. Due to the limited availability of public data on the specific compound 5,7-Dimethylimidazo[1,2-a]pyrimidine, this analysis focuses on its close structural analogs, for which robust preclinical data on efficacy and toxicity are available. The primary audience for this guide includes researchers, scientists, and professionals in drug development.

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A wider therapeutic window indicates a safer medication. For anticonvulsants, this is often expressed as the Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).

Quantitative Comparison of Therapeutic Indices

The following table summarizes the available preclinical data for two promising[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives (Compounds 5c and 5e) and compares their Protective Index with that of conventional AEDs. Efficacy (ED50) was determined using the pentylenetetrazole (PTZ)-induced seizure model in mice, while toxicity (TD50) was assessed via the rotarod test for neurotoxicity.

Compound/DrugAnticonvulsant Activity (ED50) (mg/kg)Neurotoxicity (TD50) (mg/kg)Protective Index (PI = TD50/ED50)
Compound 5c 31.81[4]>550 (estimated)[4]17.22 [4]
Compound 5e 40.95[4]>372 (estimated)[4]9.09 [4]
Carbamazepine ~8-10 (MES test)53.6[5]~5.4 - 6.7
Phenytoin ~9.5 (MES test)~35-40~3.7 - 4.2
Valproic Acid 190 (MES test, CF-1 mice)[6]~400-500~2.1 - 2.6

Note: The ED50 values for conventional drugs can vary based on the specific seizure model and animal strain used. The values presented are representative figures from preclinical studies for comparative purposes.

The data indicates that Compound 5c, a derivative of the[1][2][3]-triazolo[1,5-a]pyrimidine scaffold, demonstrates a significantly wider therapeutic window in preclinical models compared to the conventional antiepileptic drugs carbamazepine, phenytoin, and valproic acid.[4]

Mechanism of Action: A Comparative Overview

The novel triazolopyrimidine derivatives and conventional AEDs exhibit distinct mechanisms of action, which are crucial for understanding their efficacy and side-effect profiles.

[1][2][3]-Triazolo[1,5-a]pyrimidine-7(4H)-one Derivatives: These compounds are believed to exert their anticonvulsant effects primarily by acting as positive modulators of the GABA-A receptor.[4] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7][8] By enhancing GABAergic inhibition, these compounds can suppress the excessive neuronal firing that characterizes seizures.

Conventional Antiepileptic Drugs:

  • Carbamazepine and Phenytoin: These drugs primarily act by blocking voltage-gated sodium channels.[9] This action stabilizes neuronal membranes and limits the propagation of seizure activity.

  • Valproic Acid: This drug has a broader mechanism of action, which includes blocking sodium channels, increasing GABA concentrations in the brain, and modulating T-type calcium channels.[10]

The following diagram illustrates the proposed signaling pathway for[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA GABA GABA_vesicle->GABA Release GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds to Chloride_Channel Chloride Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Triazolopyrimidine Triazolopyrimidine Derivative Triazolopyrimidine->GABAA_Receptor Positive Modulation

Proposed Mechanism of Action for Triazolopyrimidine Derivatives.

Experimental Protocols

The determination of the therapeutic index relies on standardized preclinical assays for efficacy and toxicity. Below are the detailed methodologies for the key experiments cited in this guide.

These models are widely used to assess the efficacy of potential anticonvulsant compounds against generalized tonic-clonic and myoclonic seizures, respectively.[11][12]

  • Animals: Male ICR mice (18-25 g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle solution.

  • MES Test Procedure:

    • At a predetermined time after drug administration (time to peak effect), a corneal electrode is placed on the eyes of the mouse.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this response is absent.[13]

  • PTZ Test Procedure:

    • At the time of peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

    • Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of these seizures.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

The rotarod test is a standard method for evaluating motor coordination and balance in rodents, and it is used to assess the potential neurotoxic side effects of drugs.[14][15]

  • Apparatus: A rotarod apparatus consists of a rotating rod, typically with a textured surface for grip, and sensors to detect when an animal falls.

  • Procedure:

    • Mice are trained on the rotarod at a constant speed for a set period before the test day.

    • On the test day, at the time of peak drug effect, each mouse is placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[16]

    • The latency to fall from the rod is recorded. A trial may also be ended if the animal clings to the rod and makes a full passive rotation.

    • Multiple trials are typically conducted for each animal.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rotarod), is determined.

The following diagram outlines the experimental workflow for determining the Protective Index.

PI_Workflow cluster_setup Experimental Setup cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis Animal_Groups Animal Groups (e.g., Mice) Drug_Admin Drug Administration (Varying Doses) Animal_Groups->Drug_Admin MES_PTZ MES or PTZ Test Drug_Admin->MES_PTZ Rotarod Rotarod Test Drug_Admin->Rotarod ED50_Calc Calculate ED50 MES_PTZ->ED50_Calc PI_Calc Calculate PI (TD50 / ED50) ED50_Calc->PI_Calc TD50_Calc Calculate TD50 Rotarod->TD50_Calc TD50_Calc->PI_Calc

Workflow for Determining the Protective Index.

Conclusion

The preclinical data for 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives suggest a promising therapeutic profile for this class of compounds as potential anticonvulsant agents. The significantly higher Protective Index of Compound 5c, in particular, indicates a wider margin of safety compared to conventional antiepileptic drugs in animal models.[4] This improved therapeutic window, coupled with a distinct mechanism of action centered on positive modulation of the GABA-A receptor, warrants further investigation of these compounds as potential novel therapies for epilepsy. Future studies should focus on confirming these findings in other preclinical models, exploring the pharmacokinetic properties of these compounds, and further elucidating their detailed mechanism of action.

References

Safety Operating Guide

Proper Disposal of 5,7-Dimethylimidazo[1,2-a]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5,7-Dimethylimidazo[1,2-a]pyrimidine was located. The following disposal procedures are based on general best practices for hazardous chemical waste and information from SDSs of structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Researchers and laboratory personnel handling this compound must adhere to stringent safety and disposal protocols to mitigate potential environmental and health risks. This guide provides essential, step-by-step instructions for the proper disposal of this chemical compound, ensuring a safe and compliant laboratory environment.

Hazard Profile and Safety Summary

Hazard CategoryPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization May cause respiratory irritation.

Personal Protective Equipment (PPE) required when handling this compound waste:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A lab coat or other protective clothing.

Experimental Protocols for Waste Neutralization (Not Recommended)

Direct neutralization or treatment of this compound waste in the laboratory is not recommended without a thorough, substance-specific risk assessment and validated protocol. The reaction byproducts may be unknown and potentially more hazardous. The standard and safest procedure is to collect and dispose of the chemical waste through a licensed hazardous waste disposal service.

Step-by-Step Disposal Procedure

The proper disposal of this compound follows the standard operating procedure for hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected separately in a dedicated and compatible waste container.

  • Container Selection: Use a clean, leak-proof container made of a material compatible with the chemical (e.g., glass or polyethylene). The container must have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 1990-93-8

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The hazard pictograms (e.g., harmful, irritant).

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it in the regular trash.

Waste Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Generate this compound Waste B Segregate from other waste streams A->B C Select compatible, sealed container B->C D Label with 'Hazardous Waste', chemical name, CAS#, and hazards C->D E Store in designated, secure, and ventilated area D->E F Arrange for pickup by licensed hazardous waste disposal service E->F

Disposal Workflow for this compound

Personal protective equipment for handling 5,7-Dimethylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 5,7-Dimethylimidazo[1,2-a]pyrimidine. The following procedures are based on the known hazards of structurally similar imidazo[1,2-a]pyrimidine and pyrimidine derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound. It is imperative to treat this compound with caution and assume it may be hazardous.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment regimen is mandatory to prevent exposure through skin contact, inhalation, or eye contact.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspect gloves for integrity before each use. Nitrile, butyl rubber, or fluorocaoutchouc gloves are generally suitable for handling dry solids. For prolonged contact or handling of solutions, consult the glove manufacturer's compatibility chart.[1]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect against skin exposure.[2]
Eye/Face Protection Safety glasses with side shields or gogglesEssential to protect against splashes and airborne particles.[2]
Respiratory Protection NIOSH-approved respiratorRecommended when there is a potential for aerosol or dust generation. Use should be in accordance with the institution's respiratory protection program.[3]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[3][4]

    • Don the required PPE as specified in the table above.

    • Have spill containment materials readily available.

  • Handling the Compound:

    • Always work within the fume hood.[2][3]

    • Avoid the formation of dust and aerosols.[1][5]

    • Use non-sparking tools if the compound is flammable.[5]

    • Avoid all personal contact, including inhalation.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1]

    • Clean all equipment and the work area to prevent cross-contamination.

    • Contaminated work clothes should be laundered separately.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[5][6]

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

Exposure TypeProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[4][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material in a sealed container for disposal as hazardous waste. Ventilate the area and clean the spill site.[1][4]

Disclaimer: The information provided in this guide is based on the safety data of structurally similar compounds and should be used as a reference for safe handling. A thorough risk assessment should be conducted for your specific experimental conditions, and all institutional safety guidelines must be followed.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_compound Handle Compound in Fume Hood prep_emergency->handle_compound avoid_dust Avoid Dust/Aerosol Formation handle_compound->avoid_dust no_contact Avoid Personal Contact avoid_dust->no_contact post_wash Wash Hands Thoroughly no_contact->post_wash post_clean Clean Work Area & Equipment post_wash->post_clean dispose_waste Collect as Hazardous Waste post_clean->dispose_waste dispose_label Label Waste Container dispose_waste->dispose_label

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.